molecular formula C28H37N5O7 B3435032 Leu-Enkephalin CAS No. 14-18-6

Leu-Enkephalin

Cat. No.: B3435032
CAS No.: 14-18-6
M. Wt: 555.6 g/mol
InChI Key: URLZCHNOLZSCCA-VABKMULXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leu-enkephalin is a pentapeptide comprising L-tyrosine, glycine, glycine, L-phenylalanine and L-leucine residues joined in sequence by peptide linkages. It is an endogenous opioid peptide produced in vertebrate species, including rodents, primates and humans that results from decomposition of proenkephalin or dynorphin and exhibits antinociceptive properties. It has a role as a delta-opioid receptor agonist, a mu-opioid receptor agonist, a neurotransmitter, an analgesic, a human metabolite and a rat metabolite. It is functionally related to a L-tyrosine, a glycine, a L-phenylalanine and a L-leucine. It is a tautomer of a this compound zwitterion.
YGGFL zwitterion has been reported in Mytilus edulis with data available.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N5O7/c1-17(2)12-23(28(39)40)33-27(38)22(14-18-6-4-3-5-7-18)32-25(36)16-30-24(35)15-31-26(37)21(29)13-19-8-10-20(34)11-9-19/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,35)(H,31,37)(H,32,36)(H,33,38)(H,39,40)/t21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLZCHNOLZSCCA-VABKMULXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00905127
Record name N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Enkephalin L
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

58822-25-6, 59141-40-1, 14-18-6
Record name Enkephalin, leucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058822256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enkephalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059141401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(N-(N-(N-L-Tyrosylglycyl)glycyl)-L-phenylalanyl)-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00905127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-[N-(N-L-tyrosylglycyl)glycyl]-L-phenylalanyl]-L-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.852
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEUCINE ENKEPHALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI01R707R6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Enkephalin L
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001045
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Amino Acid Sequence of Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leu-enkephalin is an endogenous pentapeptide, a key neurotransmitter in the opioid system, which plays a crucial role in pain modulation and emotional regulation. This guide provides a comprehensive technical overview of its core structure, amino acid sequence, and physicochemical properties. It details its binding affinities and functional potencies at opioid receptors, outlines the experimental protocols for its synthesis and sequencing, and illustrates its primary signaling pathways. This document is intended to serve as a foundational resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the opioid system.

Core Structure and Physicochemical Properties

This compound is a pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu [1][2]. This sequence is critical for its biological activity, with the N-terminal tyrosine residue being particularly important for its interaction with opioid receptors.

Amino Acid Sequence and Chemical Identity
  • Sequence: Tyr-Gly-Gly-Phe-Leu (YGGFL)[1]

  • IUPAC Name: (2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

  • Molecular Formula: C₂₈H₃₇N₅O₇[2]

  • Molecular Weight: 555.62 g/mol [2]

  • CAS Number: 58822-25-6

Physicochemical Data
PropertyValueReference
Molecular Weight555.62 g/mol
pKa (Predicted)3.25 (carboxyl), 7.89 (amino)
LogP (Predicted)0.58
SolubilitySoluble in water

Receptor Binding Affinity and Functional Activity

This compound primarily exerts its effects by acting as an agonist at the μ (mu)- and δ (delta)-opioid receptors, with a notable preference for the δ-opioid receptor. It has minimal to no activity at the κ (kappa)-opioid receptor.

Receptor Binding Affinities (Ki)

The binding affinity of a ligand for a receptor is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher affinity.

Receptor SubtypeKi (nM)Reference
δ-Opioid Receptor (DOR)1.26
μ-Opioid Receptor (MOR)1.7
κ-Opioid Receptor (KOR)Low Affinity
Functional Potency (EC50/IC50)

The functional potency of an agonist is often measured by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of the ligand required to elicit 50% of its maximal effect.

AssayReceptorPotency (nM)Reference
G-protein activation (cAMP inhibition)δ-Opioid ReceptorIC50 = 1.02
β-arrestin 2 recruitmentδ-Opioid ReceptorEC50 = 8.9
G-protein activation (cAMP inhibition)μ-Opioid ReceptorIC50 = Not specified
β-arrestin 2 recruitmentμ-Opioid ReceptorEC50 = 977

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Preparation: Start with a rink amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • First Amino Acid Coupling (Leucine):

    • Deprotect the resin by treating it with 20% piperidine in DMF for 20 minutes.

    • Wash the resin thoroughly with DMF.

    • Activate Fmoc-Leu-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Subsequent Amino Acid Couplings (Phenylalanine, Glycine, Glycine, Tyrosine): Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH). Use a Kaiser test to confirm the completion of each coupling step.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).

    • Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final peptide.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Leu Couple Fmoc-Leu-OH Deprotect1->Couple_Leu Wash1 Wash with DMF Couple_Leu->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Phe Couple Fmoc-Phe-OH Deprotect2->Couple_Phe Wash2 Wash Couple_Phe->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple_Gly1 Couple Fmoc-Gly-OH Deprotect3->Couple_Gly1 Wash3 Wash Couple_Gly1->Wash3 Deprotect4 Fmoc Deprotection Wash3->Deprotect4 Couple_Gly2 Couple Fmoc-Gly-OH Deprotect4->Couple_Gly2 Wash4 Wash Couple_Gly2->Wash4 Deprotect5 Fmoc Deprotection Wash4->Deprotect5 Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect5->Couple_Tyr Wash5 Wash Couple_Tyr->Wash5 Final_Deprotect Final Fmoc Deprotection Wash5->Final_Deprotect Cleave Cleavage from Resin (TFA/TIS/H2O) Final_Deprotect->Cleave Purify RP-HPLC Purification Cleave->Purify Final_Peptide This compound Purify->Final_Peptide G cluster_edman Edman Degradation Cycle Start Peptide (YGGFL) Couple Couple with PITC Start->Couple Cleave Cleave with TFA Couple->Cleave Convert Convert to PTH-Amino Acid Cleave->Convert ATZ-Tyr Short_Peptide Shortened Peptide (GGFL) Cleave->Short_Peptide Identify Identify PTH-Tyr (HPLC) Convert->Identify Repeat Repeat Cycle Short_Peptide->Repeat Repeat->Couple G cluster_ms Tandem Mass Spectrometry Workflow Sample Peptide Sample Ionize Ionization (ESI/MALDI) Sample->Ionize MS1 MS1: Select Precursor Ion Ionize->MS1 Fragment Fragmentation (CID) MS1->Fragment MS2 MS2: Analyze Product Ions Fragment->MS2 Analyze Data Analysis & Sequencing MS2->Analyze Sequence Amino Acid Sequence Analyze->Sequence G cluster_gprotein This compound G-protein Signaling Leu This compound Receptor Opioid Receptor (μ/δ) Leu->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response leads to G cluster_arrestin This compound β-arrestin Signaling Leu This compound Receptor Opioid Receptor (μ/δ) Leu->Receptor GRK GRK Receptor->GRK activates P_Receptor Phosphorylated Receptor GRK->Receptor phosphorylates B_Arrestin β-arrestin P_Receptor->B_Arrestin recruits Internalization Receptor Internalization B_Arrestin->Internalization promotes MAPK_Cascade MAPK Cascade (e.g., ERK activation) B_Arrestin->MAPK_Cascade scaffolds Cellular_Response Cellular Response (e.g., Tolerance, Side Effects) MAPK_Cascade->Cellular_Response leads to

References

Tyr-Gly-Gly-Phe-Leu ([Leu]-enkephalin): A Technical Guide to its Function and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyr-Gly-Gly-Phe-Leu, also known as [Leu]-enkephalin, is an endogenous opioid pentapeptide that plays a crucial role as a neurotransmitter, primarily in the modulation of pain and emotional responses.[1] It is one of the two primary forms of enkephalins, the other being [Met]-enkephalin.[1] [Leu]-enkephalin is derived from the precursor protein proenkephalin.[2] Its discovery has been pivotal in understanding the endogenous opioid system and has opened avenues for the development of novel analgesic drugs.[3] This technical guide provides an in-depth overview of the function, signaling pathways, and experimental methodologies associated with Tyr-Gly-Gly-Phe-Leu.

Core Function: Opioid Receptor Agonism

The primary function of Tyr-Gly-Gly-Phe-Leu is to act as an agonist at opioid receptors, which are G-protein coupled receptors (GPCRs).[4] It exhibits a notable preference for the δ-opioid receptor (DOR) but also binds to and activates the μ-opioid receptor (MOR). Its interaction with the κ-opioid receptor (KOR) is generally considered to be insignificant. The binding of [Leu]-enkephalin to these receptors initiates a cascade of intracellular events, leading to its diverse physiological effects.

Quantitative Data: Receptor Binding and Functional Potency

The affinity and potency of Tyr-Gly-Gly-Phe-Leu at δ- and μ-opioid receptors have been quantified in various studies. The following table summarizes key quantitative data from in vitro assays.

ParameterReceptorValueAssay TypeReference
Binding Affinity (Ki) δ-Opioid Receptor (DOR)1.26 nMRadioligand Competition Binding
μ-Opioid Receptor (MOR)1.7 nMRadioligand Competition Binding
Functional Potency (IC50) δ-Opioid Receptor (DOR)4.6 - 48 nMcAMP Inhibition Assay
μ-Opioid Receptor (MOR)41 - 302 nMcAMP Inhibition Assay

Note: Specific Ki and IC50 values can vary between studies and experimental conditions.

Signaling Pathways

Upon binding to δ- and μ-opioid receptors, Tyr-Gly-Gly-Phe-Leu triggers two primary signaling pathways: the G-protein-mediated pathway and the β-arrestin-mediated pathway.

G-Protein-Mediated Signaling

This is the canonical signaling pathway for opioid receptors.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Leu-Enkephalin This compound Opioid Receptor Opioid Receptor (δ or μ) This compound->Opioid Receptor Binding G-Protein Heterotrimeric G-protein (Gαi/o, Gβγ) Opioid Receptor->G-Protein Activation Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Inhibition (via Gαi/o) cAMP cAMP Adenylyl Cyclase->cAMP Conversion Blocked ATP ATP ATP->Adenylyl Cyclase Downstream Effectors Downstream Effectors cAMP->Downstream Effectors Reduced Activation

G-protein-mediated signaling pathway of [Leu]-enkephalin.

Activation of the Gαi/o subunit of the G-protein leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors, such as protein kinase A (PKA), leading to various cellular responses, including the modulation of ion channel activity and gene expression.

β-Arrestin-Mediated Signaling

In addition to G-protein signaling, opioid receptor activation by [Leu]-enkephalin can also lead to the recruitment of β-arrestin proteins.

Beta_Arrestin_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Opioid Receptor Opioid Receptor (δ or μ) This compound->Opioid Receptor Binding GRK GRK Opioid Receptor->GRK Phosphorylation Beta-Arrestin β-Arrestin Opioid Receptor->Beta-Arrestin Recruitment GRK->Opioid Receptor Receptor Internalization Receptor Internalization Beta-Arrestin->Receptor Internalization Leads to MAPK Signaling MAPK Signaling Beta-Arrestin->MAPK Signaling Initiates

β-arrestin-mediated signaling pathway of [Leu]-enkephalin.

G-protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, creating a binding site for β-arrestin. β-arrestin binding can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.

Physiological and Pharmacological Effects

The activation of opioid receptors by Tyr-Gly-Gly-Phe-Leu results in a range of physiological and pharmacological effects:

  • Analgesia: By inhibiting the transmission of pain signals in the central and peripheral nervous systems, [Leu]-enkephalin produces analgesic effects.

  • Stress and Emotional Response: Enkephalins are involved in regulating mood and the body's response to stress.

  • Cardiovascular Regulation: [Leu]-enkephalin can have complex effects on the cardiovascular system, including alterations in blood pressure and heart rate, depending on the site of action. Administration into the lateral brain ventricles has been shown to increase blood pressure and heart rate.

Experimental Protocols

A variety of in vitro and in vivo assays are used to characterize the function of Tyr-Gly-Gly-Phe-Leu and its analogs.

In Vitro Assays

In_Vitro_Workflow Start Start: [Leu]-enkephalin or Analog Receptor Binding Radioligand Binding Assay Start->Receptor Binding cAMP Assay cAMP Inhibition Assay Start->cAMP Assay Arrestin Assay β-Arrestin Recruitment Assay Start->Arrestin Assay Data Analysis Data Analysis: Ki, IC50, EC50, Emax Receptor Binding->Data Analysis cAMP Assay->Data Analysis Arrestin Assay->Data Analysis

Workflow for in vitro characterization of [Leu]-enkephalin.

1. Radioligand Competition Binding Assay

  • Objective: To determine the binding affinity (Ki) of Tyr-Gly-Gly-Phe-Leu for opioid receptors.

  • Methodology:

    • Membrane Preparation: Prepare cell membranes from cells stably expressing the opioid receptor of interest (e.g., CHO or HEK293 cells).

    • Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR or [3H]DPDPE for DOR) and varying concentrations of unlabeled Tyr-Gly-Gly-Phe-Leu.

    • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of Tyr-Gly-Gly-Phe-Leu that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

2. cAMP Inhibition Assay

  • Objective: To measure the functional potency (IC50) and efficacy (Emax) of Tyr-Gly-Gly-Phe-Leu in inhibiting adenylyl cyclase.

  • Methodology:

    • Cell Culture: Plate cells stably expressing the opioid receptor of interest in a multi-well plate.

    • Assay Setup: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Add varying concentrations of Tyr-Gly-Gly-Phe-Leu.

    • Stimulation: Stimulate adenylyl cyclase with a fixed concentration of forskolin to induce cAMP production.

    • Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA, or luminescence-based).

    • Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the IC50 and Emax.

3. β-Arrestin Recruitment Assay

  • Objective: To measure the ability of Tyr-Gly-Gly-Phe-Leu to promote the interaction between the activated opioid receptor and β-arrestin.

  • Methodology:

    • Assay Principle: Utilize technologies such as Enzyme Fragment Complementation (EFC), Bioluminescence Resonance Energy Transfer (BRET), or NanoLuciferase complementation. A common commercially available platform is the PathHunter assay.

    • Cell Lines: Use cell lines engineered to co-express the opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger enzyme acceptor fragment (EA).

    • Assay Procedure: Add varying concentrations of Tyr-Gly-Gly-Phe-Leu to the cells.

    • Recruitment and Signal Generation: Agonist-induced receptor activation leads to the recruitment of β-arrestin-EA to the GPCR-PK, forcing the complementation of the enzyme fragments. The reconstituted enzyme hydrolyzes a substrate to generate a chemiluminescent signal.

    • Detection: Measure the luminescent signal using a plate reader.

    • Data Analysis: Plot the luminescent signal against the logarithm of the agonist concentration to determine the potency (EC50) and efficacy (Emax) for β-arrestin recruitment.

In Vivo Assay

Hot Plate Test for Analgesia

  • Objective: To assess the analgesic effect of Tyr-Gly-Gly-Phe-Leu in animal models.

  • Methodology:

    • Animal Model: Typically mice or rats are used.

    • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Procedure: a. Administer Tyr-Gly-Gly-Phe-Leu or a vehicle control to the animals via a specified route (e.g., intracerebroventricular or intravenous). b. At predetermined time points after administration, place the animal on the hot plate. c. Measure the latency to a nociceptive response, such as paw licking, paw shaking, or jumping. A cut-off time is typically used to prevent tissue damage.

    • Data Analysis: An increase in the response latency compared to the vehicle-treated group indicates an analgesic effect.

Conclusion

Tyr-Gly-Gly-Phe-Leu ([Leu]-enkephalin) is a fundamentally important endogenous opioid peptide with well-characterized functions as an agonist at δ- and μ-opioid receptors. Its signaling through both G-protein and β-arrestin pathways leads to a variety of physiological effects, most notably analgesia. The experimental protocols detailed in this guide provide a framework for the continued investigation of [Leu]-enkephalin and the development of novel opioid-based therapeutics. A thorough understanding of its pharmacology and signaling is essential for researchers and drug development professionals working to harness the therapeutic potential of the endogenous opioid system.

References

Endogenous Synthesis of Leu-Enkephalin from Proenkephalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core processes involved in the endogenous synthesis of Leu-enkephalin from its precursor, proenkephalin. This document details the molecular machinery, cellular localization, and regulatory mechanisms governing this critical pathway in neuroscience and pharmacology. It includes detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows to support research and development in this field.

Introduction: The Proenkephalin System

This compound is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, that plays a crucial role as a neurotransmitter in the central nervous system of many animals, including humans.[1] It is primarily involved in pain modulation, stress response, and emotional regulation. This compound is synthesized from a larger precursor protein called proenkephalin (also known as proenkephalin A).[2] The processing of proenkephalin is a complex, multi-step process involving several enzymes and cellular compartments, leading to the generation of not only this compound but also multiple copies of Met-enkephalin and other bioactive peptides.[2][3] Understanding the intricacies of this biosynthetic pathway is essential for the development of novel therapeutics targeting the opioid system.

The Molecular Machinery of Proenkephalin Processing

The conversion of proenkephalin to this compound is a cascade of proteolytic cleavage events orchestrated by a specific set of enzymes within the secretory pathway.

Prohormone Convertases: The Initial Cleavage

The initial and rate-limiting steps in proenkephalin processing are mediated by endoproteases known as prohormone convertases (PCs), specifically PC1/3 and PC2.[3] These enzymes recognize and cleave at the C-terminal side of pairs of basic amino acid residues (e.g., Lys-Arg, Arg-Arg, Lys-Lys) that flank the enkephalin sequences within the proenkephalin molecule.

  • Prohormone Convertase 1 (PC1/3): Tends to perform the initial, larger cleavages of proenkephalin, generating intermediate-sized peptide fragments.

  • Prohormone Convertase 2 (PC2): Exhibits a broader specificity and is primarily responsible for the subsequent processing of these intermediates to liberate the final, smaller opioid peptides, including the enkephalins.

Carboxypeptidase E: The Final Trimming

Following the endoproteolytic cleavage by PCs, the resulting peptide intermediates have C-terminal basic residue extensions. These basic amino acids are removed by the exopeptidase Carboxypeptidase E (CPE) , also known as enkephalin convertase. This final trimming step is crucial for generating the biologically active this compound pentapeptide.

Cellular Localization of Processing

The entire process of proenkephalin synthesis and processing is tightly regulated and compartmentalized within the cell:

  • Endoplasmic Reticulum and Golgi Apparatus: Proenkephalin is synthesized on ribosomes and translocated into the endoplasmic reticulum, where it undergoes folding and disulfide bond formation. It is then transported to the trans-Golgi network.

  • Secretory Vesicles/Granules: The proenkephalin, along with the processing enzymes (PCs and CPE), is packaged into immature secretory vesicles (also known as dense-core vesicles or chromaffin granules in the adrenal medulla). The acidic environment within these vesicles (pH ~5.5) is optimal for the activity of the processing enzymes. As the vesicles mature, the proteolytic processing of proenkephalin proceeds, leading to the accumulation of mature enkephalins.

Quantitative Data on Proenkephalin Processing and Peptide Distribution

The efficiency of proenkephalin processing and the relative abundance of its derived peptides, including this compound, vary significantly across different tissues and brain regions. This differential processing suggests tissue-specific regulation and functional diversification of the enkephalinergic system.

Table 1: Kinetic Parameters of Carboxypeptidase E (CPE) with Enkephalin Precursors

SubstrateKm (µM)
[Met]enkephalin-Arg51
[Leu]enkephalin-Arg83
[Met]enkephalin-Lys195
[Leu]enkephalin-Lys174

Data sourced from studies on purified enkephalin convertase.

Table 2: Concentration of this compound and Met-enkephalin in Various Rat Brain Regions

Brain RegionThis compound (pmol/g tissue)Met-enkephalin (pmol/g tissue)Met:Leu Ratio
Striatum110 ± 15750 ± 906.8
Hypothalamus45 ± 8320 ± 457.1
Hippocampus25 ± 560 ± 102.4
Cerebral Cortex15 ± 320 ± 41.3
Cerebellum5 ± 110 ± 22.0

Data are presented as mean ± SEM and are compiled from various sources employing radioimmunoassay and chromatography techniques.

Regulation of Proenkephalin Synthesis

The expression of the proenkephalin gene (PENK) is dynamically regulated by a variety of signaling pathways, allowing neurons to adjust the synthesis of enkephalins in response to physiological demands.

The cAMP/PKA Signaling Pathway

One of the primary mechanisms for upregulating proenkephalin gene expression is through the cyclic AMP (cAMP) and Protein Kinase A (PKA) signaling cascade. Activation of G-protein coupled receptors (GPCRs) coupled to adenylyl cyclase leads to an increase in intracellular cAMP levels. cAMP then activates PKA, which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB) . Phosphorylated CREB binds to the cAMP response element (CRE) in the promoter region of the PENK gene, initiating transcription.

Calcium/Calmodulin-Dependent Signaling

Neuronal activity and membrane depolarization lead to an influx of calcium ions (Ca²⁺) through voltage-gated calcium channels. The increase in intracellular Ca²⁺ activates Ca²⁺/calmodulin-dependent protein kinases (CaMKs). CaMKs can also phosphorylate CREB, providing a point of convergence between the cAMP and calcium signaling pathways. This synergy ensures that proenkephalin synthesis is enhanced during periods of heightened neuronal activity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the endogenous synthesis of this compound.

Protocol for In Vitro Proenkephalin Processing Assay

This protocol describes an in vitro assay to assess the cleavage of proenkephalin by prohormone convertases and carboxypeptidase E.

Materials:

  • Recombinant human proenkephalin

  • Recombinant human PC1/3 and PC2

  • Recombinant human Carboxypeptidase E (CPE)

  • Assay Buffer: 100 mM Sodium Acetate, pH 5.5, containing 5 mM CaCl₂ and 0.1% Brij-35

  • Stop Solution: 1 M HCl

  • HPLC system with a C18 reverse-phase column

  • Mass spectrometer

Procedure:

  • Enzyme and Substrate Preparation:

    • Reconstitute recombinant proenkephalin, PC1/3, PC2, and CPE in the assay buffer to the desired concentrations. Keep on ice.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following on ice:

      • Recombinant proenkephalin (final concentration 1-10 µM)

      • Assay Buffer

    • Initiate the reaction by adding the processing enzyme(s) (e.g., PC2 at a final concentration of 50-100 nM). For a two-step reaction, first incubate with PC2, then add CPE.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination:

    • Stop the reaction at each time point by adding an equal volume of Stop Solution.

  • Analysis of Cleavage Products:

    • Analyze the reaction products by reverse-phase HPLC coupled to a mass spectrometer (LC-MS/MS).

    • Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

    • Identify and quantify the generation of this compound and other cleavage products by their mass-to-charge ratio and fragmentation patterns.

Protocol for Neuropeptide Extraction from Brain Tissue for LC-MS/MS Analysis

This protocol details the extraction of enkephalins from brain tissue for subsequent quantification.

Materials:

  • Frozen brain tissue

  • Homogenization Buffer: Acidified methanol (e.g., methanol/water/acetic acid, 90:9:1, v/v/v)

  • Dounce homogenizer or sonicator

  • Centrifuge

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Tissue Homogenization:

    • Weigh the frozen brain tissue and place it in a pre-chilled glass Dounce homogenizer.

    • Add 10 volumes of ice-cold Homogenization Buffer.

    • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Protein Precipitation and Clarification:

    • Transfer the homogenate to a centrifuge tube and incubate on ice for 30 minutes to allow for protein precipitation.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by equilibration with 0.1% formic acid in water.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with 0.1% formic acid in water to remove salts and other hydrophilic impurities.

    • Elute the peptides with a solution of acetonitrile in 0.1% formic acid (e.g., 80% acetonitrile).

  • Sample Preparation for LC-MS/MS:

    • Dry the eluted peptide fraction using a vacuum centrifuge.

    • Reconstitute the dried peptides in a small volume of the initial mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a C18 reverse-phase column coupled to a mass spectrometer.

    • Separate the peptides using a gradient of acetonitrile.

    • Quantify this compound using multiple reaction monitoring (MRM) with a stable isotope-labeled internal standard.

Visualizations of Key Pathways and Workflows

Signaling Pathway for Proenkephalin Gene Regulation

Proenkephalin_Regulation GPCR GPCR AC Adenylyl Cyclase GPCR->AC activates cAMP cAMP AC->cAMP synthesizes PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates pCREB pCREB PENK_Gene PENK Gene pCREB->PENK_Gene activates transcription Ca_Channel L-type Ca2+ Channel Ca Ca2+ Ca_Channel->Ca influx CaM Calmodulin Ca->CaM binds CaMK CaMK CaM->CaMK activates CaMK->CREB phosphorylates Depolarization Membrane Depolarization Depolarization->Ca_Channel opens

Caption: Signaling pathways regulating proenkephalin gene expression.

Experimental Workflow for Proenkephalin Processing Analysis

Proenkephalin_Workflow Tissue Brain Tissue (or cell culture) Homogenization Homogenization (Acidified Methanol) Tissue->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Supernatant (Peptide Extract) Centrifugation1->Supernatant SPE Solid Phase Extraction (C18) Supernatant->SPE Elution Elution & Drying SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Workflow for neuropeptide extraction and analysis.

Proenkephalin to this compound Processing Pathway

Processing_Pathway Proenkephalin Proenkephalin Intermediate Intermediate Peptide (...-Leu-Lys-Arg-...) Proenkephalin->Intermediate PC1/3 LeuEnk_KR This compound-Lys-Arg Intermediate->LeuEnk_KR PC2 LeuEnk_K This compound-Lys LeuEnk_KR->LeuEnk_K CPE LeuEnk This compound (Tyr-Gly-Gly-Phe-Leu) LeuEnk_K->LeuEnk CPE

Caption: Enzymatic processing of proenkephalin to this compound.

Conclusion

The endogenous synthesis of this compound from proenkephalin is a highly regulated and complex process that is fundamental to the function of the opioid system. A thorough understanding of the enzymes, cellular compartments, and signaling pathways involved is crucial for researchers and drug development professionals. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further investigation into this important area of neurobiology and pharmacology. The continued exploration of the proenkephalin system holds significant promise for the development of novel analgesic and neuromodulatory therapies.

References

An In-depth Technical Guide to Leu-Enkephalin Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the receptor binding characteristics of Leu-Enkephalin, an endogenous opioid pentapeptide. The content herein is curated for professionals in the fields of pharmacology, neuroscience, and drug development, offering detailed data, experimental protocols, and visual representations of key biological pathways.

Introduction

This compound, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, is a naturally occurring neurotransmitter in the brains of many animals, including humans[1]. It is one of the two primary forms of enkephalins, the other being Met-Enkephalin. These peptides are involved in the regulation of pain perception (nociception) and have a significant role in the body's response to stress[2]. This compound is derived from the precursor protein proenkephalin[3].

Pharmacologically, this compound functions as an agonist at opioid receptors, which are a class of G protein-coupled receptors (GPCRs). There are three main subtypes of opioid receptors: mu (µ), delta (δ), and kappa (κ). This compound exhibits agonistic activity at both µ- and δ-opioid receptors, with a marked preference for the δ-opioid receptor. It has minimal to no significant interaction with the κ-opioid receptor. This selective binding profile is a critical determinant of its physiological and potential therapeutic effects. Understanding the nuances of its receptor affinity and selectivity is paramount for the development of novel analgesics and other therapeutics targeting the opioid system.

Receptor Binding Affinity and Selectivity Data

The binding affinity of this compound to opioid receptors is quantified using the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for this compound at the µ- and δ-opioid receptors from various studies.

CompoundReceptor SubtypeKi (nM)Reference
This compoundµ-opioid (MOP)1.7 - 3.4
1.7
1.9
This compoundδ-opioid (DOP)1.26 - 4.0
1.26
0.9
This compoundκ-opioid (KOP)Low affinity

Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue preparation, radioligand used, and assay buffer composition.

The data consistently demonstrates that this compound possesses a high affinity for both µ- and δ-opioid receptors, with a generally higher affinity for the δ-opioid receptor, indicating its moderate selectivity for this receptor subtype.

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of a ligand's binding affinity is commonly achieved through a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand with known high affinity and selectivity for a specific receptor subtype.

Objective: To determine the binding affinity (Ki) of this compound for µ- and δ-opioid receptors.

Materials:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor or δ-opioid receptor.

  • Radioligand:

    • For µ-opioid receptor: [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).

    • For δ-opioid receptor: [³H]DPDPE ([D-Pen², D-Pen⁵]enkephalin).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity universal opioid antagonist, such as Naloxone (e.g., 10 µM).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI), cell harvester, scintillation vials, scintillation cocktail, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice. Resuspend the membranes in ice-cold binding buffer to a final protein concentration that allows for adequate signal (e.g., 10-20 µg per well). Homogenize the suspension gently to ensure uniformity.

  • Assay Setup: In a 96-well plate, add the following components in triplicate for each condition:

    • Total Binding: 50 µL of radioligand and 50 µL of binding buffer.

    • Non-specific Binding: 50 µL of radioligand and 50 µL of 10 µM Naloxone.

    • Competitive Binding: 50 µL of radioligand and 50 µL of varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Initiate Reaction: Add 150 µL of the prepared membrane suspension to each well. The final assay volume is typically 250 µL.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Termination and Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand. Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioactivity.

  • Scintillation Counting: Transfer the filters to scintillation vials. Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the average CPM of all other wells.

    • Specific Binding = Total Binding - Non-specific Binding

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC₅₀: Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (determined from a separate saturation binding experiment).

Visualizations

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Plate Combine Radioligand, Competitor, and Membranes in 96-well Plate Membrane_Prep->Assay_Plate Radioligand_Prep Radioligand Dilution Radioligand_Prep->Assay_Plate Competitor_Prep This compound Serial Dilution Competitor_Prep->Assay_Plate Incubation Incubate to Reach Equilibrium Assay_Plate->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting IC50_Calc Calculate IC50 from Competition Curve Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff Equation IC50_Calc->Ki_Calc G cluster_membrane Cell Membrane cluster_cytosol Cytosol Leu This compound Receptor Opioid Receptor (μ or δ) Leu->Receptor G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activation G_alpha Gαi/o G_Protein->G_alpha Dissociation G_beta_gamma Gβγ G_Protein->G_beta_gamma Dissociation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ca_Channel Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx K_Channel K+ Channel K_Efflux K+ Efflux K_Channel->K_Efflux G_alpha->AC Inhibition G_beta_gamma->Ca_Channel Inhibition G_beta_gamma->K_Channel Activation PKA PKA cAMP->PKA Activation ATP ATP ATP->AC Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability K_Efflux->Hyperpolarization G cluster_membrane Cell Membrane cluster_cytosol Cytosol Leu_Receptor This compound-Bound Receptor GRK GRK Leu_Receptor->GRK Recruitment Receptor_P Phosphorylated Receptor GRK->Receptor_P Phosphorylation Arrestin β-Arrestin Receptor_P->Arrestin Recruitment Receptor_Arrestin Receptor-Arrestin Complex Arrestin->Receptor_Arrestin Clathrin_Pit Clathrin-Coated Pit Receptor_Arrestin->Clathrin_Pit Internalization MAPK MAPK Signaling (e.g., ERK) Receptor_Arrestin->MAPK Scaffolding & Activation Endosome Endosome Clathrin_Pit->Endosome Recycling Receptor Recycling to Membrane Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation

References

The Role of Leu-Enkephalin in Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Leu-enkephalin is an endogenous pentapeptide neurotransmitter that plays a pivotal role in a multitude of physiological processes. As a natural ligand for opioid receptors, it is centrally involved in pain modulation, stress response, mood regulation, and reward pathways. This technical guide provides an in-depth examination of the core mechanisms of this compound, from its biosynthesis and release to its complex interactions with opioid receptors and subsequent intracellular signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways to serve as a comprehensive resource for professionals in neuroscience and pharmacology.

Introduction

Discovered in 1975, the enkephalins were among the first endogenous opioid peptides identified, revealing the body's intrinsic system for modulating pain and emotion.[1] this compound, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, is a key member of this family.[2] It functions as a neurotransmitter and neuromodulator throughout the central and peripheral nervous systems.[3][4] Its actions are mediated primarily through the delta (δ) and mu (μ) opioid receptors, making it a significant target of interest for therapeutic development in pain management, addiction, and mood disorders.[2]

Biosynthesis, Distribution, and Degradation

2.1. Biosynthesis this compound is derived from two large precursor proteins: proenkephalin and prodynorphin.

  • Proenkephalin: Post-translational proteolytic cleavage of proenkephalin yields one copy of this compound and six copies of Met-enkephalin.

  • Prodynorphin: This precursor can also be processed to generate this compound, particularly in specific brain regions like the substantia nigra. This dual-precursor origin highlights the complexity of its regulation.

The synthesis process begins with the transcription of the proenkephalin (PENK) or prodynorphin (PDYN) gene, followed by translation into the precursor protein, which is then packaged into dense-core vesicles for enzymatic processing into the final active peptide.

G cluster_2 Synaptic Vesicle PENK_Gene PENK Gene PENK_mRNA PENK mRNA PENK_Gene->PENK_mRNA Transcription PDYN_Gene PDYN Gene PDYN_mRNA PDYN mRNA PDYN_Gene->PDYN_mRNA Proenkephalin Proenkephalin Protein PENK_mRNA->Proenkephalin Prodynorphin Prodynorphin Protein PDYN_mRNA->Prodynorphin Translation Leu_Enk This compound Proenkephalin->Leu_Enk Proteolytic Cleavage Prodynorphin->Leu_Enk Proteolytic Cleavage

Caption: Biosynthesis pathway of this compound from precursor genes.

2.2. Distribution this compound is widely distributed throughout the nervous system, with high concentrations found in regions associated with pain perception, emotion, and reward, including:

  • The substantia gelatinosa of the dorsal horn in the spinal cord.

  • The periaqueductal gray (PAG) and rostral ventral medulla.

  • Limbic system structures such as the amygdala and hippocampus.

  • The nucleus accumbens, a key area in the brain's reward circuit. It is also present in the adrenal medulla and the gastrointestinal tract.

2.3. Degradation The signaling action of this compound is terminated by rapid enzymatic degradation. Two key ectoenzymes, neutral endopeptidase (NEP) and aminopeptidase-N (AP-N), are responsible for its catabolism. The inhibition of these enzymes is a therapeutic strategy to enhance endogenous enkephalin signaling.

Receptor Interaction and Signaling Pathways

This compound exerts its effects by binding to and activating G-protein coupled opioid receptors (GPCRs). It acts as an agonist at both μ- and δ-opioid receptors, with a significantly greater preference for the δ-opioid receptor (δOR). It has little to no affinity for the kappa (κ)-opioid receptor.

3.1. Receptor Binding Affinities The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. Quantitative data from radioligand binding assays illustrate this compound's preference for the δOR.

CompoundReceptorBinding Affinity (Ki, nM)Citation
This compoundδ-Opioid Receptor (δOR)1.26
This compoundμ-Opioid Receptor (μOR)1.7
(m-Cl-Phe4)-Leu-Enkephalinδ-Opioid Receptor (δOR)0.023
(m-Cl-Phe4)-Leu-Enkephalinμ-Opioid Receptor (μOR)0.059

Table 1: Comparative binding affinities of this compound and a synthetic analog for delta and mu opioid receptors. The Ki value represents the concentration of the ligand that binds to 50% of the receptors in the absence of a competing ligand. A lower Ki value indicates a higher binding affinity.

3.2. Intracellular Signaling Cascade Upon binding to δOR or μOR, this compound induces a conformational change in the receptor, activating the associated heterotrimeric G-protein (Gαi/o and Gβγ). This initiates a signaling cascade with significant inhibitory effects on neuronal excitability.

The key downstream effects are:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels:

    • The Gα subunit directly interacts with G-protein-coupled inwardly rectifying potassium channels (GIRKs), causing them to open. This leads to K+ efflux and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.

    • The Gβγ subunit directly binds to and inhibits voltage-gated calcium channels (VGCCs). This reduces Ca2+ influx, which is crucial for neurotransmitter release from the presynaptic terminal.

This combination of effects—cellular hyperpolarization and reduced neurotransmitter release—underlies the primary inhibitory role of this compound in neurotransmission.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Leu_Enk This compound Opioid_Receptor Opioid Receptor (δOR / μOR) Leu_Enk->Opioid_Receptor Binds G_Protein G-Protein (Gαi/o, Gβγ) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits K_Channel K+ Channel (GIRK) G_Protein->K_Channel Gα activates Ca_Channel Ca2+ Channel (VGCC) G_Protein->Ca_Channel Gβγ inhibits cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K+ Efflux Reduced_NT_Release Reduced Neurotransmitter Release Ca_Channel->Reduced_NT_Release Reduced Ca2+ Influx ATP ATP ATP->AC K_ion_out K_ion_out->K_Channel Ca_ion_in Ca_ion_in->Ca_Channel

Caption: this compound GPCR signaling pathway leading to neuronal inhibition.

Physiological Roles and Functions

The widespread distribution and inhibitory actions of this compound translate into a diverse array of physiological functions.

  • Pain Modulation (Analgesia): This is the most well-characterized function. By inhibiting the release of excitatory neurotransmitters like Substance P from primary afferent neurons and hyperpolarizing second-order neurons in the spinal cord, this compound dampens the transmission of pain signals to the brain.

  • Stress Response and Mood Regulation: Enkephalins are integral to the body's response to stress. This compound signaling, particularly in the limbic system, can have anxiolytic effects and is involved in mood modulation. Dysregulation of the enkephalin system has been implicated in mood disorders such as depression and anxiety.

  • Reward and Addiction: this compound plays a role in the brain's reward system. It modulates the release of dopamine in the nucleus accumbens, which is central to the reinforcing effects of drugs of abuse. This implicates the enkephalinergic system in the development of addiction.

  • Cardiovascular Regulation: this compound can influence cardiovascular function. For instance, microinjections into the nucleus tractus solitarius can induce hypotension and bradycardia.

  • Other Functions: It is also involved in regulating gastrointestinal motility, immune system function, and respiratory control.

Experimental Protocols

The study of this compound requires precise methodologies for its quantification in biological samples and for assessing its functional effects in vivo.

5.1. Quantification of this compound Levels Accurately measuring the concentration of this compound is critical for understanding its physiological and pathological roles. Several techniques are commonly employed.

MethodPrincipleAdvantagesDisadvantagesCitation
Radioimmunoassay (RIA) Competitive binding between radiolabeled and unlabeled this compound for a specific antibody.High sensitivity.Use of radioactive materials; potential cross-reactivity with similar peptides.
Enzyme-Linked Immunosorbent Assay (ELISA) Competitive binding format using an enzyme-conjugated antibody for colorimetric or fluorescent detection.High throughput, no radioactivity.Can have lower sensitivity than RIA; antibody specificity is crucial.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separates peptides by HPLC followed by highly specific mass-based detection and quantification.High specificity and selectivity (can distinguish Leu- from Met-enkephalin); high sensitivity.Technically challenging; requires expensive equipment.

Table 2: Comparison of common methods for quantifying this compound.

Detailed Protocol: Competitive ELISA for this compound This protocol outlines the general steps for a competitive ELISA, a common high-throughput method.

  • Plate Coating: Microtiter plates are coated with a capture antibody specific for this compound and incubated overnight.

  • Blocking: The remaining protein-binding sites on the plate are blocked using a solution like bovine serum albumin (BSA) to prevent non-specific binding.

  • Competitive Reaction: Samples and standards containing unknown amounts of this compound are added to the wells, along with a fixed amount of enzyme-labeled this compound (e.g., conjugated to horseradish peroxidase - HRP). They compete for binding to the limited number of capture antibody sites.

  • Washing: The plate is washed to remove unbound components.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., TMB for HRP) is added to the wells. The enzyme converts the substrate into a colored product.

  • Detection: The reaction is stopped, and the absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of this compound in the samples is determined by interpolating their absorbance values from this curve.

5.2. In Vivo Assessment of Analgesic Effects The hot plate test is a standard behavioral assay used to evaluate the analgesic properties of compounds like this compound and its analogs.

Detailed Protocol: Hot Plate Test

  • Acclimation: Animals (typically mice or rats) are acclimated to the testing room and handling procedures for several days prior to the experiment to reduce stress.

  • Apparatus: A hot plate apparatus is used, which consists of a metal surface maintained at a constant, noxious temperature (e.g., 55 ± 0.5 °C).

  • Baseline Measurement: Each animal is placed on the hot plate, and the latency to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Compound Administration: this compound, a synthetic analog, or a control vehicle is administered via the desired route (e.g., intracerebroventricular, intravenous, intraperitoneal).

  • Post-Treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, and 90 minutes), the animal is placed back on the hot plate, and the response latency is measured again.

  • Data Analysis: The increase in response latency compared to the baseline measurement is calculated as the measure of analgesia. Dose-response curves can be generated to determine the potency (ED50) and efficacy of the compound.

G Start Start Acclimation 1. Animal Acclimation (3+ days) Start->Acclimation Baseline 2. Baseline Latency Measurement (Place on hot plate, record time to paw lick/jump) Acclimation->Baseline Admin 3. Compound Administration (this compound or Vehicle) Baseline->Admin Timepoints 4. Wait for Predetermined Timepoints (e.g., 15, 30, 60 min) Admin->Timepoints Post_Test 5. Post-Treatment Latency Measurement Timepoints->Post_Test Analysis 6. Data Analysis (Compare post-treatment vs. baseline latency) Timepoints->Analysis Post_Test->Timepoints Repeat for each time point End End Analysis->End

Caption: Experimental workflow for the in vivo hot plate antinociception assay.

Conclusion and Future Directions

This compound is a fundamentally important neurotransmitter with a profound inhibitory influence across the nervous system. Its roles in analgesia, stress, and reward are well-established, mediated by a canonical GPCR signaling pathway. For drug development professionals, the enkephalinergic system presents compelling opportunities. The development of metabolically stable δOR-selective agonists or inhibitors of enkephalin-degrading enzymes could lead to novel therapeutics for chronic pain, anxiety disorders, and addiction with potentially fewer side effects than traditional μ-opioid agonists. Future research will continue to unravel the subtleties of this compound signaling, including receptor dimerization, biased agonism, and its interactions with other neurotransmitter systems, further refining our understanding and enabling the design of more targeted and effective therapies.

References

Cellular Mechanisms of Leu-Enkephalin Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular and molecular mechanisms underlying the signaling of Leu-Enkephalin, an endogenous opioid peptide. This document details the receptors, downstream signaling pathways, and quantitative pharmacological data associated with this compound's actions. Furthermore, it offers detailed protocols for key experimental assays used to investigate these signaling events.

Introduction to this compound

This compound is an endogenous pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu.[1] It is a key neurotransmitter and neuromodulator in the central and peripheral nervous systems, playing a critical role in pain perception, mood regulation, and autonomic functions.[2][3] this compound exerts its physiological effects by binding to and activating opioid receptors, primarily the mu (µ)-opioid receptor (MOR) and the delta (δ)-opioid receptor (DOR), with a notable preference for the latter.[1][3]

This compound Receptors and Binding Profile

This compound's biological activity is initiated by its binding to opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. The affinity of this compound for its primary targets, the µ- and δ-opioid receptors, has been quantified through various binding assays.

ReceptorLigandKᵢ (nM)Reference
Human µ-Opioid Receptor (hMOR)This compound1.7
Human δ-Opioid Receptor (hDOR)This compound1.26

G-Protein-Dependent Signaling Pathways

Upon binding to MOR and DOR, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric Gi/o proteins. This activation initiates a cascade of intracellular events that ultimately modulate neuronal excitability.

Inhibition of Adenylyl Cyclase

The activated α-subunit of the Gi/o protein (Gαi/o) directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme involved in the phosphorylation of numerous downstream targets, including ion channels and transcription factors.

Modulation of Ion Channels

The βγ-subunit complex (Gβγ), which dissociates from the Gαi/o subunit upon receptor activation, also plays a crucial role in this compound signaling. Gβγ can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequent neurotransmitter release.

G_Protein_Signaling cluster_cytosol Cytosol LeuEnkephalin This compound OpioidReceptor Opioid Receptor (μOR / δOR) LeuEnkephalin->OpioidReceptor Binds G_Protein Gi/o Protein (αβγ) OpioidReceptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AdenylylCyclase Adenylyl Cyclase cAMP cAMP AdenylylCyclase->cAMP Converts GIRK GIRK Channel K_ion K⁺ GIRK->K_ion Efflux VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion Influx G_alpha->AdenylylCyclase Inhibits G_betagamma->GIRK Activates G_betagamma->VGCC Inhibits ATP ATP ATP->AdenylylCyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates NeurotransmitterRelease Neurotransmitter Release Ca_ion->NeurotransmitterRelease

Canonical G-protein dependent signaling pathway of this compound.

β-Arrestin-Dependent Signaling

In addition to the canonical G-protein signaling, agonist binding to opioid receptors can also trigger the recruitment of β-arrestin proteins. This process is initiated by the phosphorylation of the intracellular domains of the activated receptor by G-protein-coupled receptor kinases (GRKs). Phosphorylated receptors then serve as a docking site for β-arrestins.

β-arrestin recruitment has two major consequences:

  • Receptor Desensitization and Internalization: β-arrestin binding sterically hinders the coupling of G-proteins to the receptor, leading to desensitization. It also acts as an adaptor protein to facilitate the internalization of the receptor from the cell surface via clathrin-coated pits.

  • Signal Transduction: β-arrestins can act as scaffolds for various signaling proteins, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2. This can lead to the activation of distinct downstream signaling pathways that are independent of G-protein activation.

Beta_Arrestin_Signaling LeuEnkephalin This compound OpioidReceptor Opioid Receptor (μOR / δOR) LeuEnkephalin->OpioidReceptor Binds GRK GRK OpioidReceptor->GRK Recruits Receptor_P Phosphorylated Receptor OpioidReceptor->Receptor_P GRK->OpioidReceptor Phosphorylates BetaArrestin β-Arrestin Receptor_P->BetaArrestin Recruits Receptor_Arrestin Receptor-Arrestin Complex Receptor_P->Receptor_Arrestin BetaArrestin->Receptor_P BetaArrestin->Receptor_Arrestin Clathrin Clathrin-coated pit Receptor_Arrestin->Clathrin Targets to MAPK_Cascade MAPK Cascade (e.g., ERK1/2) Receptor_Arrestin->MAPK_Cascade Activates Internalization Internalization Clathrin->Internalization Mediates DownstreamEffects Downstream Cellular Effects MAPK_Cascade->DownstreamEffects

β-Arrestin dependent signaling pathway of this compound.

Quantitative Functional Activity of this compound

The functional consequences of this compound binding to its receptors are quantified by measuring its potency (EC₅₀ or IC₅₀) and efficacy in various cellular assays.

AssayReceptorParameterValue (nM)Reference
cAMP InhibitionHuman δ-Opioid Receptor (hDOR)IC₅₀4.6 - 48
cAMP InhibitionHuman µ-Opioid Receptor (hMOR)IC₅₀41 - 302
β-Arrestin 2 RecruitmentHuman δ-Opioid Receptor (hDOR)EC₅₀8.9
β-Arrestin 2 RecruitmentHuman µ-Opioid Receptor (hMOR)EC₅₀977
ERK1/2 PhosphorylationGH3 cells with DOPrEC₅₀~100

Experimental Protocols

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of an unlabeled compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the opioid receptor.

Radioligand_Binding_Workflow Start Start PrepareMembranes Prepare cell membranes expressing opioid receptors Start->PrepareMembranes Incubate Incubate membranes with radioligand and varying concentrations of this compound PrepareMembranes->Incubate Separate Separate bound and free radioligand (Filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand (Scintillation Counting) Separate->Quantify Analyze Analyze data to determine IC₅₀ and calculate Kᵢ Quantify->Analyze End End Analyze->End cAMP_Inhibition_Workflow Start Start CultureCells Culture cells expressing opioid receptors Start->CultureCells StimulateAC Stimulate adenylyl cyclase (e.g., with Forskolin) CultureCells->StimulateAC AddAgonist Add varying concentrations of this compound StimulateAC->AddAgonist Incubate Incubate to allow for cAMP modulation AddAgonist->Incubate LyseCells Lyse cells and measure intracellular cAMP levels Incubate->LyseCells Analyze Analyze data to determine IC₅₀ LyseCells->Analyze End End Analyze->End ERK_Phosphorylation_Workflow Start Start CultureAndStarve Culture cells and serum-starve to reduce basal pERK levels Start->CultureAndStarve Stimulate Stimulate cells with this compound for various time points CultureAndStarve->Stimulate LyseCells Lyse cells and collect protein Stimulate->LyseCells SDS_PAGE Separate proteins by size (SDS-PAGE) LyseCells->SDS_PAGE Transfer Transfer proteins to a membrane (Western Blot) SDS_PAGE->Transfer ProbeAntibodies Probe with primary antibodies (anti-pERK and anti-total ERK) and secondary antibodies Transfer->ProbeAntibodies Detect Detect protein bands (Chemiluminescence) ProbeAntibodies->Detect Analyze Quantify band intensity and calculate pERK/total ERK ratio Detect->Analyze End End Analyze->End

References

Leu-Enkephalin as an endogenous opioid peptide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Leu-Enkephalin as an Endogenous Opioid Peptide

Introduction

This compound is a pivotal endogenous opioid pentapeptide, with the amino acid sequence Tyr-Gly-Gly-Phe-Leu, that is naturally present in the central and peripheral nervous systems of many animals, including humans[1]. As a key neuromodulator, it plays a significant role in a multitude of physiological processes, most notably in pain modulation (antinociception), stress response, and emotional regulation[2]. This compound exerts its effects by acting as an agonist at opioid receptors, primarily showing a greater preference for the δ-opioid receptor (DOR) and to a lesser extent, the μ-opioid receptor (MOR)[1][3]. Its therapeutic potential is a subject of intense research, although its clinical utility is hampered by rapid enzymatic degradation in vivo[2]. This guide provides a comprehensive technical overview of this compound, focusing on its biosynthesis, receptor pharmacology, signaling pathways, and the experimental protocols used for its study, tailored for researchers and drug development professionals.

Biochemical Properties and Metabolism

Structure: this compound is a pentapeptide with the sequence L-tyrosine, glycine, glycine, L-phenylalanine, and L-leucine. Its molar mass is 555.62 g/mol . The N-terminal tyrosine residue is crucial for its opioid activity, analogous to the 3-hydroxyl group on morphine.

Biosynthesis and Degradation: The biosynthesis of this compound is a multi-step process that originates from the preproenkephalin (PENK) gene. The PENK gene is transcribed and translated to produce the precursor protein, preproenkephalin. This precursor contains multiple copies of enkephalin sequences. After cleavage of a signal peptide, the resulting proenkephalin is processed by various peptidases within secretory vesicles to yield active this compound, along with several copies of Met-enkephalin. This compound can also be derived from another precursor, prodynorphin.

The biological activity of this compound is short-lived due to rapid degradation by peptidases in the synaptic cleft. The primary enzymes responsible for its inactivation are:

  • Neutral Endopeptidase (NEP, Neprilysin): Cleaves the Gly³-Phe⁴ bond.

  • Angiotensin-Converting Enzyme (ACE): Cleaves the Phe⁴-Leu⁵ bond.

  • Aminopeptidase N: Cleaves the Tyr¹-Gly² bond.

PENK Preproenkephalin (PENK) Gene ProENK Proenkephalin PENK->ProENK Transcription & Translation LeuEnk This compound (Tyr-Gly-Gly-Phe-Leu) ProENK->LeuEnk Proteolytic Processing Inactive Inactive Fragments LeuEnk->Inactive Degradation APN Aminopeptidase N APN->LeuEnk Cleaves Tyr-Gly NEP Neprilysin (NEP) NEP->LeuEnk Cleaves Gly-Phe ACE ACE ACE->LeuEnk

Biosynthesis and degradation pathway of this compound.

Physiological Functions

This compound is involved in a wide array of physiological functions due to the broad distribution of opioid receptors throughout the body. Its primary roles include:

  • Analgesia: It modulates pain perception by acting on opioid receptors in the brain and spinal cord, leading to descending inhibition of pain signals.

  • Stress Response: Enkephalins are believed to modulate the intensity and duration of the body's stress response.

  • Gastrointestinal Motility: It influences peristalsis in the digestive tract.

  • Cardiovascular Regulation: It has been shown to have cardiovascular effects, which is an area of active research, particularly in the context of cardiac ischemia.

  • Neuroprotection and Memory: Emerging evidence suggests its role in neuroprotective mechanisms and memory processes.

  • Immune System Modulation: Met-enkephalin, a closely related peptide, has demonstrated immunomodulatory effects, and similar roles are being investigated for this compound.

Receptor Pharmacology and Quantitative Data

This compound is an agonist at both μ- and δ-opioid receptors, with a significantly higher affinity for the δ-opioid receptor. It has little to no significant interaction with the κ-opioid receptor. The binding affinity (Ki) and functional potency (EC50/IC50) are key parameters for characterizing its interaction with these receptors.

Table 1: Opioid Receptor Binding Affinities (Ki) and Functional Potencies of this compound

Parameter Receptor Value (nM) Assay Type Reference
Ki δ-Opioid Receptor (DOR) 1.26 Radioligand Binding
Ki μ-Opioid Receptor (MOR) 1.7 Radioligand Binding
Ki δ-Opioid Receptor (DOR) 0.9 Radioligand Binding
Ki μ-Opioid Receptor (MOR) 1.9 Radioligand Binding
Ki δ/μ Opioid Receptors 18.9 Radioligand Binding
IC50 δ-Opioid Receptor (DOR) 1.02 cAMP Inhibition
EC50 δ-Opioid Receptor (DOR) 8.9 β-Arrestin Recruitment

| EC50 | μ-Opioid Receptor (MOR) | 977 | β-Arrestin Recruitment | |

Note: Lower Ki, IC50, and EC50 values indicate higher binding affinity and potency, respectively. Values can vary based on experimental conditions and cell systems used.

Signaling Pathways

Upon binding to its G-protein coupled receptors (GPCRs), primarily DOR and MOR, this compound initiates intracellular signaling cascades. These receptors are coupled to inhibitory G proteins (Gαi/o).

  • G-Protein Dependent Pathway: Agonist binding causes a conformational change in the receptor, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer.

    • The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

    • The Gβγ dimer can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing hyperpolarization) and the inhibition of voltage-gated calcium channels (reducing neurotransmitter release).

  • β-Arrestin Dependent Pathway: Following activation, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding uncouples the receptor from G-proteins (desensitization) and can initiate receptor internalization and a separate wave of G-protein-independent signaling.

cluster_membrane Cell Membrane Receptor Opioid Receptor (DOR/MOR) G_Protein Gαi/o-βγ Receptor->G_Protein Activation GRK GRK Receptor->GRK G_alpha Gαi/o G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ca_Channel Ca²⁺ Channel Ca_in Ca²⁺ Influx Ca_Channel->Ca_in K_Channel K⁺ Channel K_out K⁺ Efflux K_Channel->K_out ↑ Hyperpolarization LeuEnk This compound LeuEnk->Receptor Binding G_alpha->AC Inhibition G_beta_gamma->Ca_Channel Inhibition G_beta_gamma->K_Channel Activation ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Receptor_P Phosphorylated Receptor GRK->Receptor_P Phosphorylation Arrestin β-Arrestin Receptor_P->Arrestin Recruitment Internalization Internalization & Signaling Arrestin->Internalization

Simplified this compound signaling pathways.

Experimental Protocols

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound by measuring its ability to displace a known radiolabeled ligand from opioid receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the opioid receptor of interest (e.g., CHO cells stably expressing DOR or MOR). Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a binding buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • A fixed concentration of a selective radioligand (e.g., [³H]DPDPE for DOR).

    • Varying concentrations of unlabeled this compound (competitor).

    • For non-specific binding control, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM Naloxone).

    • Initiate the reaction by adding the cell membrane preparation.

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Quantification: Wash the filters with ice-cold wash buffer. Transfer the filters to scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

A Prepare Receptor Membranes (e.g., CHO-DOR cells) B Set up 96-well plate: - Buffer - Radioligand ([³H]DPDPE) - this compound (competitor) A->B C Add Membranes & Incubate B->C D Rapid Filtration (separate bound/free ligand) C->D E Scintillation Counting (quantify radioactivity) D->E F Data Analysis: - Determine IC50 - Calculate Ki via Cheng-Prusoff E->F

Workflow for a competitive radioligand binding assay.
cAMP Inhibition Assay

This functional assay measures the potency (IC50) of this compound to inhibit adenylyl cyclase activity via Gαi/o-coupled receptors.

Methodology:

  • Cell Culture: Seed cells expressing the opioid receptor of interest (e.g., HEK-DOR) in a 96- or 384-well plate and allow them to adhere overnight.

  • Assay Setup:

    • Aspirate the culture medium.

    • Add an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of this compound to the wells.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate adenylyl cyclase and raise basal cAMP levels.

  • Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit (e.g., HTRF, ELISA, or LANCE-based).

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (potency) and Emax (efficacy) values.

A Seed Receptor-Expressing Cells in Microplate B Add this compound (varying concentrations) A->B C Stimulate with Forskolin (to increase basal cAMP) B->C D Incubate C->D E Lyse Cells & Detect cAMP Levels (e.g., HTRF) D->E F Data Analysis: Generate dose-response curve to determine IC50 & Emax E->F

Workflow for a cAMP inhibition assay.
β-Arrestin Recruitment Assay

This assay measures the ability of this compound to promote the interaction between an activated opioid receptor and β-arrestin.

Methodology:

  • Cell Culture: Use an engineered cell line that co-expresses the opioid receptor of interest and a β-arrestin fusion protein linked to a reporter system (e.g., DiscoverX PathHunter). Plate the cells in a white, opaque microplate and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents as per the manufacturer's protocol. These reagents generate a chemiluminescent signal when the receptor and β-arrestin interact.

  • Measurement: After a final incubation period at room temperature, measure the luminescence using a plate reader.

  • Data Analysis: Generate concentration-response curves by plotting the luminescent signal against the log concentration of this compound. Fit the data to determine the EC50 and Emax values for β-arrestin recruitment.

A Plate Engineered Cells (Receptor + β-Arrestin-reporter) B Add this compound (varying concentrations) A->B C Incubate at 37°C (to allow recruitment) B->C D Add Detection Reagents C->D E Measure Chemiluminescent Signal with Plate Reader D->E F Data Analysis: Generate dose-response curve to determine EC50 & Emax E->F A Acclimatize Animal to Hot Plate Apparatus B Measure Baseline Response Latency A->B C Administer this compound or Vehicle Control B->C D Measure Response Latency at Timed Intervals C->D E Calculate % Maximum Possible Effect (%MPE) D->E F Plot %MPE vs. Time to Determine Efficacy E->F

References

The Role of Leu-Enkephalin in Stress and Emotional Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the neurobiology, signaling pathways, and experimental methodologies for researchers, scientists, and drug development professionals.

Introduction

Leu-Enkephalin, an endogenous opioid pentapeptide, is a critical neuromodulator in the central nervous system, implicated in a wide array of physiological processes, most notably pain perception, stress response, and the regulation of emotional states.[1] Its activity is primarily mediated through the activation of delta (δ) and mu (μ) opioid receptors, with a greater affinity for the former.[2] Dysregulation of the enkephalinergic system has been linked to various affective disorders, including anxiety and depression, making this compound and its signaling pathways a significant area of interest for therapeutic development. This technical guide provides a comprehensive overview of the function of this compound in stress and emotional regulation, detailing its signaling mechanisms, quantitative data from key studies, and explicit experimental protocols for its investigation.

This compound and the Stress Response

The body's response to stress involves a complex interplay of neuroendocrine pathways, including the hypothalamic-pituitary-adrenal (HPA) axis. This compound plays a crucial modulatory role in this system. In response to stressors, there are notable changes in the levels of this compound in various brain regions. For instance, studies in animal models have demonstrated alterations in this compound concentrations in the hypothalamus, striatum, and pituitary gland following exposure to different stressors.[3]

Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound can influence the HPA axis at multiple levels. It has been shown to inhibit the release of corticotropin-releasing hormone (CRH) from the hypothalamus, a key initiator of the stress cascade.[4] This inhibitory action helps to dampen the downstream release of adrenocorticotropic hormone (ACTH) from the pituitary and subsequently cortisol from the adrenal glands, thereby regulating the overall intensity and duration of the stress response. Some studies suggest that this compound's influence on the HPA axis may be mediated through its interaction with other neurotransmitter systems.[5]

Quantitative Changes in this compound Levels Under Stress

The following table summarizes findings from studies that have quantified the changes in this compound concentrations in response to various stressors in animal models. These studies highlight the dynamic nature of the enkephalinergic system in response to environmental challenges.

Brain RegionStressorSpeciesChange in this compound LevelReference
HypothalamusEnvironment-induced conditioned suppression of motilityMouseDecreased
HypothalamusForced swimming-induced immobilityMouseDecreased
PituitaryForced swimming-induced immobilityMouseDecreased
Substantia NigraMild intermittent foot shockRatIncreased

Role in Emotional Regulation

This compound's influence extends to the modulation of emotional behaviors, particularly those related to fear and anxiety. Key brain regions involved in emotional processing, such as the amygdala and the locus coeruleus, are rich in opioid receptors and are significantly influenced by enkephalinergic signaling.

Modulation of the Amygdala and Fear Response

The amygdala, a central hub for processing fear and emotional memories, is a key site of action for this compound. Studies have shown that enkephalins can modulate neuronal activity within the central nucleus of the amygdala (CeA), a primary output region of the amygdala that orchestrates fear responses. Knockdown of enkephalin in the CeA has been found to reduce unconditioned fear and anxiety-like behaviors in rats, suggesting a crucial role for this peptide in regulating innate fear. Administration of this compound has been shown to impair the acquisition of active avoidance responses while facilitating inhibitory avoidance, suggesting it strengthens the tendency to suppress behavior in the presence of aversive cues.

Influence on the Locus Coeruleus and Anxiety

The locus coeruleus (LC), the principal site for norepinephrine synthesis in the brain, is integral to arousal and anxiety. Enkephalinergic inputs to the LC act as a "brake" on its activity. By activating Gi-coupled opioid receptors, enkephalins hyperpolarize LC neurons, counteracting the pro-stress effects of inputs like those from the CRF system. Infusions of this compound directly into the LC have been shown to block stress-induced freezing behavior in rats, indicating its anxiolytic potential.

Signaling Pathways of this compound

This compound exerts its effects by binding to and activating G-protein coupled receptors (GPCRs), primarily the δ-opioid receptor (DOR) and to a lesser extent, the μ-opioid receptor (MOR). This binding initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.

Delta-Opioid Receptor Signaling Cascade

The binding of this compound to the δ-opioid receptor, a member of the GPCR superfamily, triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins, typically of the Gi/o family.

Leu_Enkephalin_Signaling This compound Delta-Opioid Receptor Signaling Pathway Leu_Enkephalin This compound DOR δ-Opioid Receptor (DOR) Leu_Enkephalin->DOR G_protein Gi/o Protein DOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca²+ Channels G_protein->Ca_channel Inhibition K_channel GIRK Channels (K+) G_protein->K_channel Activation MAPK MAPK/ERK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Neuronal_activity Decreased Neuronal Excitability & Neurotransmitter Release PKA->Neuronal_activity Ca_channel->Neuronal_activity K_channel->Neuronal_activity MAPK->Neuronal_activity Modulation

Caption: this compound signaling through the δ-opioid receptor.

Upon activation, the G-protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels, reducing calcium influx and neurotransmitter release. Additionally, the Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and decreased neuronal excitability. This compound can also activate the MAPK/ERK signaling pathway, which is involved in longer-term cellular responses.

Experimental Protocols

A variety of experimental techniques are employed to study the role of this compound in stress and emotional regulation. Below are detailed methodologies for some of the key experiments cited.

Quantification of this compound

Radioimmunoassay is a highly sensitive method for quantifying this compound in biological samples.

Principle: This technique is based on the competitive binding of a radiolabeled this compound (tracer) and unlabeled this compound (from the sample or standard) to a limited amount of specific antibody. The amount of bound radioactivity is inversely proportional to the concentration of unlabeled this compound in the sample.

Detailed Methodology:

  • Sample Preparation: Plasma samples are collected in tubes containing aprotinin to prevent enzymatic degradation and centrifuged to separate the plasma. Plasma is then acidified and extracted using a C18 Sep-Pak column. The eluate is dried and reconstituted in RIA buffer.

  • Assay Procedure:

    • A standard curve is prepared using known concentrations of unlabeled this compound.

    • Standards, samples, and a fixed amount of anti-Leu-Enkephalin antibody are incubated in polystyrene tubes for 16-24 hours at 4°C.

    • A fixed amount of 125I-labeled this compound is added to each tube and incubated for another 16-24 hours at 4°C.

    • A secondary antibody (e.g., goat anti-rabbit gamma globulin) and normal rabbit serum are added to precipitate the primary antibody-antigen complex. The tubes are incubated for 90-120 minutes at 4°C.

    • The tubes are centrifuged, and the supernatant is aspirated.

    • The radioactivity of the pellet is measured using a gamma counter.

  • Data Analysis: The concentration of this compound in the samples is determined by comparing the percentage of bound radioactivity to the standard curve.

RIA_Workflow Radioimmunoassay (RIA) Workflow for this compound start Start sample_prep Sample Preparation (Plasma Extraction) start->sample_prep incubation1 Incubation 1 (16-24h, 4°C) (Sample/Standard + Primary Antibody) sample_prep->incubation1 incubation2 Incubation 2 (16-24h, 4°C) (Add Radiolabeled this compound) incubation1->incubation2 precipitation Immunoprecipitation (Add Secondary Antibody + NRS) incubation2->precipitation centrifugation Centrifugation precipitation->centrifugation aspiration Aspirate Supernatant centrifugation->aspiration counting Gamma Counting of Pellet aspiration->counting analysis Data Analysis (Standard Curve Comparison) counting->analysis end End analysis->end

Caption: Workflow for this compound quantification using RIA.

HPLC-MS/MS offers high specificity and sensitivity for the simultaneous quantification of this compound and other neuropeptides.

Principle: This method involves the chromatographic separation of the analyte of interest from the sample matrix, followed by its ionization and detection based on its mass-to-charge ratio and fragmentation pattern.

Detailed Methodology:

  • Sample Preparation: A simple protein precipitation step is typically used for plasma samples. An internal standard (e.g., stable isotope-labeled this compound) is added before precipitation.

  • Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous solution with an organic modifier (e.g., acetonitrile) and an acid (e.g., formic acid) is used to separate this compound from other components.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed to a tandem mass spectrometer. This compound is ionized (typically by electrospray ionization) and selected in the first mass analyzer. It is then fragmented in a collision cell, and specific fragment ions are monitored in the second mass analyzer (Multiple Reaction Monitoring - MRM).

  • Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

HPLC_MS_Workflow HPLC-MS/MS Workflow for this compound Quantification sample_prep Sample Preparation (Protein Precipitation) hplc HPLC Separation (C18 Column) sample_prep->hplc ms Tandem Mass Spectrometry (ESI-MRM) hplc->ms analysis Data Analysis ms->analysis

Caption: Workflow for this compound quantification via HPLC-MS/MS.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of extracellular this compound levels in specific brain regions of freely moving animals.

Principle: A microdialysis probe with a semi-permeable membrane is implanted into the brain region of interest. A physiological solution (artificial cerebrospinal fluid, aCSF) is perfused through the probe, allowing small molecules like this compound to diffuse from the extracellular fluid into the perfusate, which is then collected for analysis.

Detailed Methodology:

  • Surgical Implantation: A guide cannula is stereotaxically implanted above the target brain region in an anesthetized animal. The animal is allowed to recover from surgery.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion and Sample Collection: The probe is perfused with aCSF at a slow, constant flow rate (e.g., 0.5-2.0 µL/min). Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials, often containing a preservation solution.

  • Analysis of Dialysates: The collected dialysates are analyzed for this compound concentration using a highly sensitive technique such as HPLC-MS/MS.

  • Behavioral Correlation: Changes in this compound levels can be correlated with the animal's behavior during the experiment (e.g., exposure to a stressor).

Microdialysis_Workflow In Vivo Microdialysis Experimental Workflow surgery Stereotaxic Surgery (Guide Cannula Implantation) recovery Animal Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion perfusion Perfusion with aCSF & Sample Collection probe_insertion->perfusion behavioral_testing Behavioral Testing (e.g., Stress Exposure) perfusion->behavioral_testing analysis Analysis of Dialysates (e.g., HPLC-MS/MS) behavioral_testing->analysis correlation Correlation of Neurochemical & Behavioral Data analysis->correlation

Caption: Experimental workflow for in vivo microdialysis.

Conclusion and Future Directions

This compound is a pivotal neuromodulator in the intricate neural circuits governing stress and emotional regulation. Its actions, primarily through the δ-opioid receptor, provide a crucial mechanism for dampening the physiological and behavioral responses to stress and for modulating emotional states such as fear and anxiety. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation of the enkephalinergic system.

Future research should focus on further elucidating the precise molecular mechanisms downstream of δ-opioid receptor activation and their cell-type-specific effects within key emotional circuits. The development of novel pharmacological tools, including selective agonists and antagonists for the δ-opioid receptor, will be instrumental in dissecting the therapeutic potential of targeting the this compound system for the treatment of stress-related and affective disorders. Moreover, advanced in vivo imaging and neurochemical monitoring techniques will provide a more dynamic and systems-level understanding of how this compound contributes to the complex tapestry of emotional life.

References

The Biochemical Journey of Leu-Enkephalin: A Technical Guide to its Synthesis and Breakdown

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic and degradation pathways of Leu-Enkephalin. Designed for researchers, scientists, and professionals in drug development, this document details the molecular machinery governing the lifecycle of this crucial endogenous opioid peptide. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for key cited experiments are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the Graphviz DOT language.

Biosynthesis of this compound: From Gene to Neuropeptide

The synthesis of this compound is a multi-step process that begins with the transcription of the preproenkephalin (PENK) gene and culminates in the formation of the active pentapeptide.[1] An alternative pathway involving the precursor prodynorphin also contributes to the cellular pool of this compound.[2][3]

The Proenkephalin Pathway

The primary route for this compound biosynthesis involves the processing of proenkephalin, a polypeptide precursor that also gives rise to multiple copies of Met-Enkephalin.[4][5]

  • Transcription and Translation: The process initiates with the transcription of the PENK gene into messenger RNA (mRNA), which is then translated into the preproenkephalin polypeptide. This precursor molecule contains a signal peptide at its N-terminus that directs it to the endoplasmic reticulum.

  • Signal Peptide Cleavage: Within the endoplasmic reticulum, the signal peptide is cleaved by a signal peptidase, resulting in the formation of proenkephalin.

  • Vesicular Packaging and Proteolytic Processing: Proenkephalin is transported to the Golgi apparatus and packaged into dense-core secretory vesicles. Inside these vesicles, a series of proteolytic cleavages at specific pairs of basic amino acid residues (lysine and arginine) releases the enkephalin peptides. This processing is carried out by a cascade of enzymes, including prohormone convertases (such as PC1/3 and PC2) and carboxypeptidase E. Each proenkephalin molecule yields one copy of this compound and six copies of Met-Enkephalin.

Biosynthesis_Proenkephalin cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / ER cluster_golgi_vesicle Golgi & Secretory Vesicle PENK_gene PENK Gene mRNA PENK mRNA PENK_gene->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation Preproenkephalin Preproenkephalin Ribosome->Preproenkephalin Proenkephalin Proenkephalin Preproenkephalin->Proenkephalin Signal Peptide Cleavage (ER) Proenkephalin_vesicle Proenkephalin Proenkephalin->Proenkephalin_vesicle Transport to Golgi & Packaging Leu_Enk This compound Proenkephalin_vesicle->Leu_Enk Proteolytic Processing Met_Enk Met-Enkephalin (x6) Proenkephalin_vesicle->Met_Enk Proteolytic Processing Enzymes Prohormone Convertases Carboxypeptidase E Enzymes->Proenkephalin_vesicle

Biosynthesis of this compound from Proenkephalin.
The Prodynorphin Pathway

This compound can also be generated from a different precursor protein, prodynorphin. This pathway is particularly prominent in specific brain regions, such as the substantia nigra. The processing of prodynorphin yields several opioid peptides, including dynorphin A, dynorphin B, and α-neoendorphin, all of which contain the this compound sequence at their N-terminus. Further enzymatic cleavage of these larger peptides can release this compound.

Biosynthesis_Prodynorphin Prodynorphin Prodynorphin Dyn_A Dynorphin A Prodynorphin->Dyn_A Initial Processing Dyn_B Dynorphin B Prodynorphin->Dyn_B Initial Processing Alpha_Neo α-Neoendorphin Prodynorphin->Alpha_Neo Initial Processing Processing_Enzymes Processing Enzymes Processing_Enzymes->Prodynorphin Leu_Enk This compound Dyn_A->Leu_Enk Further Cleavage Dyn_B->Leu_Enk Further Cleavage Alpha_Neo->Leu_Enk Further Cleavage

Alternative biosynthesis of this compound from Prodynorphin.

Degradation of this compound: Termination of the Signal

The biological activity of this compound is rapidly terminated by enzymatic degradation in the synaptic cleft. Several peptidases are responsible for its inactivation by cleaving specific peptide bonds. The primary degradation products are inactive fragments.

The main enzymes involved in this compound degradation are:

  • Aminopeptidase N (APN): This enzyme cleaves the Tyr¹-Gly² bond, releasing a free tyrosine residue.

  • Neutral Endopeptidase (NEP; Neprilysin): NEP hydrolyzes the Gly³-Phe⁴ bond.

  • Angiotensin-Converting Enzyme (ACE): ACE also cleaves the Gly³-Phe⁴ bond, contributing to the inactivation of this compound.

  • Dipeptidyl Peptidases: These enzymes can cleave the Gly²-Gly³ bond.

Degradation_Pathway cluster_enzymes Degrading Enzymes cluster_products Inactive Fragments Leu_Enk This compound (Tyr-Gly-Gly-Phe-Leu) Tyr Tyrosine Leu_Enk->Tyr Tyr-Gly bond cleavage Gly_Gly_Phe_Leu Gly-Gly-Phe-Leu Leu_Enk->Gly_Gly_Phe_Leu Tyr-Gly bond cleavage Tyr_Gly_Gly Tyr-Gly-Gly Leu_Enk->Tyr_Gly_Gly Gly-Phe bond cleavage Phe_Leu Phe-Leu Leu_Enk->Phe_Leu Gly-Phe bond cleavage APN Aminopeptidase N (APN) APN->Tyr APN->Gly_Gly_Phe_Leu NEP Neutral Endopeptidase (NEP) NEP->Tyr_Gly_Gly NEP->Phe_Leu ACE Angiotensin-Converting Enzyme (ACE) ACE->Tyr_Gly_Gly ACE->Phe_Leu RIA_Workflow start Start prep_standards Prepare Standard Curve (Known [Leu-Enk]) start->prep_standards prep_samples Prepare Samples (Unknown [Leu-Enk]) start->prep_samples incubation Incubate with Antibody & Radiolabeled Enkephalin prep_standards->incubation prep_samples->incubation separation Separate Bound and Free Radiolabeled Enkephalin incubation->separation counting Quantify Radioactivity (Gamma Counter) separation->counting analysis Determine Concentration from Standard Curve counting->analysis end End analysis->end LCMS_Workflow start Start sample_prep Sample Preparation (Extraction, Internal Standard) start->sample_prep lc_separation Liquid Chromatography (Separation) sample_prep->lc_separation ms_detection Mass Spectrometry (Detection & Identification) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End data_analysis->end APN_Assay_Workflow start Start incubation Incubate Enzyme with Fluorogenic Substrate start->incubation fluorescence_measurement Monitor Fluorescence Increase (Fluorometer) incubation->fluorescence_measurement rate_calculation Calculate Reaction Rate fluorescence_measurement->rate_calculation activity_expression Express Enzyme Activity rate_calculation->activity_expression end End activity_expression->end

References

Methodological & Application

Application Note: Quantification of Leu-Enkephalin in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of Leu-enkephalin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is an endogenous opioid pentapeptide involved in pain modulation and various other physiological processes. Accurate measurement of its concentration in biological matrices is crucial for neuroscience research and drug development. The described method utilizes a simple protein precipitation step for sample preparation, followed by a rapid and robust LC-MS/MS analysis in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, and precision, with a lower limit of quantification of 10 pg/mL.

Introduction

This compound (Tyr-Gly-Gly-Phe-Leu) is a naturally occurring opioid peptide that plays a significant role in the central and peripheral nervous systems.[1] Its quantification in biological fluids is essential for understanding its physiological and pathological roles. LC-MS/MS has become the preferred method for peptide quantification due to its high sensitivity, specificity, and wide dynamic range.[1] This application note details a complete workflow for the quantification of this compound in human plasma, from sample preparation to data analysis, and provides performance characteristics of the validated method.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from human plasma.

Materials:

  • Human plasma (collected in K2-EDTA tubes)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • This compound certified reference standard

  • Stable isotope-labeled this compound (SIL-IS) as internal standard

  • Microcentrifuge tubes

  • Centrifuge capable of 14,000 x g and 4°C

  • Nitrogen evaporator

Procedure:

  • Thaw frozen human plasma samples on ice.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Spike the plasma with the internal standard (SIL-IS) to a final concentration of 100 pg/mL.

  • To precipitate proteins, add 300 µL of cold ACN containing 0.1% FA.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (98% Water/2% ACN + 0.1% FA).

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Transfer the clear supernatant to an LC autosampler vial for analysis.

LC-MS/MS Method

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Liquid Chromatography (LC) Conditions:

ParameterValue
LC SystemUPLC or HPLC system capable of binary gradients
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.02
0.52
3.050
3.195
4.095
4.12
5.02

Mass Spectrometry (MS) Conditions:

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound556.3397.21003015
SIL-Leu-enkephalin564.3405.21003015

Quantitative Data Summary

The LC-MS/MS method for this compound quantification was validated according to industry guidelines. The key quantitative performance parameters are summarized in the table below.

ParameterResult
Linearity Range10 - 2000 pg/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)10 pg/mL[2]
Upper Limit of Quantification (ULOQ)2000 pg/mL[2]
Accuracy at LLOQ85 - 115%
Precision at LLOQ (CV%)< 15%
Intra-day Accuracy90 - 110%
Intra-day Precision (CV%)< 10%
Inter-day Accuracy90 - 110%
Inter-day Precision (CV%)< 10%

Visualizations

Signaling Pathway of this compound

This compound primarily binds to delta-opioid receptors (δ-OR), which are G-protein coupled receptors (GPCRs). This interaction initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability.

Leu_Enkephalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound d-OR δ-Opioid Receptor (GPCR) This compound->d-OR Binds G-Protein G-protein (αiβγ) d-OR->G-Protein Activates G_alpha Gαi (GTP) G-Protein->G_alpha G_beta_gamma Gβγ G-Protein->G_beta_gamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts K_channel K+ Channel K_efflux K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits ATP ATP ATP->AC Neuronal_Excitability Decreased Neuronal Excitability cAMP->Neuronal_Excitability K_efflux->Neuronal_Excitability Ca_influx->Neuronal_Excitability

Caption: this compound signaling cascade.

Experimental Workflow for this compound Quantification

The overall workflow from sample collection to data analysis is depicted below.

Experimental_Workflow Sample_Collection Plasma Sample Collection (K2-EDTA tubes) Sample_Prep Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Prep Extraction LC_Separation LC Separation (C18 Column) Sample_Prep->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Ionization Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis Peak Integration

Caption: LC-MS/MS experimental workflow.

LC-MS/MS Method Development and Validation Logic

The development and validation of a robust LC-MS/MS method follows a logical progression of experiments to ensure the reliability of the generated data.

Method_Validation_Logic Method_Development Method Development Optimization Optimization of: - Sample Prep - LC Conditions - MS Parameters Method_Development->Optimization Method_Validation Method Validation Optimization->Method_Validation Specificity Specificity & Selectivity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LLOQ LLOQ Method_Validation->LLOQ Stability Stability Method_Validation->Stability Routine_Analysis Routine Sample Analysis Specificity->Routine_Analysis Linearity->Routine_Analysis Accuracy->Routine_Analysis Precision->Routine_Analysis LLOQ->Routine_Analysis Stability->Routine_Analysis

Caption: Method development & validation logic.

Conclusion

This application note presents a validated LC-MS/MS method for the reliable quantification of this compound in human plasma. The simple sample preparation and rapid LC-MS/MS analysis make this method suitable for high-throughput applications in clinical research and drug development. The detailed protocols and performance characteristics provide a solid foundation for researchers to implement this method in their laboratories.

References

Application Notes: Radioimmunoassay for Leu-Enkephalin Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-enkephalin is an endogenous pentapeptide opioid that plays a significant role in pain modulation, neuroendocrine function, and emotional regulation. Accurate quantification of this compound in biological samples is crucial for research in neuroscience, pharmacology, and drug development. The radioimmunoassay (RIA) is a highly sensitive and specific method for the detection of this compound. This document provides a detailed protocol for the determination of this compound concentrations in various biological matrices using a competitive RIA.

Principle of the Assay

The radioimmunoassay for this compound is a competitive binding assay.[1][2][3] In this assay, a known quantity of radiolabeled this compound ([¹²⁵I]-Leu-Enkephalin) competes with the unlabeled this compound present in the sample or standard for a limited number of binding sites on a specific anti-Leu-Enkephalin antibody. As the concentration of unlabeled this compound increases, the amount of radiolabeled peptide bound to the antibody decreases.[1] The antibody-bound fraction is then separated from the free fraction, and the radioactivity is measured. By constructing a standard curve using known concentrations of unlabeled this compound, the concentration in unknown samples can be accurately determined.[1]

Data Presentation

Typical Standard Curve

A typical standard curve for the this compound RIA is generated by plotting the percentage of bound radiolabeled antigen (% B/B₀) against the concentration of the unlabeled standard. The data presented below is for illustrative purposes.

Standard Concentration (pg/mL)Average CPM% B/B₀
0 (B₀)10000100
10850085
40650065
160400040
640200020
1280120012

B represents the average counts per minute (CPM) for each standard, and B₀ represents the average CPM for the zero-standard (maximum binding).

Assay Performance Characteristics
ParameterSpecification
Assay Range10 - 1280 pg/mL
Sensitivity (Lower Limit of Detection)Typically < 10 pg/mL
Intra-Assay Precision (CV%)< 10%
Inter-Assay Precision (CV%)< 15%
Antibody Affinity Constant8.0 x 10⁸ M⁻¹
Antibody Cross-Reactivity

The specificity of the antibody is critical for the accuracy of the RIA. The cross-reactivity with related peptides should be determined.

PeptideCross-Reactivity (%)
This compound100
Met-Enkephalin1.4
Dynorphin A (1-13)1.3
Dynorphin A (1-6)~40
β-Endorphin0.0045

Experimental Protocols

Reagents and Materials
  • This compound RIA Kit (containing ¹²⁵I-Leu-Enkephalin, this compound standard, primary antibody, and secondary antibody-precipitating complex)

  • RIA Buffer (e.g., phosphate-buffered saline with protein stabilizer)

  • Distilled or deionized water

  • Polypropylene test tubes (12 x 75 mm)

  • Pipettes and tips

  • Vortex mixer

  • Refrigerated centrifuge

  • Gamma counter

Sample Preparation

Plasma:

  • Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge at 1,600 x g for 15 minutes at 4°C.

  • Collect the plasma and store at -20°C or lower until use.

  • For extraction, acidify the plasma with an equal volume of buffer A (e.g., 1% trifluoroacetic acid in water).

  • Centrifuge at 6,000-17,000 x g for 20 minutes at 4°C to precipitate proteins.

  • Load the supernatant onto a pre-activated C18 Sep-Pak column.

  • Wash the column with buffer A.

  • Elute the enkephalins with an organic solvent mixture (e.g., 60% acetonitrile in 1% trifluoroacetic acid).

  • Evaporate the eluate to dryness and reconstitute the residue in RIA buffer.

Cerebrospinal Fluid (CSF) and other biological fluids: Extraction using C18 Sep-Pak columns is also recommended for other biological fluids to remove interfering substances.

Assay Procedure
  • Reagent Preparation: Reconstitute all lyophilized reagents as per the kit instructions. Prepare serial dilutions of the this compound standard.

  • Assay Setup: Label tubes in duplicate for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B₀), standards, and unknown samples.

  • Pipetting:

    • Add 100 µL of RIA buffer to the NSB tubes.

    • Add 100 µL of standards, controls, or samples to the appropriate tubes.

    • Add 100 µL of primary antibody to all tubes except TC and NSB.

    • Add 100 µL of ¹²⁵I-Leu-Enkephalin to all tubes.

  • Incubation: Vortex all tubes and incubate for 16-24 hours at 4°C.

  • Precipitation: Add 100 µL of the secondary antibody (precipitating reagent) to all tubes except TC.

  • Second Incubation: Vortex and incubate for 90-120 minutes at 4°C.

  • Centrifugation: Add 500 µL of cold RIA buffer to all tubes (except TC) and centrifuge at 1,500-2,000 x g for 20 minutes at 4°C.

  • Decanting: Carefully decant the supernatant from all tubes except TC.

  • Counting: Measure the radioactivity in the pellets of all tubes using a gamma counter.

Data Analysis
  • Calculate the average counts per minute (CPM) for each set of duplicate tubes.

  • Calculate the percentage of bound radiolabel (% B/B₀) for each standard and sample using the following formula: % B/B₀ = [(Average CPM of Standard or Sample - Average CPM of NSB) / (Average CPM of B₀ - Average CPM of NSB)] x 100

  • Plot a standard curve of % B/B₀ versus the concentration of the this compound standards on a semi-log graph.

  • Determine the concentration of this compound in the unknown samples by interpolating their % B/B₀ values from the standard curve.

Visualizations

Experimental Workflow

RIA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent_Prep Reconstitute Reagents & Prepare Standards Assay_Setup Pipette Reagents, Standards, & Samples into Tubes Reagent_Prep->Assay_Setup Sample_Prep Prepare Samples (e.g., Plasma Extraction) Sample_Prep->Assay_Setup Incubation1 Incubate with Primary Antibody & ¹²⁵I-Leu-Enkephalin (16-24h, 4°C) Assay_Setup->Incubation1 Precipitation Add Secondary Antibody Incubation1->Precipitation Incubation2 Incubate (90-120 min, 4°C) Precipitation->Incubation2 Centrifugation Centrifuge & Decant Supernatant Incubation2->Centrifugation Counting Measure Radioactivity (Gamma Counter) Centrifugation->Counting Calculation Calculate % B/B₀ Counting->Calculation Std_Curve Plot Standard Curve Calculation->Std_Curve Results Determine Sample Concentrations Std_Curve->Results

Caption: Workflow for this compound Radioimmunoassay.

This compound Signaling Pathway

Leu_Enkephalin_Signaling Leu_Enk This compound Opioid_Receptor δ / μ Opioid Receptor (GPCR) Leu_Enk->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Voltage-gated Ca²⁺ Channel G_Protein->Ca_Channel Inhibits (βγ subunit) K_Channel GIRK K⁺ Channel G_Protein->K_Channel Activates (βγ subunit) cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Hyperpolarization Hyperpolarization & ↓ Neuronal Excitability K_Efflux->Hyperpolarization

Caption: this compound signaling pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu) is a pentapeptide that plays a significant role in pain modulation. As an endogenous opioid peptide, its accurate purification and analysis are crucial for research in neuroscience and pharmacology. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the premier technique for the purification of synthetic crude this compound, ensuring high purity essential for subsequent biological assays and therapeutic development. This document provides detailed protocols for both analytical and preparative HPLC purification of this compound.

Data Presentation

The following tables summarize the typical experimental parameters for the analytical and preparative HPLC purification of this compound.

Table 1: Analytical HPLC Parameters for this compound Purity Analysis

ParameterSpecification
HPLC System UHPLC or HPLC system capable of binary gradient elution
Analytical Column C18 Reversed-Phase Column (e.g., 3 µm particle size, 100 Å pore size, 4.6 x 150 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water[1]
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile[1]
Gradient Linear gradient, for example, 5-95% B over 30-40 minutes[2][3]
Flow Rate 1 mL/min[3]
Column Temperature 35 - 40°C
Detection Wavelength UV at 220 nm and 280 nm
Injection Volume 10 µL

Table 2: Preparative HPLC Parameters for this compound Purification

ParameterSpecification
HPLC System Preparative HPLC system with gradient capability
Preparative Column C18 Reversed-Phase Column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Linear gradient, for example, 5-65% B over 30 minutes (to be optimized based on analytical HPLC)
Flow Rate 15-20 mL/min for a 21.2 mm ID column
Column Temperature Ambient or slightly elevated (e.g., 30°C)
Detection Wavelength UV at 220 nm and 280 nm
Sample Loading Dependent on column size and crude sample purity

Experimental Protocols

Sample Preparation Protocol

Proper sample preparation is critical to prevent column clogging and to ensure reproducible results.

Materials:

  • Crude this compound peptide

  • 50% Acetonitrile in water

  • 0.45 µm syringe filter

  • Vortex mixer

  • Centrifuge

Procedure:

  • Dissolve the crude this compound peptide in a minimal amount of 50% acetonitrile in water.

  • Vortex the solution until the peptide is fully dissolved.

  • Centrifuge the solution to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

Analytical HPLC Protocol

This protocol is designed to assess the purity of the crude or purified this compound.

Equipment and Materials:

  • Analytical HPLC system

  • C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 3 µm)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Prepared this compound sample

Procedure:

  • Equilibrate the HPLC system and the analytical column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Set the column temperature (e.g., 35°C).

  • Inject 10 µL of the prepared this compound sample.

  • Initiate the gradient program as detailed in Table 1.

  • Monitor the separation at 220 nm and 280 nm.

  • Integrate the peaks in the resulting chromatogram to determine the purity of the sample.

Preparative HPLC Protocol

This protocol is for the purification of this compound from a crude synthesis mixture.

Equipment and Materials:

  • Preparative HPLC system

  • C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 10 µm)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Prepared crude this compound sample

  • Fraction collector

Procedure:

  • Equilibrate the preparative HPLC system and column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject the dissolved and filtered crude peptide sample onto the column.

  • Run the gradient elution as specified in Table 2. The exact gradient should be optimized based on a preliminary analytical HPLC run of the crude product.

  • Collect fractions corresponding to the major peak using a fraction collector.

  • Analyze the purity of the collected fractions using the analytical HPLC protocol.

  • Pool the fractions with a purity of >95%.

  • Remove the acetonitrile from the pooled fractions by rotary evaporation or lyophilization.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a white powder.

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification crude_peptide Crude this compound dissolve Dissolve in 50% ACN/Water crude_peptide->dissolve filter Filter (0.45 µm) dissolve->filter analytical_hplc Analytical HPLC (Purity Check) filter->analytical_hplc Optional preparative_hplc Preparative HPLC filter->preparative_hplc fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_analysis Purity Analysis of Fractions fraction_collection->purity_analysis pooling Pool Pure Fractions (>95%) purity_analysis->pooling lyophilization Lyophilization pooling->lyophilization pure_peptide Pure this compound lyophilization->pure_peptide

Caption: Workflow for the HPLC Purification of this compound.

Gradient_Elution start Start Gradient (e.g., 5% B) ramp Linear Increase in %B (e.g., 5-65% B over 30 min) start->ramp Time elution Elution of this compound ramp->elution Increasing Organic Phase end End Gradient (e.g., 95% B for column wash) elution->end

Caption: Conceptual Diagram of Gradient Elution in RP-HPLC.

References

Application Notes: Utilizing Leu-Enkephalin in Cultured Neuronal Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-enkephalin is an endogenous pentapeptide with the sequence Tyr-Gly-Gly-Phe-Leu, that functions as a neurotransmitter and neuromodulator.[1][2] It exhibits a high affinity for delta-opioid receptors (DOR) and to a lesser extent, mu-opioid receptors (MOR).[1][2] Activation of these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, primarily through Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[3] This signaling pathway modulates neuronal excitability, pain perception, and emotional responses. In cultured neuronal cell models, this compound and its stable analogs, such as [D-Ala2, D-Leu5]-enkephalin (DADLE), are valuable tools for investigating neuroprotective mechanisms, neuronal differentiation, and the pharmacology of opioid receptors.

These application notes provide a comprehensive guide for the use of this compound and its analogs in in vitro neuronal models, with a focus on the human neuroblastoma cell line SH-SY5Y, a widely used model in neurobiology research.

Key Applications in Neuronal Cell Models:

  • Neuroprotection Studies: Investigating the protective effects of this compound against various neurotoxic insults, such as oxidative stress, glutamate excitotoxicity, and endoplasmic reticulum (ER) stress.

  • Signal Transduction Research: Elucidating the downstream signaling pathways activated by DOR and MOR agonists, including the modulation of MAPK and PI3K/Akt pathways.

  • Neuronal Differentiation and Growth: Studying the influence of this compound on neurite outgrowth and the expression of neuronal markers.

  • Drug Screening and Pharmacological Characterization: Evaluating the potency and efficacy of novel opioid receptor ligands.

Data Presentation: Quantitative Effects of this compound and Analogs

The following tables summarize quantitative data from various studies on the effects of this compound and its stable analog DADLE in cultured neuronal cells.

Table 1: Neuroprotective Effects of DADLE in SH-SY5Y Cells

Neurotoxic InsultDADLE ConcentrationObserved EffectAssayReference
6-Hydroxydopamine (6-OHDA)1 µMIncreased cell viabilityMTT Assay
Hydrogen Peroxide (H₂O₂)10 µMAttenuated oxidative stressROS Assay
Tunicamycin (ER Stress Inducer)1 µMEnhanced cell survivalCell Viability Assay

Table 2: Effects of this compound and DADLE on Signaling Pathways

Cell LineAgonistConcentrationEffectPathwayReference
HEK293 (DOR expressing)This compound10 µMInhibition of forskolin-stimulated cAMPcAMP Assay
Primary Cortical NeuronsDADLE1 µMIncreased phosphorylation of AktPI3K/Akt Pathway
Cortical NeuronsDADLEDose-dependentIncreased phosphorylation of ERKMAPK Pathway

Experimental Protocols

Protocol 1: Assessment of Neuroprotection using MTT Assay

This protocol outlines the procedure to evaluate the neuroprotective effect of this compound or its analogs against a neurotoxin in SH-SY5Y cells.

Materials:

  • SH-SY5Y cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound or DADLE stock solution

  • Neurotoxin of choice (e.g., 6-OHDA, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound or DADLE for a specified duration (e.g., 1-2 hours).

    • Introduce the neurotoxin to the wells (except for the control wells) and co-incubate with the peptide for 24-48 hours.

  • MTT Assay:

    • After the incubation period, remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Protocol 2: Measurement of cAMP Inhibition

This protocol describes how to measure the inhibition of adenylyl cyclase activity by this compound in neuronal cells.

Materials:

  • Neuronal cells expressing opioid receptors (e.g., differentiated SH-SY5Y or primary neurons)

  • This compound stock solution

  • Forskolin solution

  • IBMX (3-isobutyl-1-methylxanthine) solution

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Assay buffer

Procedure:

  • Cell Preparation: Culture and prepare the cells according to the cAMP assay kit manufacturer's instructions. This may involve harvesting and resuspending the cells in a specific assay buffer.

  • Agonist Treatment:

    • Incubate the cells with various concentrations of this compound for 15-30 minutes at room temperature.

  • Stimulation:

    • Add forskolin (to stimulate adenylyl cyclase) and IBMX (a phosphodiesterase inhibitor) to the wells and incubate for the recommended time (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit's protocol.

  • Data Analysis: Generate a dose-response curve by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of this compound concentration to determine the IC₅₀ value.

Protocol 3: Calcium Imaging

This protocol provides a general workflow for monitoring intracellular calcium changes in response to this compound treatment.

Materials:

  • Primary neurons or differentiated SH-SY5Y cells cultured on glass coverslips

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound stock solution

  • Fluorescence microscope equipped with an imaging system

Procedure:

  • Dye Loading:

    • Incubate the cells with the calcium indicator dye in HBSS for 30-60 minutes at 37°C.

    • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Imaging:

    • Mount the coverslip onto the microscope stage.

    • Acquire a baseline fluorescence signal before adding the peptide.

  • Treatment and Recording:

    • Perfuse the cells with a solution containing this compound.

    • Continuously record the changes in fluorescence intensity over time.

  • Data Analysis: Analyze the fluorescence data to quantify changes in intracellular calcium concentration in response to this compound.

Visualization of Signaling Pathways and Workflows

Leu_Enkephalin_Signaling_Pathway Leu_Enkephalin This compound DOR Delta-Opioid Receptor (DOR) Leu_Enkephalin->DOR Binds to Gi_o Gi/o Protein DOR->Gi_o Activates MAPK MAPK Pathway (ERK) DOR->MAPK Activates PI3K_Akt PI3K/Akt Pathway DOR->PI3K_Akt Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Ca_channel Ca²⁺ Channels Gi_o->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Excitability ↓ Neuronal Excitability PKA->Neuronal_Excitability Modulates Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Neuronal_Excitability Neuroprotection Neuroprotection & Cell Survival MAPK->Neuroprotection PI3K_Akt->Neuroprotection

Caption: this compound signaling pathway in neuronal cells.

Experimental_Workflow_Neuroprotection start Start cell_culture Culture SH-SY5Y Neuronal Cells start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding treatment Pre-treat with This compound seeding->treatment insult Induce Neurotoxicity (e.g., 6-OHDA) treatment->insult incubation Incubate for 24-48 hours insult->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Acquisition & Analysis viability_assay->data_analysis end End data_analysis->end

Caption: Experimental workflow for neuroprotection assays.

References

Application of Leu-Enkephalin in Animal Models of Pain: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-enkephalin is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu. It is an important neurotransmitter involved in the modulation of pain perception.[1][2] By acting on opioid receptors, primarily the delta-opioid receptor (DOR) and to a lesser extent the mu-opioid receptor (MOR), this compound can produce analgesic effects.[3][4] However, its therapeutic potential is limited by its rapid enzymatic degradation in plasma and the central nervous system.[5] This document provides detailed application notes and protocols for the use of this compound and its analogs in various animal models of pain, summarizing key quantitative data and outlining experimental procedures.

Data Presentation: Quantitative Analgesic Effects

The following tables summarize the analgesic effects of this compound and its stabilized analogs in common rodent models of pain. Due to its rapid degradation, this compound often requires co-administration with peptidase inhibitors or modification into more stable prodrugs to elicit a significant analgesic response when administered systemically.

Table 1: Analgesic Effects of Intrathecal this compound in the Rat Tail-Flick Test

CompoundDose (nmol)Co-administered Peptidase InhibitorsAnalgesic Effect
This compoundup to 100NoneNo significant analgesia
This compound0.3Amastatin, Captopril, Phosphoramidon (10 nmol each)Significant analgesia
This compound1Amastatin, Captopril, Phosphoramidon (10 nmol each)Significant analgesia & MOR internalization
This compound10Amastatin, Captopril, Phosphoramidon (10 nmol each)Maximal MOR internalization

Table 2: Analgesic Effects of Subcutaneous this compound and its Prodrug (KK-103) in the Murine Hot-Plate and Formalin Tests

CompoundAnimal ModelDose (mg/kg)Route of AdministrationAnalgesic Effect (%MPE or % reduction in licking/biting)
This compoundHot-Plate13s.c.~10% MPE (peak at 1h)
KK-103 (Prodrug)Hot-Plate13s.c.142 %MPE·h (AUC)
MorphineHot-Plate10s.c.87% MPE (peak at 15 min)
KK-103 (Prodrug)Formalin Test13s.c.~50% reduction in licking/biting time (Phase 2)
MorphineFormalin Test10s.c.Significant reduction in licking/biting time

%MPE: Maximum Possible Effect AUC: Area Under the Curve s.c.: Subcutaneous

Signaling Pathway of this compound

This compound exerts its analgesic effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The primary downstream signaling cascade involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates ion channel activity, resulting in neuronal hyperpolarization and reduced neurotransmitter release, thereby dampening the transmission of pain signals.

Leu_Enkephalin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Opioid_Receptor Opioid Receptor (δ or μ) This compound->Opioid_Receptor binds G_Protein G-protein (Gi/o) Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel modulates ATP ATP cAMP cAMP ATP->cAMP inhibited by Adenylyl Cyclase Analgesia Reduced Neuronal Excitability & Analgesia Ion_Channel->Analgesia

This compound Signaling Pathway

Experimental Protocols

Hot-Plate Test

The hot-plate test is a widely used method to assess thermal nociception and is sensitive to centrally acting analgesics.

Protocol:

  • Animal Acclimation: Acclimate mice or rats to the testing room for at least 30 minutes before the experiment.

  • Apparatus: Use a hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Latency: Place each animal individually on the hot plate and start a timer. The latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Drug Administration: Administer this compound, its analog, or a control substance (e.g., vehicle, morphine) via the desired route (e.g., subcutaneous, intraperitoneal, intravenous).

  • Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Hot_Plate_Workflow Start Start Acclimation Acclimate Animal (30 min) Start->Acclimation Baseline Measure Baseline Latency (Hot Plate at 55°C) Acclimation->Baseline Drug_Admin Administer Compound (e.g., this compound, Vehicle) Baseline->Drug_Admin Post_Drug_Latency Measure Post-treatment Latency at various time points Drug_Admin->Post_Drug_Latency Data_Analysis Calculate %MPE Post_Drug_Latency->Data_Analysis End End Data_Analysis->End

Hot-Plate Test Experimental Workflow
Formalin Test

The formalin test is a model of tonic, localized inflammatory pain and is sensitive to both centrally and peripherally acting analgesics. The test has two distinct phases of nociceptive behavior.

Protocol:

  • Animal Acclimation: Place animals in individual observation chambers for at least 30 minutes to acclimate.

  • Drug Administration: Administer the test compound or vehicle prior to formalin injection. The pre-treatment time will depend on the pharmacokinetic profile of the drug.

  • Formalin Injection: Inject a dilute solution of formalin (e.g., 1-5% in saline, 20 µL) into the plantar surface of one hind paw.

  • Observation: Immediately after injection, return the animal to the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation.

    • Phase 2 (Late Phase): 15-40 minutes post-injection, reflecting inflammatory pain mechanisms.

  • Data Analysis: The total time spent licking and biting in each phase is quantified and compared between treatment groups.

Formalin_Test_Workflow Start Start Acclimation Acclimate Animal in Observation Chamber (30 min) Start->Acclimation Drug_Admin Administer Compound or Vehicle Acclimation->Drug_Admin Formalin_Injection Inject Formalin into Hind Paw Drug_Admin->Formalin_Injection Observation Observe and Record Licking/Biting Time Formalin_Injection->Observation Phase1 Phase 1 (0-5 min) Observation->Phase1 Phase2 Phase 2 (15-40 min) Observation->Phase2 Data_Analysis Quantify and Compare Licking/Biting Duration Phase1->Data_Analysis Phase2->Data_Analysis End End Data_Analysis->End

Formalin Test Experimental Workflow
Chronic Constriction Injury (CCI) Model

The CCI model is a widely used animal model of neuropathic pain, which mimics symptoms such as allodynia and hyperalgesia.

Protocol:

  • Anesthesia: Anesthetize the rat or mouse using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a skin incision at the mid-thigh level to expose the common sciatic nerve.

    • Carefully dissect the nerve from the surrounding connective tissue.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them. The ligatures should be tightened until a brief twitch in the corresponding hind limb is observed, without arresting epineural blood flow.

    • Close the muscle and skin layers with sutures.

  • Post-operative Care: Provide appropriate post-operative care, including analgesia for a short period if required by institutional guidelines (though often omitted to study the pain state) and monitor the animal for signs of distress.

  • Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia (tested with von Frey filaments) and thermal hyperalgesia (tested with a radiant heat source), typically develop within a few days and can be assessed for several weeks post-surgery.

  • Drug Administration and Testing: Administer this compound or test compounds and assess their ability to reverse the established allodynia and/or hyperalgesia.

CCI_Model_Workflow Start Start Anesthesia Anesthetize Animal Start->Anesthesia Surgery Expose Sciatic Nerve and Place Ligatures Anesthesia->Surgery PostOp_Care Post-operative Care and Recovery Surgery->PostOp_Care Pain_Development Development of Neuropathic Pain (Allodynia/Hyperalgesia) PostOp_Care->Pain_Development Behavioral_Testing Assess Pain Thresholds (e.g., von Frey, Radiant Heat) Pain_Development->Behavioral_Testing Drug_Admin Administer this compound or Test Compound Behavioral_Testing->Drug_Admin Post_Drug_Testing Re-assess Pain Thresholds Drug_Admin->Post_Drug_Testing End End Post_Drug_Testing->End

Chronic Constriction Injury Model Workflow

References

Techniques for Studying Leu-Enkephalin in Brain Slice Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-enkephalin is an endogenous opioid peptide that plays a crucial role in modulating neuronal activity and synaptic transmission throughout the central nervous system. As a neurotransmitter, it exerts its effects primarily through the activation of δ- and μ-opioid receptors. Understanding the precise mechanisms by which this compound alters neuronal function is paramount for elucidating its physiological roles and for the development of novel therapeutics targeting the opioid system. Brain slice electrophysiology provides a powerful ex vivo platform to investigate the cellular and synaptic effects of this compound in a near-intact neural circuit.

These application notes provide a comprehensive overview of the techniques, detailed experimental protocols, and expected quantitative outcomes for studying the effects of this compound using brain slice electrophysiology.

Key Electrophysiological Effects of this compound

This compound typically exerts an inhibitory influence on neuronal activity. This is primarily achieved through two main mechanisms: postsynaptic hyperpolarization and presynaptic inhibition of neurotransmitter release. These effects are mediated by the activation of G-protein-coupled opioid receptors.[1][2]

Postsynaptic Inhibition

Activation of postsynaptic δ- and μ-opioid receptors by this compound leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting efflux of potassium ions causes hyperpolarization of the neuronal membrane, moving the membrane potential further from the threshold for action potential firing and thus reducing neuronal excitability.

Presynaptic Inhibition

This compound can also act on presynaptic terminals to reduce the release of other neurotransmitters, such as glutamate and GABA.[3] This is achieved through the inhibition of voltage-gated calcium channels (VGCCs) by the Gβγ subunit of the activated G-protein. The reduction in calcium influx into the presynaptic terminal leads to a decrease in neurotransmitter-filled vesicle fusion and release.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various neuronal and synaptic parameters as determined by brain slice electrophysiology studies.

Brain RegionNeuron TypeAgonistConcentrationEffect on Membrane PotentialReference
Spinal Cord Dorsal HornUnidentified[D-Ala2,D-Leu5]-enkephalinamide (DADLEA)1-10 µMDose-dependent hyperpolarization[4]
Brainstem Respiratory CenterUnidentifiedThis compound10 nM - 1 µMHyperpolarization
Brain RegionNeuron TypeAgonistConcentrationEffect on Synaptic TransmissionReference
Hippocampus (CA1)Pyramidal NeuronsThis compound6 µMStrong suppression of inhibitory postsynaptic currents (IPSCs)[5]
Hippocampus (Fascia Dentata)Granule CellsD-Alanine-methionine enkephalin (D-Ala)Not specifiedDepression of the population spike evoked by perforant path stimulation
Spinal Cord Dorsal HornUnidentified[D-Ala2,N-Me-Phe4,Gly5-ol]-enkephalin (DAGO), DADLEANot specifiedDepression of synaptic transmission
Brain RegionNeuron TypeAgonistConcentrationEffect on Neuronal FiringReference
Brainstem Respiratory CenterSpontaneously Active UnitsThis compound10 nM - 1 µMReduction of spike activity level
Brainstem Respiratory CenterBursting Cells (pre-Bötzinger complex)This compound10 nM - 1 µMDecrease in frequency of bursts

Experimental Protocols

Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices suitable for electrophysiological recordings.

Materials:

  • Anesthesia (e.g., isoflurane or injectable ketamine/xylazine)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Chilled (0-4°C) and oxygenated (95% O2 / 5% CO2) slicing solution (e.g., NMDG-based or sucrose-based aCSF)

  • Artificial cerebrospinal fluid (aCSF) for recovery and recording

  • Recovery chamber

  • Carbogen gas (95% O2 / 5% CO2)

Procedure:

  • Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.

  • Perform transcardial perfusion with ice-cold, oxygenated slicing solution to clear the blood and cool the brain.

  • Rapidly decapitate the animal and dissect the brain, placing it immediately into the chilled, oxygenated slicing solution.

  • Isolate the brain region of interest (e.g., hippocampus, spinal cord).

  • Mount the brain block onto the vibratome specimen disc using cyanoacrylate glue.

  • Submerge the mounted brain in the vibratome buffer tray filled with ice-cold, oxygenated slicing solution.

  • Cut slices to the desired thickness (typically 250-400 µm).

  • Using a transfer pipette, carefully transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen.

  • Allow slices to recover for at least 1 hour before commencing electrophysiological recordings.

Whole-Cell Patch-Clamp Recording

This protocol outlines the procedure for obtaining whole-cell patch-clamp recordings from neurons within a brain slice.

Materials:

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Recording chamber with continuous perfusion of oxygenated aCSF

  • Borosilicate glass capillaries for pulling patch pipettes

  • Pipette puller

  • Intracellular solution (specific composition depends on the experiment, e.g., K-gluconate based for current-clamp)

  • Data acquisition software

Procedure:

  • Transfer a recovered brain slice to the recording chamber on the microscope stage.

  • Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min.

  • Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-6 MΩ.

  • Fill the pipette with the appropriate intracellular solution and mount it on the micromanipulator.

  • Under visual guidance (e.g., DIC optics), approach a target neuron with the patch pipette while applying positive pressure.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).

  • Apply gentle suction to rupture the cell membrane and establish the whole-cell configuration.

  • Switch to the desired recording mode (voltage-clamp or current-clamp) and begin data acquisition.

Bath Application of this compound

This protocol describes the application of this compound to the brain slice via the perfusion system.

Materials:

  • Stock solution of this compound (e.g., 1 mM in water or a suitable solvent)

  • aCSF for recording

Procedure:

  • Prepare a working solution of this compound by diluting the stock solution in the recording aCSF to the desired final concentration (e.g., 100 nM to 10 µM).

  • Establish a stable baseline recording of the neuronal parameter of interest (e.g., membrane potential, synaptic currents, firing rate) for at least 5-10 minutes.

  • Switch the perfusion from the control aCSF to the aCSF containing this compound.

  • Continuously perfuse with the this compound solution until a stable effect is observed. The time to reach a steady-state effect will depend on the flow rate and the volume of the recording chamber.

  • To determine the reversibility of the effect, switch the perfusion back to the control aCSF (washout).

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by this compound binding to its G-protein coupled receptors.

Leu_Enkephalin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Opioid_Receptor Opioid Receptor (δ or μ) This compound->Opioid_Receptor Binds to G_Protein G-Protein (αi/o, β, γ) Opioid_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma GIRK_Channel GIRK Channel K_efflux K+ Efflux GIRK_Channel->K_efflux VGCC Voltage-Gated Ca2+ Channel Ca_influx ↓ Ca2+ Influx VGCC->Ca_influx Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits G_beta_gamma->GIRK_Channel Activates G_beta_gamma->VGCC Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_Release Reduced Neurotransmitter Release Ca_influx->Reduced_Release

Caption: this compound signaling pathway.

Experimental Workflow for Brain Slice Electrophysiology

This diagram outlines the major steps involved in a typical brain slice electrophysiology experiment to study the effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Animal_Prep Animal Anesthesia & Perfusion Brain_Dissection Brain Dissection Animal_Prep->Brain_Dissection Slicing Vibratome Slicing Brain_Dissection->Slicing Recovery Slice Recovery Slicing->Recovery Patching Whole-Cell Patch Clamp Recovery->Patching Baseline Baseline Recording Patching->Baseline Drug_App This compound Application Baseline->Drug_App Data_Acquisition Data Acquisition Baseline->Data_Acquisition Washout Washout Drug_App->Washout Drug_App->Data_Acquisition Washout->Data_Acquisition Analysis Analysis of Electrophysiological Parameters Data_Acquisition->Analysis Interpretation Interpretation of Results Analysis->Interpretation Logical_Relationship cluster_cellular Cellular Mechanisms cluster_outcomes Physiological Outcomes Receptor_Activation This compound binds to Opioid Receptors (δ/μ) Postsynaptic Postsynaptic Inhibition (↑ K+ conductance) Receptor_Activation->Postsynaptic Presynaptic Presynaptic Inhibition (↓ Ca2+ influx) Receptor_Activation->Presynaptic Hyperpolarization Membrane Hyperpolarization Postsynaptic->Hyperpolarization Reduced_Release Decreased Neurotransmitter Release Presynaptic->Reduced_Release Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Modulation_Circuit Modulation of Neural Circuit Activity Reduced_Excitability->Modulation_Circuit Reduced_Release->Modulation_Circuit

References

Application Notes and Protocols for Receptor Internalization Assays with Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-Enkephalin is an endogenous pentapeptide that acts as an agonist at opioid receptors, playing a crucial role in pain modulation and other physiological processes.[1][2][3] It is one of the two primary forms of enkephalins, distinguished by its carboxy-terminal amino acid.[1] this compound primarily interacts with mu (μ) and delta (δ) opioid receptors.[2] The binding of this compound to these G-protein coupled receptors (GPCRs) initiates a signaling cascade that can lead to receptor internalization, a key mechanism for regulating signal duration and intensity. This process involves the recruitment of β-arrestin and the subsequent endocytosis of the receptor.

The study of receptor internalization is vital for understanding the pharmacological profile of opioid receptor agonists and for the development of novel therapeutics with improved efficacy and reduced side effects, such as tolerance. This document provides detailed protocols for assessing this compound-induced receptor internalization using fluorescence-based methods.

Signaling Pathway of this compound Induced Receptor Internalization

This compound binding to its cognate GPCR, such as the delta-opioid receptor (DOR), triggers a conformational change in the receptor, leading to the activation of intracellular G-proteins. This initiates downstream signaling pathways, including the inhibition of adenylyl cyclase, which reduces cyclic adenosine monophosphate (cAMP) levels. Subsequently, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor. This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from the G-protein and facilitate its internalization into endocytic vesicles.

Leu_Enkephalin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound DOR Delta-Opioid Receptor (GPCR) This compound->DOR Binding G_Protein G-Protein Activation DOR->G_Protein GRK GRK Phosphorylation DOR->GRK AC Adenylyl Cyclase Inhibition G_Protein->AC cAMP ↓ cAMP AC->cAMP Arrestin β-Arrestin Recruitment GRK->Arrestin Endocytosis Clathrin-Mediated Endocytosis Arrestin->Endocytosis Internalized_Vesicle Internalized Receptor Vesicle Endocytosis->Internalized_Vesicle

This compound signaling cascade leading to receptor internalization.

Experimental Protocols

Two primary fluorescence-based methods are detailed below for quantifying receptor internalization. Method A utilizes a fluorescently labeled this compound analogue, while Method B employs a cell line expressing a fluorescently tagged opioid receptor.

Method A: Fluorescent Ligand-Based Internalization Assay

This method monitors the internalization of a fluorescently labeled this compound analogue. Upon binding to the receptor and subsequent internalization, the fluorescence signal transitions from the cell surface to intracellular vesicles.

Materials and Reagents:

  • Cells expressing the opioid receptor of interest (e.g., HEK293 or CHO cells stably expressing the delta-opioid receptor).

  • Fluorescently labeled this compound (e.g., with BODIPY, Alexa Fluor).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS or PBS with 0.1% BSA).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Nuclear stain (e.g., DAPI).

  • Microplates (96- or 384-well, black, clear-bottom for imaging).

  • High-content imaging system or fluorescence microscope.

Experimental Workflow:

References

Application Notes and Protocols for Leu-Enkephalin Analysis using Mass Spectrometry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and standardized protocols for the analysis of Leu-Enkephalin using mass spectrometry. Leucine-Enkephalin (Tyr-Gly-Gly-Phe-Leu or YGGFL) is a widely recognized standard for mass spectrometry due to its well-characterized fragmentation pattern and consistent performance, making it an ideal choice for instrument calibration, tuning, and as a reference compound in various analytical methodologies.[1][2]

Quantitative Data and Fragmentation Analysis

This compound is frequently used to test new instrumentation and methodologies, and to tune mass spectrometers.[1][2] Its fragmentation is well-understood, making it a reliable standard.[1] The most common application involves collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), which primarily yields b- and y-type fragment ions.

Table 1: Key Mass Spectrometry Parameters for this compound

ParameterValueNotes
Amino Acid Sequence Tyr-Gly-Gly-Phe-Leu (YGGFL)
Monoisotopic Mass 555.2693 Da
Protonated Molecular Ion [M+H]⁺ 556.2766 m/z
Common Adducts [M+Na]⁺, [M+K]⁺Formation is dependent on sample purity and mobile phase composition.
Primary Fragmentation Channel MH⁺ → b₄This is the lowest-energy fragmentation pathway.

Table 2: Major Fragment Ions of this compound in MS/MS

The following table summarizes the most abundant fragment ions observed during MS/MS analysis of protonated this compound. The relative intensities of these ions can be influenced by the collision energy and the type of mass spectrometer used.

Fragment Ionm/zIon TypeSequence
120ImmoniumPhe
136ImmoniumTyr
221.2b₂Tyr-Gly
278.3b₃Tyr-Gly-Gly
397.2b₄ - COTyr-Gly-Gly-PheOften observed along with the b₄ ion.
425.1b₄Tyr-Gly-Gly-PheA dominant fragment ion.
336.2y₃ + 2H⁺Gly-Phe-Leu
538.1b₅Tyr-Gly-Gly-Phe-Leu

Experimental Protocols

Protocol for Instrument Calibration and Tuning using this compound

This protocol outlines the use of this compound for the calibration and tuning of a mass spectrometer, a common practice to ensure accurate mass measurements.

Materials:

  • This compound standard

  • Solvent: 50:50 acetonitrile/water with 0.1% formic acid

  • Calibrated micropipettes

  • Mass spectrometer (e.g., Q-TOF, Orbitrap, Triple Quadrupole)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the solvent. From the stock solution, prepare a working solution at a concentration of 100 pg/µL to 1 ng/µL.

  • Infusion Setup: Infuse the working solution directly into the mass spectrometer's ion source using a syringe pump at a flow rate of 5-10 µL/min.

  • Mass Spectrometer Tuning:

    • Acquire data in positive ion mode.

    • Optimize ion source parameters (e.g., capillary voltage, cone voltage, source temperature) to maximize the signal intensity of the [M+H]⁺ ion at m/z 556.2766.

    • Perform mass calibration using the known m/z of the this compound precursor and its major fragment ions.

  • MS/MS Fragmentation:

    • Select the [M+H]⁺ ion (m/z 556.2766) for fragmentation.

    • Apply a range of collision energies to observe the characteristic fragmentation pattern, including the prominent b₄ (m/z 425.1) and a₄ (m/z 397.2) ions. The ratio of these ions can be used to assess the internal energy transferred to the precursor ion.

Protocol for this compound Analysis by LC-MS/MS

This protocol describes a method for the separation and quantification of this compound in a complex mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reversed-phase LC column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • This compound standard

  • Internal Standard (IS): Stable isotope-labeled this compound or a structurally similar peptide. While this compound itself is a standard, for quantitative analysis, a distinct internal standard is recommended to correct for matrix effects and variations in sample processing.

Procedure:

  • Sample Preparation: Perform protein precipitation for plasma samples or simple dilution for cleaner samples. Spike the internal standard into all samples and calibration standards.

  • LC Separation:

    • Inject the sample onto the C18 column.

    • Use a gradient elution from 5% to 95% Mobile Phase B over a suitable time to achieve separation from other components.

  • MS/MS Detection (Multiple Reaction Monitoring - MRM):

    • Set the mass spectrometer to positive ion mode.

    • Monitor the following transitions:

      • This compound: 556.3 → 397.2 (Quantifier), 556.3 → 425.1 (Qualifier)

      • Internal Standard: Monitor the corresponding transition for the chosen IS.

    • Optimize collision energies for each transition to maximize signal intensity.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Spike Spike Internal Standard Sample->Spike Extract Extraction/ Cleanup Spike->Extract LC LC Separation (C18 Column) Extract->LC ESI Electrospray Ionization (ESI) LC->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Fragment Ion Detection) CID->MS2 Integration Peak Integration MS2->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for the quantitative analysis of this compound by LC-MS/MS.

fragmentation_pathway cluster_fragments Major Fragment Ions Precursor [YGGFL + H]⁺ m/z 556.3 b4 b₄ [YGGF]⁺ m/z 425.1 Precursor->b4 -L y4 y₄ [GGFL]⁺ m/z 397.2 Precursor->y4 -Y b3 b₃ [YGG]⁺ m/z 278.3 Precursor->b3 -FL a4 a₄ [b₄ - CO]⁺ m/z 397.2 b4->a4 -CO

References

Synthesis and Application of Caged Leu-Enkephalin for Photostimulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of caged Leu-Enkephalin and its application in photostimulation studies. The synthesis of N-terminally caged this compound using a 6-nitroveratryloxycarbonyl (NVOC) derivative, specifically N-(4,5-dimethoxy-2-nitrobenzyloxycarbonyl)-Leu-Enkephalin (N-MNVOC-Leu-Enkephalin), is described, leveraging Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for photolytic uncaging of this compound and subsequent monitoring of its biological activity through electrophysiological recordings of G-protein-coupled inwardly rectifying potassium (GIRK) channel currents in brain slices are provided. These methods enable precise spatiotemporal control over the release of this compound, facilitating detailed investigations of its signaling pathways and receptor pharmacology.

Introduction to Caged this compound

This compound is an endogenous opioid pentapeptide that plays a crucial role in pain modulation and emotional regulation by acting on opioid receptors.[1] The study of its transient signaling events is often limited by the lack of precise temporal and spatial control over its application. Caged compounds are photolabile derivatives of bioactive molecules that are biologically inactive until irradiated with light of a specific wavelength.[2] This "uncaging" process releases the active molecule with high spatiotemporal resolution, making it a powerful tool for studying dynamic biological processes.

This application note focuses on N-MNVOC-Leu-Enkephalin, a caged derivative that exhibits reduced residual activity at delta-opioid receptors and improved sensitivity to ultraviolet light-emitting diodes (LEDs) compared to other caged variants.[3][4]

Synthesis of N-MNVOC-Leu-Enkephalin

The synthesis of N-MNVOC-Leu-Enkephalin is achieved through a combination of solution-phase synthesis of the N-MNVOC-protected tyrosine precursor followed by standard Fmoc-based solid-phase peptide synthesis (SPPS).

Synthesis of Fmoc-Tyr(tBu)-OH Precursor

The synthesis begins with the commercially available Fmoc-Tyr(tBu)-OH, which is the first amino acid in the this compound sequence (Tyr-Gly-Gly-Phe-Leu). The tert-butyl (tBu) group protects the hydroxyl group of the tyrosine side chain.

Solid-Phase Peptide Synthesis (SPPS) of this compound

A standard Fmoc-SPPS protocol is employed to assemble the pentapeptide on a solid support resin.[3]

Table 1: Materials for SPPS of this compound

ReagentPurpose
Rink Amide ResinSolid support for peptide synthesis, yields a C-terminal amide.
Fmoc-Leu-OHProtected Leucine.
Fmoc-Phe-OHProtected Phenylalanine.
Fmoc-Gly-OHProtected Glycine.
Fmoc-Tyr(tBu)-OHProtected Tyrosine.
N,N-Dimethylformamide (DMF)Solvent for swelling the resin and for washing.
Piperidine (20% in DMF)Reagent for Fmoc deprotection.
HBTU/HATUCoupling reagent.
N,N-Diisopropylethylamine (DIEA)Base for coupling reaction.
Dichloromethane (DCM)Solvent for washing.
Cleavage Cocktail (TFA/TIS/H2O)Reagent for cleaving the peptide from the resin.
Diethyl ether (cold)For precipitation of the crude peptide.
N-terminal Caging with MNVOC

The final step in the synthesis is the coupling of the MNVOC caging group to the N-terminus of the fully assembled and protected pentapeptide on the resin.

Cleavage, Deprotection, and Purification

The caged peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously. The crude product is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Summary of N-MNVOC-Leu-Enkephalin Synthesis Steps

StepDescriptionKey Reagents
1. Resin SwellingSwell Rink Amide resin in DMF.DMF
2. SPPS CyclesStepwise coupling of Fmoc-amino acids (Leu, Phe, Gly, Gly, Tyr(tBu)).Fmoc-amino acids, HBTU/HATU, DIEA, Piperidine/DMF
3. N-terminal CagingCouple MNVOC-NHS ester to the N-terminus of the peptide-resin.MNVOC-NHS ester, DIEA, DMF
4. Cleavage & DeprotectionCleave the caged peptide from the resin and remove protecting groups.TFA/TIS/H2O
5. PurificationPurify the crude caged peptide by RP-HPLC.Acetonitrile, Water, TFA

Experimental Protocols for Photostimulation Studies

Preparation of Brain Slices

Acute brain slices containing the locus coeruleus (LC) are prepared from rats.

Protocol 1: Brain Slice Preparation

  • Anesthetize a young adult rat with isoflurane and decapitate.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) NMDG-based artificial cerebrospinal fluid (aCSF).

  • Cut coronal slices (250-300 µm thick) containing the locus coeruleus using a vibratome.

  • Transfer the slices to a holding chamber with aCSF at 34°C for 30 minutes, then allow them to equilibrate at room temperature for at least 1 hour before recording.

Electrophysiological Recording of GIRK Currents

Whole-cell patch-clamp recordings are performed on visually identified LC neurons to measure GIRK channel currents activated by photoreleased this compound.

Protocol 2: Whole-Cell Patch-Clamp Recording and Photolysis

  • Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

  • Visually identify locus coeruleus neurons using infrared differential interference contrast (IR-DIC) microscopy.

  • Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with an internal solution containing GTP and an ATP-regenerating system.

  • Hold the neuron at -60 mV in voltage-clamp mode.

  • Bath-apply N-MNVOC-Leu-Enkephalin (10 µM) to the slice.

  • Deliver a brief pulse of UV light (e.g., 50 ms) from a 355 nm laser focused on the recorded neuron to photorelease this compound.

  • Record the resulting outward GIRK current.

Table 3: Quantitative Data on Photorelease and Receptor Activation

ParameterValueReference
Caged this compound DerivativeN-MNVOC-Leu-Enkephalin
Uncaging Wavelength355 nm
Photolysis Pulse Duration50 ms
Time to Peak Current (GIRK activation)~1-2 seconds
Activation Time Constant (τ on)~0.434 ± 0.031 s

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound primarily acts on μ (mu) and δ (delta) opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, resulting in neuronal hyperpolarization and inhibition of neurotransmitter release.

Leu_Enkephalin_Signaling Leu_Enkephalin This compound Opioid_Receptor μ/δ Opioid Receptor Leu_Enkephalin->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates GIRK_Channel GIRK Channel G_Protein->GIRK_Channel Activates Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) GIRK_Channel->Neuronal_Inhibition Leads to

Caption: this compound signaling pathway.

Experimental Workflow for Photostimulation Studies

The overall workflow involves the synthesis of the caged compound, preparation of the biological sample, and the photostimulation experiment coupled with data acquisition.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_preparation Biological Preparation cluster_experiment Photostimulation & Recording SPPS Solid-Phase Peptide Synthesis of this compound Caging N-terminal Caging with MNVOC SPPS->Caging Purification RP-HPLC Purification Caging->Purification Application Bath Application of N-MNVOC-Leu-Enkephalin Purification->Application Slice_Prep Brain Slice Preparation (Locus Coeruleus) Patch_Clamp Whole-Cell Patch-Clamp of LC Neuron Slice_Prep->Patch_Clamp Patch_Clamp->Application Photolysis Photolysis (355 nm laser pulse) Application->Photolysis Recording Record GIRK Current Photolysis->Recording

Caption: Experimental workflow.

Conclusion

The synthesis and application of caged this compound, particularly N-MNVOC-Leu-Enkephalin, provide a powerful methodology for the precise investigation of opioid signaling. The detailed protocols herein offer a comprehensive guide for researchers to implement these techniques in their studies of neuropeptide function and drug development. The ability to control the release of this compound with high spatiotemporal precision will undoubtedly continue to yield valuable insights into the complex roles of endogenous opioids in the nervous system.

References

Application Notes and Protocols for In Situ Hybridization of Leu-Enkephalin mRNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-Enkephalin is an endogenous opioid pentapeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central nervous system. Its involvement in pain perception, emotional regulation, and reward pathways makes it a significant target for neuroscience research and drug development. The localization of this compound synthesis is critical to understanding its function in specific neural circuits. Since this compound is derived from the precursor protein proenkephalin, the detection of proenkephalin mRNA using in situ hybridization (ISH) provides a powerful method to identify the neurons responsible for its production.

These application notes provide a detailed protocol for the localization of this compound precursor mRNA (proenkephalin mRNA) in brain tissue using non-radioactive in situ hybridization. This technique offers high cellular resolution and sensitivity, allowing for the precise identification of enkephalinergic neurons.

Signaling Pathway of this compound

This compound exerts its effects by binding to and activating opioid receptors, primarily the mu (μ) and delta (δ) opioid receptors, which are G-protein coupled receptors. Upon binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The decrease in cAMP levels leads to the modulation of various downstream effectors, including ion channels and protein kinases, ultimately resulting in a decrease in neuronal excitability. This signaling cascade is fundamental to the analgesic and other neuromodulatory effects of this compound.

Leu_Enkephalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Opioid_Receptor Opioid Receptor (μ or δ) This compound->Opioid_Receptor G_Protein G-protein (Gi/o) Opioid_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effectors Downstream Effectors (e.g., Ion Channels, Protein Kinases) cAMP->Downstream_Effectors modulates Neuronal_Response Decreased Neuronal Excitability Downstream_Effectors->Neuronal_Response leads to

This compound signaling cascade.

Quantitative Data: Relative Expression of Proenkephalin mRNA in Rat Brain

The following table summarizes the relative expression levels of proenkephalin mRNA in various regions of the rat brain as determined by in situ hybridization. The data is presented as relative optical density, providing a semi-quantitative comparison of mRNA abundance. It is important to note that expression levels can be influenced by various factors, including the specific strain, age, and physiological state of the animal.

Brain RegionRelative Optical Density (Arbitrary Units)Reference
Striatum (Caudate-Putamen)++++[1][2]
Nucleus Accumbens++++[3]
Olfactory Tubercle+++[3]
Amygdala (Central Nucleus)+++[3]
Hippocampus++
Hypothalamus++
Cerebral Cortex+
Cerebellum+

Note: The number of '+' symbols indicates the relative abundance of proenkephalin mRNA, with '++++' representing the highest expression and '+' representing low but detectable expression.

Experimental Workflow for In Situ Hybridization

The workflow for localizing this compound (proenkephalin) mRNA involves several key stages, from tissue preparation to signal detection and analysis. Each step is critical for achieving high-quality results with minimal background.

ISH_Workflow cluster_prep I. Preparation cluster_hybridization II. Hybridization cluster_detection III. Signal Detection & Analysis Tissue_Prep Tissue Preparation (Fixation & Cryoprotection) Sectioning Cryosectioning Tissue_Prep->Sectioning Prehybridization Prehybridization Sectioning->Prehybridization Probe_Prep Probe Preparation (Oligonucleotide Synthesis & DIG-Labeling) Hybridization Hybridization with DIG-labeled Probe Probe_Prep->Hybridization Prehybridization->Hybridization Post_Hybridization_Washes Post-Hybridization Washes Hybridization->Post_Hybridization_Washes Immunohistochemistry Immunohistochemistry (Anti-DIG Antibody) Post_Hybridization_Washes->Immunohistochemistry Signal_Development Signal Development (Chromogenic or Fluorescent) Immunohistochemistry->Signal_Development Microscopy Microscopy & Imaging Signal_Development->Microscopy Data_Analysis Data Analysis (Quantification) Microscopy->Data_Analysis

In situ hybridization workflow.

Detailed Experimental Protocols

This protocol is for the detection of proenkephalin mRNA in fresh-frozen rat brain tissue sections using a digoxigenin (DIG)-labeled oligonucleotide probe.

A. Probe Preparation
  • Oligonucleotide Probe Design: Design a 40-50 base oligonucleotide probe complementary to a unique region of the rat proenkephalin mRNA sequence (GenBank accession number may vary, a representative sequence can be found in Yoshikawa et al., 1983). Ensure the probe has a GC content of 40-60% and lacks significant secondary structures or self-complementarity. A BLAST search should be performed to ensure specificity.

    • Representative Probe Sequence (Antisense): 5’-CTG GAG GGC TGA GCT GGC TGC TGG GGC TGA GCT GGC TGC TGG GGC TGA GCT-3’ (This is a hypothetical sequence and should be validated).

  • Probe Labeling: Synthesize the oligonucleotide with a 3'-end amino-linker. Label the probe with DIG-NHS-ester according to the manufacturer’s instructions. Purify the labeled probe using HPLC or gel filtration.

B. Tissue Preparation
  • Perfusion and Fixation: Anesthetize the rat and perfuse transcardially with ice-cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde (PFA) in PBS.

  • Cryoprotection: Post-fix the brain in 4% PFA overnight at 4°C. Subsequently, cryoprotect the tissue by immersion in 20-30% sucrose in PBS at 4°C until it sinks.

  • Sectioning: Freeze the brain in isopentane cooled with dry ice. Cut 14-20 µm thick coronal sections on a cryostat and mount them on RNase-free, coated slides (e.g., Superfrost Plus).

  • Storage: Store the sections at -80°C until use.

C. In Situ Hybridization
  • Pre-treatment:

    • Bring slides to room temperature.

    • Fix sections in 4% PFA in PBS for 10 minutes.

    • Wash twice in PBS for 5 minutes each.

    • Permeabilize with Proteinase K (10 µg/ml in PBS) for 10 minutes at 37°C.

    • Wash briefly in PBS.

    • Post-fix in 4% PFA for 5 minutes.

    • Wash in PBS for 5 minutes.

    • Acetylate sections in 0.1 M triethanolamine containing 0.25% acetic anhydride for 10 minutes to reduce non-specific binding.

    • Wash in PBS for 5 minutes.

  • Prehybridization:

    • Dehydrate the sections through an ethanol series (70%, 95%, 100%) and air dry.

    • Apply hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/ml yeast tRNA, 500 µg/ml salmon sperm DNA) to the sections and incubate for 2-4 hours at 37-42°C in a humidified chamber.

  • Hybridization:

    • Dilute the DIG-labeled probe in hybridization buffer to a final concentration of 1-5 ng/µl.

    • Denature the probe by heating at 80°C for 5 minutes, then immediately place on ice.

    • Remove the prehybridization buffer and apply the hybridization mix containing the probe.

    • Cover the sections with a coverslip and incubate overnight at 37-42°C in a humidified chamber.

  • Post-hybridization Washes:

    • Carefully remove the coverslips.

    • Wash in 2x SSC at room temperature for 10 minutes.

    • Wash in 1x SSC at 37°C for 15 minutes.

    • Wash in 0.5x SSC at 37°C for 15 minutes.

    • Treat with RNase A (20 µg/ml in 2x SSC) for 30 minutes at 37°C to remove non-specifically bound probe.

    • Perform a high-stringency wash in 0.1x SSC at 55-60°C for 30 minutes.

    • Wash in 0.1x SSC at room temperature for 10 minutes.

D. Immunological Detection
  • Blocking:

    • Wash sections in Buffer 1 (100 mM Tris-HCl, pH 7.5; 150 mM NaCl).

    • Block non-specific binding by incubating in blocking buffer (e.g., 2% normal sheep serum in Buffer 1) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate sections with an alkaline phosphatase (AP)-conjugated anti-DIG antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing:

    • Wash three times in Buffer 1 for 15 minutes each.

    • Equilibrate in Buffer 2 (100 mM Tris-HCl, pH 9.5; 100 mM NaCl; 50 mM MgCl2) for 10 minutes.

  • Signal Development:

    • Incubate sections in a chromogenic substrate solution (e.g., NBT/BCIP in Buffer 2) in the dark.

    • Monitor the color development under a microscope.

    • Stop the reaction by washing in Buffer 1.

  • Coverslipping:

    • Briefly rinse in distilled water.

    • Dehydrate through an ethanol series, clear in xylene, and coverslip with a mounting medium.

E. Fluorescent In Situ Hybridization (FISH) Protocol

For fluorescent detection, the protocol is modified after the post-hybridization washes.

  • Blocking: As described in the chromogenic protocol.

  • Primary Antibody Incubation: Incubate with an anti-DIG antibody (e.g., from mouse) overnight at 4°C.

  • Washing: Wash three times in PBS for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., anti-mouse IgG conjugated to Alexa Fluor 488) for 2 hours at room temperature in the dark.

  • Washing: Wash three times in PBS for 10 minutes each in the dark.

  • Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI, rinse, and coverslip with an anti-fade mounting medium.

Data Analysis and Interpretation

The results of the in situ hybridization can be analyzed both qualitatively and quantitatively. Qualitatively, the anatomical distribution of the labeled cells provides information on the specific nuclei and cell types expressing this compound mRNA. For quantitative analysis, the signal intensity can be measured using densitometry with image analysis software. By measuring the optical density of the signal over individual cells or defined anatomical regions, a semi-quantitative assessment of mRNA expression levels can be obtained. For fluorescent signals, the intensity and number of fluorescent spots per cell can be quantified. It is essential to include appropriate controls, such as a sense probe (which should not produce a signal) and tissues known to have high and low expression of the target mRNA, to ensure the specificity and reliability of the results.

References

Visualizing Leu-Enkephalin: An Application Guide to Immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the visualization of Leu-Enkephalin in tissue samples using immunohistochemistry (IHC). This compound is an endogenous opioid pentapeptide neurotransmitter that plays a crucial role in pain modulation, emotional regulation, and neuroendocrine functions.[1][2] Its localization and quantification in various tissues, particularly within the central nervous system, are of significant interest in neuroscience and drug development for analgesics and therapies related to stress and addiction.

Application Notes

Immunohistochemistry is a powerful technique to identify the spatial distribution of this compound within complex tissues. The choice of protocol and reagents is critical for achieving specific and reproducible staining. Key considerations include tissue preparation, antibody selection, antigen retrieval, and the detection system.

Tissue Preparation: The preservation of tissue morphology and antigenicity is paramount. For this compound, both paraffin-embedded and frozen sections can be utilized. Formalin-fixed, paraffin-embedded (FFPE) tissues offer excellent morphological preservation, but often require an antigen retrieval step to unmask the epitope.[3] Frozen sections, on the other hand, may better preserve the antigenicity of some neuropeptides and often do not require harsh antigen retrieval methods.

Antibody Selection: A variety of polyclonal and monoclonal antibodies against this compound are commercially available. It is crucial to select an antibody that has been validated for IHC and shows high specificity for this compound with minimal cross-reactivity to other enkephalins, such as Met-Enkephalin, unless desired. The optimal dilution for the primary antibody must be determined empirically to achieve a strong signal with low background.

Antigen Retrieval: For FFPE tissues, heat-induced epitope retrieval (HIER) is commonly employed to reverse the cross-linking caused by formalin fixation. The choice of retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0) and the heating method (microwave, pressure cooker, or water bath) should be optimized for the specific antibody and tissue type.[4]

Detection Systems: Both chromogenic and fluorescent detection methods can be used to visualize this compound. Chromogenic detection, often using a horseradish peroxidase (HRP)-diaminobenzidine (DAB) system, provides a permanent stain that can be visualized with a standard bright-field microscope. Fluorescent detection offers the advantage of multiplexing, allowing for the co-localization of this compound with other markers.

Quantitative Data Presentation

Immunohistochemistry can be used for semi-quantitative or quantitative analysis of this compound expression. This is particularly useful for comparing expression levels between different experimental groups, such as in disease models or in response to drug treatments. The following table summarizes quantitative data from a study investigating the effects of acute and chronic stress on this compound immunoreactivity in the hippocampal mossy fibers of female rats.[5]

Experimental GroupBrain RegionParameter MeasuredResults
Control (Diestrus)Hippocampal Mossy FibersOptical Density of this compound Immunoreactivity0.15 ± 0.01
Control (Proestrus/Estrus)Hippocampal Mossy FibersOptical Density of this compound Immunoreactivity0.20 ± 0.01
Acute StressHippocampal Mossy FibersOptical Density of this compound Immunoreactivity0.14 ± 0.01
Chronic StressHippocampal Mossy FibersOptical Density of this compound Immunoreactivity0.21 ± 0.01

Data are presented as mean ± SEM. Optical density is a measure of the intensity of the immunohistochemical staining.

Signaling Pathway

This compound primarily exerts its effects by binding to delta-opioid receptors (δOR), which are G-protein coupled receptors (GPCRs). Upon binding, δORs can initiate two distinct signaling pathways: the canonical G-protein pathway and the β-arrestin pathway. The G-protein pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately resulting in neuronal inhibition and analgesia. The β-arrestin pathway is involved in receptor desensitization, internalization, and can also initiate its own signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs).

Leu_Enkephalin_Signaling cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Leu_Enk This compound delta_OR Delta-Opioid Receptor (δOR) Leu_Enk->delta_OR Binds G_protein Gi/o Protein delta_OR->G_protein Activates GRK GRK delta_OR->GRK Activates beta_Arrestin β-Arrestin delta_OR->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition (Analgesia) cAMP->Neuronal_Inhibition GRK->delta_OR Phosphorylates Internalization Receptor Internalization beta_Arrestin->Internalization MAPK MAPK Signaling (e.g., ERK) beta_Arrestin->MAPK IHC_Workflow Tissue_Prep Tissue Preparation (Fixation & Paraffin Embedding) Sectioning Microtome Sectioning (4-10 µm) Tissue_Prep->Sectioning Deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer) Deparaffinization->Antigen_Retrieval Blocking Blocking (Normal Serum) Antigen_Retrieval->Blocking Primary_Ab Primary Antibody Incubation (Anti-Leu-Enkephalin, 4°C Overnight) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Biotinylated or Fluorophore-conjugated) Primary_Ab->Secondary_Ab Detection Detection (e.g., HRP-DAB or Fluorescence) Secondary_Ab->Detection Counterstaining Counterstaining (e.g., Hematoxylin) Detection->Counterstaining Dehydration_Mounting Dehydration & Mounting Counterstaining->Dehydration_Mounting Imaging Imaging (Microscopy) Dehydration_Mounting->Imaging

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Leu-Enkephalin in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the enzymatic degradation of Leu-enkephalin in plasma samples. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the integrity and accurate quantification of your peptide samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound in plasma and provides actionable solutions.

Issue Possible Cause(s) Troubleshooting Steps
Low or undetectable this compound levels 1. Rapid enzymatic degradation during sample collection and processing.2. Insufficient protease inhibitor concentration or inappropriate inhibitor selection.3. Adsorption of the peptide to collection tubes or labware.4. Multiple freeze-thaw cycles of plasma samples.1. Process blood samples immediately after collection. Use pre-chilled tubes and centrifuge at 4°C.2. Use a broad-spectrum protease inhibitor cocktail specifically targeting aminopeptidases and neutral endopeptidases. Optimize inhibitor concentrations.3. Utilize low-protein-binding tubes and pipette tips.4. Aliquot plasma into single-use volumes before freezing to avoid repeated freeze-thaw cycles.
High variability between sample replicates 1. Inconsistent timing in sample processing.2. Incomplete mixing of protease inhibitors in plasma.3. Inconsistent incubation times or temperatures.4. Issues with the analytical method (e.g., LC-MS/MS).1. Standardize the entire workflow from blood collection to analysis with precise timing for each step.2. Gently vortex or invert the tube immediately after adding the inhibitor cocktail to ensure thorough mixing.3. Use a calibrated incubator or water bath and a precise timer for all incubation steps.4. Validate the analytical method for linearity, precision, and accuracy. Regularly check system performance.
Inhibitor cocktail is ineffective 1. Incorrect inhibitor selection for the primary degrading enzymes.2. Suboptimal concentration of inhibitors.3. Degradation of inhibitors due to improper storage or preparation.1. Ensure the cocktail contains inhibitors for both aminopeptidases (e.g., amastatin, bestatin) and neutral endopeptidase (e.g., thiorphan). Dual inhibitors like kelatorphan are also highly effective.[1][2]2. Empirically determine the optimal concentration of the inhibitor cocktail for your specific plasma type and experimental conditions.3. Prepare fresh inhibitor stock solutions. Store stock solutions at -20°C in small aliquots to avoid multiple freeze-thaw cycles.
Interference in downstream analysis (e.g., mass spectrometry) 1. High concentrations of certain inhibitors (e.g., EDTA in metalloprotease-dependent assays).2. Incomplete protein precipitation leading to matrix effects.1. If using assays sensitive to chelating agents, opt for an EDTA-free inhibitor cocktail.2. Optimize the protein precipitation step. A common starting point is a 3:1 ratio of ice-cold acetonitrile to plasma.

Frequently Asked Questions (FAQs)

Q1: What are the primary enzymes responsible for this compound degradation in plasma?

A1: The primary enzymes that rapidly degrade this compound in plasma are aminopeptidases, which cleave the N-terminal Tyr-Gly bond, and neutral endopeptidase (NEP), also known as neprilysin or enkephalinase, which cleaves the Gly-Phe bond.[2][3]

Q2: What is the typical half-life of this compound in human plasma without inhibitors?

A2: The half-life of this compound in human plasma is very short, typically in the range of a few minutes. One study reported a half-life of approximately 11.8 minutes.[4] This rapid degradation necessitates the use of effective stabilization methods for accurate analysis.

Q3: Why is a protease inhibitor cocktail recommended over a single inhibitor?

A3: Since multiple enzymes are involved in the degradation of this compound, a single inhibitor will only block one pathway, leaving the peptide vulnerable to other proteases. A cocktail containing inhibitors for different classes of enzymes, or a dual inhibitor, provides more comprehensive protection and significantly enhances peptide stability.

Q4: What are the key components of an effective protease inhibitor cocktail for this compound?

A4: An effective cocktail should contain an aminopeptidase inhibitor (e.g., amastatin or bestatin) and a neutral endopeptidase inhibitor (e.g., thiorphan). Alternatively, a dual inhibitor like kelatorphan, which potently inhibits multiple enkephalin-degrading enzymes, can be used.

Q5: At what temperature should I store my plasma samples?

A5: For long-term storage, plasma samples should be stored at -80°C to minimize enzymatic activity and preserve the integrity of the peptides. For short-term storage (a few days), 4°C is acceptable, but freezing is recommended as soon as possible.

Quantitative Data on Inhibitor Efficacy

The following table summarizes the efficacy of various protease inhibitors in extending the half-life of this compound in plasma. It is important to note that these values are compiled from different studies and experimental conditions may vary.

Inhibitor(s) Target Enzyme(s) Typical Concentration Effect on this compound Half-life in Plasma Reference(s)
None (Control) --~10-12 minutes
Amastatin Aminopeptidases1-10 µMIncreased stability
Bestatin Aminopeptidases~0.2 µM (IC50)Potent inhibition of degradation
Thiorphan Neutral Endopeptidase (NEP)10-30 mg/kg (in vivo)Increased extracellular levels
Bacitracin AminopeptidasesNot specifiedIncreased to ~31 minutes
Bestatin + Thiorphan Aminopeptidases + NEP50 µg each (i.c.v.)Significant potentiation of effect
Kelatorphan Aminopeptidases, NEP, DipeptidylaminopeptidaseKᵢ: 7 µM (AP), 1.4 nM (NEP), 2 nM (DPAP)Highly potent, more effective than Bestatin + Thiorphan combination

Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration; i.c.v.: Intracerebroventricular.

Experimental Protocols

Protocol 1: Blood Collection and Plasma Processing

This protocol details the standardized procedure for collecting and processing blood samples to minimize ex vivo degradation of this compound.

Materials:

  • Blood collection tubes containing K₂EDTA

  • Protease inhibitor cocktail stock solution (see Protocol 3)

  • Low-protein-binding polypropylene tubes

  • Refrigerated centrifuge

  • Pipettes and low-protein-binding tips

Procedure:

  • Preparation: Pre-chill the blood collection tubes and subsequent processing tubes on ice.

  • Blood Collection: Collect whole blood directly into the K₂EDTA tubes.

  • Inhibitor Addition: Immediately after blood collection, add the protease inhibitor cocktail to the blood at the desired final concentration (e.g., 1X). Gently invert the tube 8-10 times to ensure thorough mixing.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at 1,600 x g for 15 minutes at 4°C.

  • Plasma Collection: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat layer and transfer it to a pre-chilled, labeled low-protein-binding polypropylene tube.

  • Aliquoting and Storage: Aliquot the plasma into single-use volumes to avoid freeze-thaw cycles. Immediately store the aliquots at -80°C until analysis.

Protocol 2: In Vitro Plasma Stability Assay

This protocol allows for the determination of the half-life of this compound in plasma and the evaluation of protease inhibitor efficacy.

Materials:

  • This compound standard

  • Human plasma (from Protocol 1)

  • Protease inhibitor cocktail or individual inhibitors

  • Ice-cold acetonitrile (ACN) with 0.1% formic acid (FA) for quenching

  • Water bath or incubator set to 37°C

  • Microcentrifuge tubes (low-protein-binding)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw frozen plasma on ice. Prepare a stock solution of this compound in an appropriate buffer.

  • Incubation Setup: In microcentrifuge tubes, pre-warm plasma to 37°C for 5 minutes. For inhibitor-treated samples, add the inhibitor cocktail and pre-incubate for 10 minutes at 37°C. For the control, add the vehicle.

  • Reaction Initiation: Initiate the degradation by adding the this compound stock solution to the plasma to a final concentration of, for example, 1 µg/mL. Mix gently.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding the plasma aliquot to a tube containing at least 3 volumes of ice-cold ACN with 0.1% FA. The 0-minute time point should be taken immediately after adding the peptide.

  • Protein Precipitation: Vortex the quenched sample vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining intact this compound.

  • Data Analysis: Plot the percentage of remaining this compound against time. Calculate the half-life (t½) from the degradation curve for both control and inhibitor-treated samples.

Protocol 3: Preparation of a General Protease Inhibitor Cocktail (100X Stock)

This protocol provides a general guideline for preparing a broad-spectrum protease inhibitor cocktail. Commercial cocktails are also widely available and recommended for consistency.

Materials:

  • Amastatin or Bestatin

  • Thiorphan

  • EDTA (optional, depending on downstream applications)

  • DMSO or appropriate solvent

  • Sterile, nuclease-free water

Procedure:

  • Stock Solution Preparation: Prepare individual stock solutions of each inhibitor at a high concentration in the recommended solvent (e.g., DMSO or water).

    • Amastatin/Bestatin: e.g., 10 mM in water

    • Thiorphan: e.g., 10 mM in DMSO

    • EDTA: e.g., 500 mM in water, pH 8.0

  • Cocktail Assembly (100X): Combine the individual stock solutions to achieve the desired 100X final concentration. A typical 100X cocktail might aim for a 1X working concentration of:

    • 10 µM Amastatin/Bestatin

    • 10 µM Thiorphan

    • 1 mM EDTA

  • Storage: Aliquot the 100X stock solution into small, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Usage: Dilute the 100X stock solution 1:100 directly into the blood or plasma sample to achieve a 1X final concentration.

Visualizations

Leu_Enkephalin_Degradation_Pathway cluster_plasma Plasma Environment cluster_enzymes Degrading Enzymes cluster_inhibitors Protease Inhibitors This compound This compound Aminopeptidases Aminopeptidases This compound->Aminopeptidases Cleaves Tyr-Gly bond Neutral Endopeptidase (NEP) Neutral Endopeptidase (NEP) This compound->Neutral Endopeptidase (NEP) Cleaves Gly-Phe bond Tyr-Gly-Gly Tyr-Gly-Gly Inactive Fragments Inactive Fragments Tyr-Gly-Gly->Inactive Fragments Phe-Leu Phe-Leu Phe-Leu->Inactive Fragments Tyr Tyr Tyr->Inactive Fragments Gly-Gly-Phe-Leu Gly-Gly-Phe-Leu Gly-Gly-Phe-Leu->Inactive Fragments Aminopeptidases->Tyr Aminopeptidases->Gly-Gly-Phe-Leu Neutral Endopeptidase (NEP)->Tyr-Gly-Gly Neutral Endopeptidase (NEP)->Phe-Leu Amastatin / Bestatin Amastatin / Bestatin Amastatin / Bestatin->Aminopeptidases inhibit Thiorphan Thiorphan Thiorphan->Neutral Endopeptidase (NEP) inhibit Kelatorphan (Dual Inhibitor) Kelatorphan (Dual Inhibitor) Kelatorphan (Dual Inhibitor)->Aminopeptidases Kelatorphan (Dual Inhibitor)->Neutral Endopeptidase (NEP) inhibit both

Caption: Enzymatic degradation pathway of this compound in plasma.

Plasma_Sample_Workflow start blood_collection 1. Blood Collection (K2EDTA tube) start->blood_collection add_inhibitors 2. Add Protease Inhibitor Cocktail blood_collection->add_inhibitors centrifuge 3. Centrifuge (1600xg, 15min, 4°C) add_inhibitors->centrifuge collect_plasma 4. Collect Plasma (Supernatant) centrifuge->collect_plasma aliquot 5. Aliquot into Single-Use Tubes collect_plasma->aliquot storage 6. Store at -80°C aliquot->storage analysis Downstream Analysis (e.g., LC-MS/MS) storage->analysis

Caption: Recommended workflow for plasma sample handling.

Inhibitor_Selection_Tree q1 Need to inhibit both Aminopeptidases and NEP? q2 Is maximal inhibition required? q1->q2 Yes use_single Use a single inhibitor (e.g., Bestatin for AP or Thiorphan for NEP) q1->use_single No a1_yes Yes a1_no No use_kelatorphan Use a dual inhibitor (e.g., Kelatorphan) q2->use_kelatorphan Yes use_cocktail Use inhibitor cocktail (Bestatin + Thiorphan) q2->use_cocktail No a2_yes Yes a2_no No

Caption: Decision tree for selecting appropriate protease inhibitors.

References

Technical Support Center: Improving the Stability of Leu-Enkephalin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and frequently asked questions (FAQs) regarding the enhancement of Leu-Enkephalin's stability for in vivo applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its in vivo stability a significant challenge?

A1: this compound (Tyr-Gly-Gly-Phe-Leu) is an endogenous opioid pentapeptide that plays a crucial role in pain modulation by acting as a neurotransmitter.[1] Its direct therapeutic use is severely limited by its poor metabolic stability, with an in vivo half-life of approximately 2 minutes.[2] This rapid degradation is primarily due to enzymatic cleavage in the bloodstream and synaptic cleft, which prevents it from reaching its target opioid receptors in sufficient concentrations to exert a sustained therapeutic effect.[2][3]

Q2: What are the primary enzymatic pathways responsible for this compound degradation?

A2: The rapid inactivation of this compound is mediated by several peptidases. The two main enzymes responsible are:

  • Aminopeptidase N (APN): This enzyme cleaves the Tyr¹-Gly² peptide bond at the N-terminus.[3]

  • Neutral Endopeptidase (NEP, or Neprilysin): This enzyme cleaves the Gly³-Phe⁴ peptide bond within the sequence.

The activity of these enzymes is a major hurdle for maintaining therapeutic concentrations of this compound in vivo.

Q3: What are the common chemical strategies to improve the in vivo stability of this compound?

A3: Several strategies are employed to protect this compound from enzymatic degradation and enhance its pharmacokinetic profile:

  • N-Terminal and C-Terminal Modifications: Introducing short, lipophilic acyl groups to the N-terminus or modifying the C-terminus can shield the peptide from aminopeptidases and other exopeptidases.

  • Backbone Modifications:

    • D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-isomer, such as in [D-Ala², D-Leu⁵]-enkephalin, can create a peptide bond that is resistant to cleavage by standard peptidases.

    • Amide Bond Replacement: Systematically replacing amide bonds with isosteric functions like ester or N-methyl amide bonds can increase stability. For instance, replacing the Phe-Leu amide bond has been shown to enhance stability while retaining biological activity.

  • Structural Conformation and Cyclization: "Stapling" the peptide by introducing cross-linking reagents can lock it into a specific, biologically active conformation (e.g., a β-turn) that is less susceptible to proteolysis.

  • Side Chain Modification: Altering the side chains of the amino acid residues, particularly at the Phe⁴ position, can improve plasma stability by slowing digestion at the Gly³-Phe⁴ site.

Q4: How do stability-enhancing modifications affect this compound's biological activity and receptor selectivity?

A4: Chemical modifications must be carefully designed to not only increase stability but also maintain or improve the desired pharmacological profile. Modifications can influence:

  • Receptor Binding Affinity: Changes to the peptide's structure can alter its affinity for opioid receptors (μ, δ, and κ). For example, N-terminal modifications can sometimes lead to a slight decrease in binding affinity compared to the native peptide, while still resulting in a much greater overall in vivo effect due to the vastly improved half-life.

  • Receptor Selectivity: Substitutions, particularly at the Phe⁴ position, can modulate the peptide's selectivity between μ-opioid receptors (μOR) and δ-opioid receptors (δOR).

  • Signaling Bias: Modifications can also influence the downstream signaling pathway activated by the receptor, for instance, favoring G-protein signaling over β-arrestin recruitment.

Troubleshooting Guides

Problem: I am not observing the expected analgesic or biological effect of this compound in my in vivo model.

Potential Cause Troubleshooting Steps
Rapid Peptide Degradation The most common issue. Native this compound is degraded too quickly to show a significant effect when administered peripherally. 1. Switch to a Stabilized Analog: Use a commercially available or custom-synthesized analog with known stability-enhancing modifications (e.g., D-amino acid substitutions, N-terminal acylation). 2. Co-administer Peptidase Inhibitors: Use inhibitors like amastatin or bestatin to slow down enzymatic degradation, although this can have off-target effects.
Incorrect Route of Administration The administration route significantly impacts bioavailability. 1. Consider Central Administration: For initial studies to confirm central activity, intracerebroventricular (ICV) injection bypasses the blood-brain barrier and peripheral degradation. 2. Optimize Peripheral Route: For systemic effects, ensure the chosen route (e.g., intravenous, subcutaneous) is appropriate and that the dosage is sufficient to account for first-pass metabolism and degradation.
Insufficient Dosage The effective dose may be higher than anticipated due to poor pharmacokinetics.

Problem: My in vivo experimental results show high variability between subjects.

Potential Cause Troubleshooting Steps
Inconsistent Dosing or Administration Variability in injection volume or technique can lead to inconsistent results.
Biological Variability Animal-to-animal differences in metabolism and physiology are inherent.
Peptide Aggregation or Adsorption The peptide may be precipitating out of solution or sticking to plasticware.

Data Presentation: Stability & Affinity of this compound Analogs

The following tables summarize quantitative data on how specific modifications to this compound can improve its stability and affect its receptor binding profile.

Table 1: Comparison of In Vitro Half-Life for this compound and Modified Analogs

CompoundModificationMatrixHalf-Life (t½)Fold Increase vs. Leu-ENKReference
This compound Native PeptideMouse Plasma25 min-
KK-103 N-pivaloylMouse Plasma37 hours~90x
This compound Native PeptideDiluted Rat Plasma< 10 min-
Analog 1a meta-Fluoro on Phe⁴Diluted Rat Plasma82.3 min> 8x
Analog 1b meta-Chloro on Phe⁴Diluted Rat Plasma37.8 min> 3.7x
Analog 8 N-Methyl Amide (Phe-Leu)Diluted Rat PlasmaMore stable than Leu-ENKQualitatively Higher

Table 2: Binding Affinity of Modified Analogs to Opioid Receptors

CompoundModificationReceptorBinding Affinity (Ki, nM)Relative Affinity vs. Leu-ENKReference
This compound Native PeptideδOR1.9100%
KK-103 N-pivaloylδORN/A68%
Analog 1f meta-Cyano on Phe⁴δOR0.9~211%
Analog 1f meta-Cyano on Phe⁴µOR13.2N/A

Experimental Protocols

Protocol 1: General Method for Solid-Phase Peptide Synthesis (SPPS) of Analogs

This protocol describes a standard manual Fmoc-based synthesis of a this compound analog.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Leu-OH, Fmoc-Phe-OH, etc.)

  • Coupling reagents: OxymaPure®, Diisopropylcarbodiimide (DIC)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes. Drain the DMF.

  • Initial Fmoc Deprotection: Add 20% piperidine in DMF to the resin, agitate for 5 minutes, and drain. Repeat with a 15-minute agitation. Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (e.g., Fmoc-Leu-OH, 3 equivalents), OxymaPure® (3 equivalents), and DIC (3 equivalents) in DMF.

    • Add this activation mixture to the deprotected resin.

    • Agitate for 2 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3 times). Confirm coupling completion with a Kaiser test.

  • Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the sequence (Phe, Gly, Gly, Tyr).

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the TFA filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to a tube of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

    • Dry the crude peptide, dissolve it in a suitable solvent (e.g., 50% acetonitrile/water), and purify by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines a method to determine the half-life of a this compound analog in plasma.

Materials:

  • Rat or mouse plasma (prepared with an anticoagulant like EDTA)

  • Phosphate-buffered saline (PBS)

  • Test peptide (this compound analog) and control (native this compound)

  • Internal standard (e.g., a non-related stable peptide)

  • Quenching solution: Acetonitrile with 0.1% TFA

  • HPLC system with a C18 column

Procedure:

  • Sample Preparation: Dilute fresh plasma to 50% with saline. Aliquot the diluted plasma into microcentrifuge tubes.

  • Incubation: Pre-incubate the plasma aliquots at 37°C for 15 minutes.

  • Initiate Reaction: Add the test peptide solution to the plasma to achieve the final desired concentration. Vortex briefly. This is time point zero (t=0).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), remove an aliquot of the reaction mixture.

  • Quench Reaction: Immediately mix the aliquot with an equal volume of ice-cold quenching solution containing the internal standard. This stops the enzymatic reaction and precipitates plasma proteins.

  • Protein Removal: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample onto an equilibrated C18 column.

    • Run a gradient of acetonitrile in water (both with 0.1% TFA) to elute the peptide.

    • Monitor absorbance at 214 nm or 280 nm.

  • Data Analysis:

    • Identify and integrate the peak area for the intact peptide and the internal standard at each time point.

    • Normalize the peptide peak area to the internal standard's peak area.

    • Plot the percentage of remaining intact peptide versus time.

    • Calculate the half-life (t½) by fitting the data to a one-phase decay curve.

Protocol 3: In Vivo Analgesic Assessment (Hot Plate Test)

This is a common method to evaluate the antinociceptive effects of opioid peptides.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Animal model (e.g., mice or rats)

  • Test compound (stabilized this compound analog), positive control (e.g., morphine), and vehicle control

  • Injection supplies

Procedure:

  • Animal Acclimation: Acclimatize the animals to the testing room and handling procedures for several days before the experiment.

  • Apparatus Setup: Set the hot plate temperature to a constant, noxious level (e.g., 55 ± 0.5°C).

  • Baseline Latency:

    • Place each animal individually on the hot plate and start a timer.

    • Measure the time until the animal shows a pain response (e.g., paw licking, jumping). This is the baseline latency.

    • Implement a cut-off time (e.g., 30-45 seconds) to prevent tissue damage. Animals not responding by the cut-off time are typically excluded.

  • Compound Administration: Administer the test compound, morphine, or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Measurements: At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animal back on the hot plate and measure the response latency again.

  • Data Analysis:

    • Calculate the percentage of the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Compare the %MPE between treatment groups to determine the analgesic efficacy and duration of action of the test compound.

Visualizations

This compound Degradation Pathway

cluster_enzymes Degrading Peptidases cluster_fragments Inactive Fragments LeuENK This compound (Tyr-Gly-Gly-Phe-Leu) APN Aminopeptidase N (APN) LeuENK->APN Cleaves Tyr-Gly bond NEP Neutral Endopeptidase (Neprilysin) LeuENK->NEP Cleaves Gly-Phe bond Frag1 Tyr APN->Frag1 Frag2 Gly-Gly-Phe-Leu APN->Frag2 Frag3 Tyr-Gly-Gly NEP->Frag3 Frag4 Phe-Leu NEP->Frag4 A 1. Design Analog (e.g., D-amino acid, N-acylation) B 2. Peptide Synthesis (Solid-Phase Synthesis) A->B C 3. Purification & Characterization (HPLC, Mass Spectrometry) B->C D 4. In Vitro Stability Assay (Plasma Half-Life) C->D E 5. In Vitro Activity Assay (Receptor Binding, cAMP) D->E F Stable & Active? E->F F->A No (Redesign) G 6. In Vivo Efficacy Study (e.g., Hot Plate Test) F->G Yes H Lead Candidate G->H cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular ENK This compound OR Opioid Receptor (δOR / µOR) ENK->OR Binds G Gi/o Protein OR->G Activates AC Adenylyl Cyclase G->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Response Cellular Response (e.g., Reduced Excitability) cAMP->Response Leads to

References

Technical Support Center: Overcoming Leu-Enkephalin Blood-Brain Barrier Permeability Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at overcoming the challenges of delivering Leu-Enkephalin across the blood-brain barrier (BBB).

Frequently Asked Questions (FAQs)

Q1: Why does native this compound have poor blood-brain barrier permeability?

A1: this compound, a small pentapeptide, faces two primary obstacles that severely limit its ability to cross the BBB and exert its effects on the central nervous system (CNS):

  • Low Lipophilicity: The BBB is a highly lipophilic barrier, meaning it readily allows fat-soluble molecules to pass through while restricting water-soluble (hydrophilic) molecules. This compound is inherently hydrophilic, which hinders its passive diffusion across the endothelial cells of the BBB.

  • Rapid Enzymatic Degradation: this compound is susceptible to rapid breakdown by various peptidases present in the bloodstream and at the BBB.[1][2] Enzymes such as aminopeptidase N (APN) and neutral endopeptidase (NEP) quickly metabolize the peptide, significantly reducing the concentration of active this compound that reaches the brain.[1][3]

Q2: What are the main strategies to enhance this compound delivery across the BBB?

A2: Several strategies are being explored to overcome the challenges of this compound's poor BBB permeability. These can be broadly categorized as:

  • Chemical Modification: Altering the chemical structure of this compound to increase its lipophilicity and resistance to enzymatic degradation. This includes the development of prodrugs and glycosylated analogs.[4]

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound or its analogs within nanoparticles to protect them from degradation and facilitate their transport across the BBB.

  • Alternative Delivery Routes: Bypassing the BBB altogether by using routes such as intranasal administration.

  • Transient BBB Disruption: Temporarily increasing the permeability of the BBB using techniques like focused ultrasound to allow for the passage of therapeutic agents.

Troubleshooting Guides

Issue 1: Low efficacy of chemically modified this compound analogs in vivo.
Possible Cause Troubleshooting Step Recommended Action
Insufficient lipophilicity of the modified analog.Verify the partition coefficient (LogP) of your compound.Consider further chemical modifications to increase lipophilicity, such as adding lipid moieties.
Rapid in vivo degradation of the prodrug or analog.Assess the metabolic stability of your compound in plasma and brain homogenates.Modify the chemical structure to protect cleavage sites from enzymatic activity.
Poor binding affinity to opioid receptors after modification.Perform receptor binding assays to determine the affinity of your analog for mu (µ) and delta (δ) opioid receptors.Optimize the chemical modification to maintain or enhance receptor binding.
Inefficient transport across the BBB.Quantify the brain-to-plasma concentration ratio using techniques like in situ brain perfusion.Consider conjugating the analog to a known BBB transporter ligand.
Issue 2: Suboptimal performance of nanoparticle-based delivery systems.
Possible Cause Troubleshooting Step Recommended Action
Inefficient encapsulation of this compound.Determine the encapsulation efficiency and drug loading capacity of your nanoparticles.Optimize the formulation parameters, such as polymer/lipid concentration, surfactant type, and drug-to-carrier ratio.
Instability of nanoparticles in biological fluids.Characterize the size, zeta potential, and stability of your nanoparticles in serum-containing media.Modify the nanoparticle surface with polymers like polyethylene glycol (PEG) to improve stability.
Lack of BBB-targeting capability.Assess the uptake of your nanoparticles by brain endothelial cells in vitro.Functionalize the nanoparticle surface with targeting ligands such as transferrin or specific antibodies to facilitate receptor-mediated transcytosis.
Premature release of the drug before reaching the brain.Perform in vitro drug release studies under physiological conditions.Modify the nanoparticle matrix to control the drug release profile.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enhancing this compound's BBB permeability.

Table 1: Comparison of BBB Permeability of this compound and its Analogs

CompoundPermeability (Kin in ml min⁻¹ g⁻¹)Animal ModelReference
[³H]this compound3.62 x 10⁻³ - 3.63 x 10⁻³Guinea Pig
Glycosylated Tyr-D-Thr-Gly-Phe-Leu-Ser-NH₂2.2 x 10⁻³Rat
Non-glycosylated Tyr-D-Thr-Gly-Phe-Leu-Ser-NH₂1.0 x 10⁻³Rat

Table 2: Efficacy of Nanoparticle-Mediated Delivery of this compound Analogs

FormulationEffectAnimal ModelReference
Dalargin-loaded poly(butylcyanoacrylate) nanoparticles with polysorbate 80Induced analgesic effect at 5.0 mg/kg and 7.5 mg/kgMice
Dalargin aloneNo analgesic effectMice
Palmitic ester prodrug of this compound in chitosan amphiphile nanoparticles (oral)Increased brain drug levels by 67% and showed antinociceptive activityNot Specified
Palmitic ester prodrug of this compound in chitosan amphiphile nanoparticles (intravenous)Increased brain drug levels by 50% and showed antinociceptive activityNot Specified

Experimental Protocols

Protocol 1: In Situ Brain Perfusion Technique

This protocol is used to measure the unidirectional blood-to-brain transfer constant (Kin) of a compound.

Materials:

  • Anesthetized animal model (e.g., rat, guinea pig)

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Test compound (e.g., radiolabeled this compound)

  • Peristaltic pump

  • Surgical instruments

Procedure:

  • Anesthetize the animal and expose the common carotid artery.

  • Ligate the external carotid artery and insert a catheter into the common carotid artery.

  • Begin perfusion with the buffer at a constant flow rate.

  • After a brief pre-perfusion period, switch to the perfusion buffer containing the test compound.

  • Perfuse for a defined period (e.g., 30-120 seconds).

  • Decapitate the animal and collect the brain.

  • Dissect the brain regions of interest.

  • Measure the concentration of the test compound in the brain tissue and in the perfusate.

  • Calculate the Kin value using the appropriate formula.

Protocol 2: Hot Plate Test for Analgesia

This protocol is used to assess the central analgesic effect of a compound.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Transparent observation cylinder

  • Timer

  • Test animals (e.g., mice)

  • Test compound and vehicle control

Procedure:

  • Set the hot plate temperature to a constant, non-injurious level (e.g., 55°C).

  • Administer the test compound or vehicle control to the animals (e.g., intravenously).

  • At a predetermined time post-administration, place an animal on the hot plate within the transparent cylinder.

  • Start the timer immediately.

  • Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.

  • Stop the timer at the first sign of a defined nocifensive behavior and record the latency.

  • Establish a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.

  • Compare the latencies between the treated and control groups to determine the analgesic effect.

Visualizations

Signaling Pathways and Experimental Workflows

Leu_Enkephalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Opioid_Receptor Opioid Receptor (δ or µ) This compound->Opioid_Receptor Binds to G_Protein G Protein (Gi/Go) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces PKA Protein Kinase A cAMP->PKA Activates Signaling_Cascade Downstream Signaling Cascade PKA->Signaling_Cascade Phosphorylates Neuronal_Inhibition Neuronal Inhibition Ion_Channels->Neuronal_Inhibition Leads to Signaling_Cascade->Neuronal_Inhibition Contributes to

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Strategy Select Strategy (e.g., Nanoparticles, Prodrug) Synthesis Synthesize/Formulate This compound Analog/Carrier Strategy->Synthesis Characterization Physicochemical Characterization Synthesis->Characterization Stability Enzymatic Stability Assay Characterization->Stability BBB_Model In Vitro BBB Model (e.g., Endothelial Cell Monolayer) Stability->BBB_Model Permeability Permeability Assay BBB_Model->Permeability Animal_Model Administer to Animal Model Permeability->Animal_Model Promising candidates PK_PD Pharmacokinetic/ Pharmacodynamic Studies Animal_Model->PK_PD Brain_Uptake Measure Brain Uptake (e.g., In Situ Perfusion) PK_PD->Brain_Uptake Efficacy Assess Efficacy (e.g., Hot Plate Test) Brain_Uptake->Efficacy Data_Analysis Analyze Data & Refine Strategy Efficacy->Data_Analysis Data_Analysis->Strategy Iterative Optimization

Caption: Experimental workflow for developing BBB-penetrant this compound.

References

Optimizing Leu-Enkephalin detection sensitivity in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Leu-Enkephalin in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is this compound frequently used as a standard or reference compound in mass spectrometry?

A1: this compound (Tyr-Gly-Gly-Phe-Leu, YGGFL) is widely used as a standard for several reasons.[1][2][3] Its fragmentation pattern is well-understood and typical for a small peptide.[2][3] This predictability makes it an excellent tool for testing new instruments, developing new methodologies, and for the routine tuning and calibration of mass spectrometers. Because the ratios of its fragment ions in MS/MS spectra are sensitive to the internal energy of the molecule, it is often used as a "thermometer molecule" to understand and compare ion excitation in different instruments or under different conditions.

Q2: What are the primary ionization techniques for this compound analysis and how do they differ?

A2: The two most common soft-ionization techniques used are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Electrospray Ionization (ESI): This technique is ideal for molecules in solution and is easily coupled with liquid chromatography (LC) for complex mixtures. It's a relatively gentle method that typically produces protonated molecules [M+H]+ with minimal fragmentation, making it suitable for quantitative studies.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy. A pulsed laser desorbs and ionizes the matrix and analyte, creating ions with minimal fragmentation. MALDI is known for its high sensitivity (sub-picomole) and speed, making it excellent for peptide mass mapping and direct tissue analysis.

Q3: What is the expected protonated mass of this compound and what are its major fragment ions?

A3: The protonated this compound cation ([YGGFL+H]+) has a monoisotopic mass-to-charge ratio (m/z) of approximately 556. During tandem mass spectrometry (MS/MS), it primarily forms b- and y-type fragment ions from cleavage of the peptide backbone. The most commonly reported fragments include the b₄ ion (m/z 425) and the a₄ ion (m/z 397, which results from the b₄ ion losing a CO group). The lowest-energy fragmentation pathway is the formation of the b₄ ion.

Q4: How can I prevent the degradation of this compound in biological samples like plasma?

A4: this compound is susceptible to degradation by peptidases in plasma. To ensure accurate quantification, pre-analytical stability is crucial. Key strategies include:

  • Rapid Processing: Thaw plasma samples on ice and process them quickly to minimize enzymatic activity.

  • Enzyme Inhibitors: Use a cocktail of protease inhibitors to block the activity of enzymes like aminopeptidases that cleave the peptide.

  • Protein Precipitation: Use a cold organic solvent like acetonitrile (ACN), often with 0.1% formic acid, to precipitate larger proteins and enzymes, effectively stopping their activity. A 3:1 ratio of precipitant to plasma is a good starting point.

  • Proper Storage: Store samples at -80°C and avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem: I am observing very low or no signal for the this compound precursor ion (m/z 556).

  • Possible Cause 1: Sample Degradation.

    • Solution: Ensure you are following best practices for sample handling, including keeping samples cold, using protease inhibitors for biological matrices, and minimizing freeze-thaw cycles. For plasma samples, a validated protein precipitation protocol is essential.

  • Possible Cause 2: Suboptimal Instrument Parameters.

    • Solution: Verify that the mass spectrometer is properly tuned and calibrated. This compound itself is often used for this purpose. Systematically optimize source parameters such as capillary voltage, source temperature, and gas flows.

  • Possible Cause 3: Inefficient Ionization.

    • Solution (ESI): Check the composition of your mobile phase. The presence of an acid like 0.1% formic acid is critical for efficient protonation in positive ion mode. Ensure proper nebulization by checking the spray needle.

    • Solution (MALDI): The choice of matrix and sample-to-matrix ratio is critical. Alpha-cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for peptides. Experiment with different spotting techniques to ensure good co-crystallization.

Problem: My signal-to-noise ratio (SNR) is poor, making quantification difficult.

  • Possible Cause 1: High Chemical or Electronic Noise.

    • Solution: Identify the source of the noise. Use high-purity solvents (LC-MS grade) and freshly prepared mobile phases to reduce chemical background. Ensure proper grounding of the instrument to minimize electronic noise. Software-based filtering can remove predictable noise from sources like power lines.

  • Possible Cause 2: Low Signal Intensity.

    • Solution: Increase the signal amplitude without increasing noise. This can be achieved by concentrating the sample or optimizing ionization efficiency as described above. Ensure the instrument's detector is functioning optimally. Using an internal standard can help correct for signal fluctuations.

  • Possible Cause 3: Suboptimal Detector Settings.

    • Solution: Review and optimize detector voltage and other acquisition parameters. While higher detector voltage can increase signal, it can also amplify noise, so finding the optimal balance is key.

Problem: I see extensive fragmentation in my full scan (MS1) spectrum.

  • Possible Cause 1: In-source Fragmentation (ESI).

    • Solution: The voltages applied in the ion source (e.g., cone voltage or declustering potential) may be too high, causing the peptide to fragment before it reaches the mass analyzer. Reduce these voltages to achieve "softer" desolvation conditions.

  • Possible Cause 2: High Laser Fluence (MALDI).

    • Solution: Excessive laser energy can cause significant fragmentation. Reduce the laser power to the minimum required for good desorption and ionization. The type and extent of fragmentation are highly dependent on laser fluence.

Problem: I am observing inconsistent fragmentation patterns in my MS/MS scans.

  • Possible Cause 1: Fluctuating Collision Energy.

    • Solution: The collision energy (CE) is a critical parameter that dictates the fragmentation pattern. Ensure the CE is set to a stable and optimized value. For this compound, a CE in the range of 10-40 eV is typical, with a starting point of 20 eV often recommended.

  • Possible Cause 2: Matrix Effects or Sample Complexity.

    • Solution: Co-eluting substances from the sample matrix can suppress or alter the fragmentation of the target analyte. Improve chromatographic separation to isolate this compound from interfering compounds. A robust sample clean-up procedure is also essential.

Quantitative Data Summary

Table 1: Typical Starting Parameters for LC-MS/MS Analysis of this compound.

Parameter Setting Reference
LC System
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 400 µL/min
Injection Volume 5-10 µL
MS System (ESI+)
Capillary Voltage 2.3 - 3.0 kV
Cone Voltage 30 - 50 V
Source Temperature 110 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr
Collision Gas Argon

| Collision Energy | 10 - 40 eV | |

Table 2: Common Fragment Ions of Protonated this compound ([M+H]⁺, m/z 556).

Ion Type Sequence m/z Reference
a₄ YGGF 397.2
b₂ YG GFL 221.2
b₃ YGG FL 278.3
b₄ YGGF L 425.1

| y₁ | YGGFL | 131.1 | |

Table 3: Method Performance and MALDI Parameters.

Parameter Value Reference
LC-MS/MS Performance
Limit of Quantitation (plasma) 10 pg/mL
Linearity Range (plasma) 10 - 2000 pg/mL
MALDI Parameters
Common Matrix α-cyano-4-hydroxycinnamic acid (CHCA)
Laser Fluence Range 280 - 930 mJ/mm²

| Detection Limit (vMALDI-LTQ) | 1 fmol (MS), 10 fmol (MS²) | |

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol is adapted from Waters Corporation guidelines for preparing calibration and lock mass solutions.

  • Primary Stock (400 ng/µL):

    • Add 7.5 mL of HPLC-grade water to a 3 mg vial of this compound.

    • Recap the vial, shake well, and sonicate for 5 minutes to ensure complete dissolution.

    • Label and store in a freezer; this stock is stable for approximately three months.

  • Intermediate Stock (2 ng/µL):

    • Transfer 100 µL of the 400 ng/µL primary stock to a 20 mL volumetric flask.

    • Bring the flask to volume with a solution of 50:50 acetonitrile/water + 0.1% formic acid.

    • Sonicate for 5 minutes.

    • Label and store in a freezer; this stock is stable for approximately one month.

  • Working Standard (200 pg/µL):

    • Transfer 2,000 µL (2 mL) of the 2 ng/µL intermediate stock to a 20 mL volumetric flask.

    • Bring the flask to volume with 50:50 acetonitrile/water + 0.1% formic acid and sonicate for 5 minutes.

    • Label and store in a refrigerator; this solution is stable for approximately two weeks.

Protocol 2: this compound Extraction from Human Plasma

This protocol is a standard protein precipitation method for peptide analysis.

  • Sample Thawing: Thaw frozen human plasma samples on ice.

  • Aliquoting: In a low-protein-binding microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard: Spike the sample with a suitable amount of a stable isotope-labeled this compound internal standard.

  • Protein Precipitation:

    • Add 300 µL of cold acetonitrile containing 0.1% formic acid to the plasma.

    • Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube, avoiding the protein pellet.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 99% Water/1% ACN + 0.1% FA). Vortex briefly and centrifuge to pellet any remaining particulates.

  • Analysis: Transfer the clear supernatant to an LC autosampler vial for injection.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Precip Protein Precipitation (Cold ACN + FA) Sample->Precip Dry Dry Down & Reconstitute Precip->Dry LC LC Separation Dry->LC MS MS Detection (ESI) LC->MS MSMS MS/MS Fragmentation MS->MSMS Data Data Acquisition MSMS->Data Quant Quantification & Analysis Data->Quant

Caption: High-level workflow for this compound analysis.

Troubleshooting_Low_Signal Start Problem: Low Signal Intensity Check_Sample Is sample prep robust? (Degradation, Adsorption) Start->Check_Sample Check_LC Is chromatography optimal? (Peak shape, Retention) Start->Check_LC Check_Source Are source parameters optimized? (Voltage, Gas, Temp) Start->Check_Source Sol_Sample Improve sample handling: - Use protease inhibitors - Use low-bind tubes - Optimize extraction Check_Sample->Sol_Sample No Sol_LC Improve chromatography: - Check for column clogging - Optimize gradient - Use fresh mobile phase Check_LC->Sol_LC No Sol_Source Optimize ion source: - Tune capillary/cone voltage - Adjust gas flow/temp - Check spray stability Check_Source->Sol_Source No

Caption: Decision tree for troubleshooting low signal intensity.

Fragmentation_Pathway peptide Y G G F L b2 b₂ m/z 221 peptide:y4->b2 b-ion b3 b₃ m/z 278 peptide:y3->b3 b-ion b4 b₄ m/z 425 peptide:y2->b4 b-ion y1 y₁ m/z 131 peptide:y3->y1 y-ion y2 y₂ m/z 278 peptide:y2->y2 y-ion y3 y₃ m/z 335 peptide:y1->y3 y-ion y4 y₄ m/z 392 peptide:L->y4 y-ion precursor Precursor Ion [YGGFL+H]⁺ m/z 556 precursor->b4 precursor->y4 a4 a₄ m/z 397 b4->a4 - CO

Caption: Fragmentation pathway of this compound in MS/MS.

References

Troubleshooting low signal in Leu-Enkephalin receptor binding assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Leu-Enkephalin receptor binding assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a low signal in my this compound receptor binding assay?

A low specific binding signal can make it difficult to obtain reliable data. This issue can stem from problems with your reagents, assay conditions, or the receptor preparation itself. Key factors include inactive receptor preparations, degraded radioligand, suboptimal buffer composition, or incorrect incubation parameters.[1]

Q2: How can I differentiate between low specific binding and high non-specific binding?

Low specific binding is the result of insufficient radioligand binding to the this compound receptor. High non-specific binding occurs when the radioligand binds to other components in the assay, such as filters or other proteins.[1] To distinguish between the two, it is crucial to include proper controls, such as a non-specific binding control using a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone).[2][3]

Q3: What is the significance of the C-terminal carboxyl group in this compound for receptor binding?

The C-terminal carboxyl group of enkephalins is important for interaction with delta-opioid receptors, although this interaction is not primarily electrostatic in nature.[4] Modifications to this group can significantly impact binding affinity.

Troubleshooting Guide: Low Specific Binding Signal

This guide provides a systematic approach to diagnosing and resolving issues related to a weak signal in your this compound receptor binding assays.

Problem: Low Specific Binding

Possible Cause 1: Inactive or Insufficient Receptor Preparation

  • Troubleshooting Steps:

    • Verify Receptor Preparation Activity: Ensure that your cell membrane preparation or purified receptors are active and present at a sufficient concentration (Bmax).

    • Protein Concentration Assay: Perform a standard protein assay (e.g., Bradford or BCA) to determine the protein concentration of your membrane preparation.

    • Saturation Binding Experiment: Run a saturation binding experiment to determine the receptor density (Bmax) and the dissociation constant (Kd) of your radioligand.

Possible Cause 2: Radioligand Integrity and Concentration Issues

  • Troubleshooting Steps:

    • Check Radioligand Integrity: Radioligands can degrade over time. Verify the age and storage conditions of your radiolabeled compound.

    • Optimize Radioligand Concentration: Use a radioligand concentration at or below its dissociation constant (Kd). Using concentrations that are too low can result in a weak signal.

Possible Cause 3: Suboptimal Assay Conditions

  • Troubleshooting Steps:

    • Confirm Buffer Composition: Check the pH and ionic strength of your binding buffer. The presence of specific ions, like Mg2+, can be critical for maintaining proper receptor conformation and facilitating ligand binding.

    • Optimize Incubation Time and Temperature: Ensure that the incubation is long enough to reach equilibrium. However, excessively long incubation times can lead to radioligand degradation. Perform a time-course experiment to determine the optimal incubation time.

    • Reduce Thiol-Reducing Agents: High concentrations of thiol-reducing agents like dithiothreitol (DTT) can inactivate opioid receptors by reducing essential disulfide bonds.

Troubleshooting Summary Table
Possible Cause Troubleshooting Step Expected Outcome
Inactive/Insufficient Receptors Verify receptor activity and concentration.Increased specific binding.
Radioligand Degradation Check radioligand age and storage.A fresh or properly stored radioligand will improve signal.
Suboptimal Radioligand Concentration Optimize radioligand concentration around the Kd.Maximized specific binding with minimal non-specific binding.
Incorrect Buffer Composition Verify pH, ionic strength, and necessary ions.Improved receptor conformation and ligand binding.
Inappropriate Incubation Conditions Optimize incubation time and temperature.Achievement of binding equilibrium without ligand degradation.

Experimental Protocols

Protocol 1: Membrane Preparation from Cultured Cells

This protocol describes the preparation of cell membranes expressing the this compound receptor of interest.

  • Cell Culture: Grow cells to confluency.

  • Harvesting: Wash cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells into an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

  • Low-Speed Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.

  • High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Tris-HCl buffer. Repeat the high-speed centrifugation step.

  • Final Preparation: Resuspend the final pellet in a known volume of assay buffer.

  • Protein Quantification: Determine the protein concentration using a standard protein assay.

  • Storage: Store the membrane aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

This protocol outlines the procedure for a competitive binding assay to determine the binding affinity (Ki) of a test compound.

  • Prepare Reagents: Thaw prepared membrane aliquots on ice. Prepare serial dilutions of the unlabeled test compound.

  • Assay Setup: In a 96-well plate, set up the following wells in triplicate:

    • Total Binding: Cell membranes + radioligand.

    • Non-specific Binding: Cell membranes + radioligand + a high concentration of a standard unlabeled competitor (e.g., 10 µM Naloxone).

    • Competition: Cell membranes + radioligand + varying concentrations of the test compound.

  • Incubation: Incubate the plates at room temperature (or a specified temperature) to allow the binding to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine) using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Visualizations

This compound Receptor Signaling Pathway

This compound primarily binds to delta-opioid receptors (DOR), which are G-protein coupled receptors (GPCRs). This binding event initiates a signaling cascade that leads to various cellular responses, including analgesia.

Leu_Enkephalin_Signaling cluster_membrane Cell Membrane DOR δ-Opioid Receptor (DOR) G_protein Gαi/oβγ DOR->G_protein Activation G_alpha Gαi/o G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Reduces production GIRK GIRK Channel K_ion GIRK->K_ion Efflux Ca_channel Ca²⁺ Channel Ca_ion_in Ca²⁺ Influx Ca_channel->Ca_ion_in Decreases Leu_Enk This compound Leu_Enk->DOR Binds G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->Ca_channel Inhibits Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response K_ion->Cellular_Response Ca_ion_in->Cellular_Response Ca_ion_out

Caption: this compound binding to the δ-opioid receptor initiates G-protein signaling.

Experimental Workflow for a Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up Assay Plate (Total, NSB, Competition) prep_membranes->setup_assay incubation Incubate to Equilibrium setup_assay->incubation filtration Rapid Filtration & Washing incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC₅₀, Kᵢ) quantification->analysis end End analysis->end

Caption: Workflow of a competitive radioligand binding assay.

Troubleshooting Logic for Low Signal

This decision tree provides a logical workflow for troubleshooting low signal issues in your assay.

Troubleshooting_Low_Signal start Low Specific Signal check_receptor Check Receptor Prep: - Protein concentration - Saturation binding start->check_receptor receptor_ok Receptor Prep OK? check_receptor->receptor_ok check_radioligand Check Radioligand: - Age & storage - Concentration (vs Kd) receptor_ok->check_radioligand Yes reprepare_membranes Prepare Fresh Membrane Stock receptor_ok->reprepare_membranes No radioligand_ok Radioligand OK? check_radioligand->radioligand_ok check_conditions Check Assay Conditions: - Buffer (pH, ions) - Incubation (time, temp) radioligand_ok->check_conditions Yes new_radioligand Order Fresh Radioligand radioligand_ok->new_radioligand No conditions_ok Conditions OK? check_conditions->conditions_ok optimize_conditions Re-optimize Assay Conditions conditions_ok->optimize_conditions No success Problem Resolved conditions_ok->success Yes reprepare_membranes->start new_radioligand->start optimize_conditions->start

Caption: Decision tree for troubleshooting low specific binding signal.

References

Reducing non-specific binding in Leu-Enkephalin immunoassays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding (NSB) in Leu-Enkephalin immunoassays.

Troubleshooting Guides

High non-specific binding can obscure results and reduce assay sensitivity. The following guides address common issues in a question-and-answer format.

Issue 1: High Background Signal in "Zero Standard" (B₀) Wells

  • Question: My wells containing only the assay buffer and detection components (no this compound) show a high signal. What are the likely causes and solutions?

  • Answer: High background in the absence of the target analyte is a classic sign of non-specific binding. This can be caused by several factors:

    • Inadequate Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the microplate wells.

    • Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to binding to the plate surface.

    • Contamination: Reagents, buffers, or the microplate itself may be contaminated.[1][2][3]

    • Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies or other reagents.[4][5]

    Troubleshooting Steps:

    • Optimize Blocking Buffer: Experiment with different blocking agents. While BSA is common, casein-based blockers or commercially available peptide-based blockers can be more effective for certain assays. Consider increasing the concentration of the blocking agent or the incubation time.

    • Titrate Antibodies: Perform a titration experiment to determine the optimal concentration of your primary and secondary antibodies. The goal is to find a concentration that provides a strong specific signal without increasing the background.

    • Improve Washing Technique: Increase the number of wash cycles and the soaking time for each wash. Ensure complete aspiration of the wash buffer after each step to remove all unbound materials.

    • Check for Contamination: Use fresh, sterile reagents and pipette tips. Ensure that the microplate washer is clean.

Issue 2: Poor Differentiation Between the Standard Curve Points and High Background Across the Entire Plate

  • Question: The optical density readings are high across my entire plate, and there is poor resolution between the different concentrations of my this compound standards. What should I investigate?

  • Answer: This issue often points to a systemic problem with non-specific binding or a flaw in the assay setup.

    • Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the blocking agent itself.

    • Matrix Effects: Components in the sample matrix (e.g., serum, plasma) can interfere with the antibody-antigen binding or non-specifically bind to the plate.

    • Incubation Conditions: Incorrect incubation times or temperatures can promote non-specific interactions.

    Troubleshooting Steps:

    • Evaluate Blocking Strategy: If using a protein-based blocker like BSA, ensure it is of high purity and not a source of cross-reactivity. Consider using a protein-free or peptide-based blocking solution.

    • Sample Dilution: Dilute your samples in an appropriate assay buffer to minimize matrix effects.

    • Optimize Incubation Parameters: Review and optimize the incubation times and temperatures as recommended by the assay protocol. Avoid excessively high temperatures, which can denature proteins and expose hydrophobic regions, leading to increased NSB.

    • Incorporate Detergents: Adding a non-ionic detergent, such as Tween-20, to the wash buffer at a low concentration (e.g., 0.05%) can help reduce non-specific hydrophobic interactions. However, be aware that high concentrations of detergents can also interfere with antibody-antigen binding.

Frequently Asked Questions (FAQs)

Q1: What is the best blocking agent for a this compound immunoassay?

A1: There is no single "best" blocking agent for all immunoassays, as the optimal choice depends on the specific antibodies, sample matrix, and other assay components. Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and various commercial peptide-based or protein-free blockers. It is recommended to empirically test a few different blockers to determine which provides the best signal-to-noise ratio for your specific this compound assay.

Q2: Can the type of microplate affect non-specific binding?

A2: Yes, the type of polystyrene plate can influence the degree of non-specific binding. High-binding plates are treated to have a more hydrophobic surface to promote the binding of capture antibodies, but this can also increase the potential for non-specific interactions. If you are experiencing high background, you might consider testing plates with different binding characteristics.

Q3: How can I be sure my washing steps are effective?

A3: Effective washing is crucial. Ensure that you are using a sufficient volume of wash buffer to completely fill the wells. Increase the number of washes (e.g., from 3 to 5 cycles). Adding a short soaking step of 30-60 seconds during each wash can also improve the removal of unbound reagents. Automated plate washers should be properly maintained and calibrated to ensure efficient and consistent washing.

Q4: Could my secondary antibody be the source of the high background?

A4: Yes, the secondary antibody can contribute to non-specific binding. This can occur if the secondary antibody concentration is too high or if it cross-reacts with other components in the assay. Always titrate your secondary antibody to find the optimal dilution. If cross-reactivity is suspected, consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that bind to off-target species.

Data Presentation

Table 1: Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA)1-5%Readily available, relatively inexpensive.Can be a source of cross-reactivity; lot-to-lot variability.
Non-Fat Dry Milk1-5%Inexpensive and effective for many applications.May contain phosphoproteins that can be recognized by some antibodies.
Casein0.5-2%Often more effective at reducing NSB than BSA.Can also contain phosphoproteins.
Commercial Peptide BlockersVariesHigh lot-to-lot consistency, often very effective.Can be more expensive than traditional blockers.
Protein-Free BlockersVariesEliminates protein-based cross-reactivity and interference.May be less effective for some assay systems.

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer Concentration

  • Plate Coating: Coat the wells of a 96-well microplate with your capture antibody according to your standard protocol.

  • Blocking: Prepare a series of dilutions of your chosen blocking agent (e.g., 0.5%, 1%, 2%, 3%, 4%, and 5% BSA in PBS).

  • Incubation: Add 200 µL of each blocking buffer dilution to a set of wells (in triplicate). Also, include a set of wells with no blocking agent as a negative control. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate 3-5 times with your standard wash buffer.

  • Detection: Proceed with the subsequent steps of your immunoassay (e.g., adding detection antibody, substrate).

  • Analysis: Measure the signal in the "zero standard" wells for each blocking condition. The optimal concentration will be the lowest concentration that provides the minimal background signal without affecting the specific signal of your standards.

Protocol 2: Antibody Titration

  • Plate Preparation: Prepare a 96-well plate by coating with the capture antibody and blocking with your optimized blocking buffer.

  • Primary Antibody Dilution: Create a serial dilution of your primary antibody in your assay buffer. The dilution range should span from your current working concentration to several dilutions lower and a few higher.

  • Incubation: Add the diluted primary antibody to the wells and incubate as per your protocol.

  • Secondary Antibody Dilution: Similarly, prepare a serial dilution of your enzyme-conjugated secondary antibody.

  • Detection and Analysis: Complete the assay and measure the signal for each combination of primary and secondary antibody concentrations. The optimal concentrations will yield the best signal-to-noise ratio (high signal for your standards and low signal for your zero standard).

Visualizations

Troubleshooting_Workflow Troubleshooting High Non-Specific Binding start High Background Signal Detected check_blocking Is Blocking Step Optimized? start->check_blocking optimize_blocking Optimize Blocking Agent (Type, Concentration, Time) check_blocking->optimize_blocking No check_washing Are Washing Steps Sufficient? check_blocking->check_washing Yes optimize_blocking->check_washing improve_washing Increase Wash Steps and/or Soaking Time check_washing->improve_washing No check_antibody_conc Is Antibody Concentration Too High? check_washing->check_antibody_conc Yes improve_washing->check_antibody_conc titrate_antibodies Titrate Primary and Secondary Antibodies check_antibody_conc->titrate_antibodies Yes check_contamination Potential Contamination? check_antibody_conc->check_contamination No titrate_antibodies->check_contamination use_fresh_reagents Use Fresh Reagents and Sterile Technique check_contamination->use_fresh_reagents Yes evaluate_matrix Consider Sample Matrix Effects check_contamination->evaluate_matrix No use_fresh_reagents->evaluate_matrix dilute_sample Dilute Sample in Assay Buffer evaluate_matrix->dilute_sample Yes end_node Reduced Non-Specific Binding evaluate_matrix->end_node No dilute_sample->end_node

Caption: Workflow for troubleshooting high non-specific binding.

References

Technical Support Center: Method Refinement for Quantifying Endogenous Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for the accurate quantification of endogenous Leu-Enkephalin.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for this compound quantification.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Signal in LC-MS Analysis Poor Extraction Recovery: this compound may be lost during sample preparation.[1] Enzymatic Degradation: Endogenous proteases in the sample can degrade this compound.[2][3] Suboptimal Mass Spectrometry Parameters: Incorrect ionization or fragmentation settings can lead to poor detection.[4][5] Adsorption to Surfaces: Peptides can adsorb to plasticware or glass surfaces, especially at low concentrations.Optimize Extraction: Use a high-recovery extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with C18 cartridges. Acidification of the sample prior to extraction can improve recovery. Inhibit Proteases: Add a broad-spectrum protease inhibitor cocktail to the sample immediately after collection. Keeping samples on ice is also crucial. Optimize MS Parameters: Perform compound optimization (tuning) to determine the best precursor/product ions, collision energy, and other instrument settings for this compound. This compound is often used as a standard for instrument tuning. Use Low-Binding Labware: Employ low-protein-binding microplates, tubes, and pipette tips to minimize adsorption. Adding a small amount of a non-ionic surfactant or a carrier protein like BSA can also help.
High Variability Between Replicates Inconsistent Sample Preparation: Variations in extraction efficiency or sample handling can introduce variability. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can be a significant source of error. Matrix Effects: Ion suppression or enhancement in the mass spectrometer due to co-eluting compounds from the sample matrix can lead to inconsistent results. Instrument Instability: Fluctuations in the LC-MS system's performance can cause variations in signal intensity.Standardize Protocols: Ensure consistent timing and procedures for all sample processing steps. Calibrate Pipettes: Regularly check and calibrate pipettes. Use fresh tips for each sample transfer. Mitigate Matrix Effects: Improve sample cleanup to remove interfering substances. Use an isotopically labeled internal standard that co-elutes with the analyte to compensate for matrix effects. A dilution-based method can also help assess the presence of matrix effects. Monitor System Suitability: Inject a standard sample periodically throughout the analytical run to monitor the instrument's performance.
Poor Chromatographic Peak Shape Suboptimal Mobile Phase: The pH or organic solvent composition of the mobile phase may not be ideal for this compound. Column Degradation: The analytical column may be losing its efficiency. Sample Overload: Injecting too much sample can lead to peak broadening or splitting.Optimize Mobile Phase: Adjust the pH and gradient of the mobile phase. A common mobile phase for peptides is water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid. Use a New Column: If the column is old or has been used extensively, replace it. Reduce Injection Volume: Try injecting a smaller volume of the sample extract.
High Background in Immunoassays (ELISA/RIA) Non-specific Binding: Antibodies may bind to other molecules in the sample or to the plate surface. Contaminated Reagents: Buffers or other reagents may be contaminated. Insufficient Washing: Inadequate washing between steps can leave behind unbound reagents, leading to high background. Cross-Reactivity: The antibody may be cross-reacting with other structurally similar peptides.Optimize Blocking: Use an effective blocking buffer (e.g., BSA or casein) to prevent non-specific binding. Use Fresh Reagents: Prepare fresh buffers and substrate solutions for each assay. Improve Washing: Increase the number of wash cycles and ensure complete aspiration of the wash buffer from the wells. Use a Highly Specific Antibody: Select a monoclonal antibody with low cross-reactivity to other endogenous peptides.

Frequently Asked Questions (FAQs)

A list of general questions regarding the quantification of this compound.

1. What is the best method for quantifying endogenous this compound?

The most robust and specific method for quantifying endogenous this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of this compound even in complex biological matrices. Radioimmunoassay (RIA) is another highly sensitive method, though it may have limitations regarding specificity due to antibody cross-reactivity. ELISA can also be used, but like RIA, it is susceptible to cross-reactivity issues.

2. How can I prevent the degradation of this compound in my samples?

This compound is susceptible to degradation by various peptidases present in biological samples. To prevent this, it is crucial to add a protease inhibitor cocktail to your samples immediately after collection. Samples should also be kept on ice and processed as quickly as possible. For long-term storage, samples should be frozen at -80°C.

3. What are "matrix effects" and how can I minimize them in my LC-MS analysis?

Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantification. To minimize matrix effects, you can:

  • Improve sample cleanup: Use more rigorous extraction and purification methods, such as solid-phase extraction (SPE), to remove interfering compounds.

  • Optimize chromatography: Adjust your chromatographic method to separate this compound from the interfering matrix components.

  • Use an internal standard: An isotopically labeled internal standard that has the same chemical properties and retention time as this compound can help to correct for matrix effects.

4. What are the key parameters to optimize for an LC-MS/MS method for this compound?

Key parameters to optimize include:

  • Ionization source settings: This includes parameters like capillary voltage, source temperature, and gas flows.

  • Mass transitions (precursor and product ions): These should be specific to this compound to ensure selective detection. This compound is a well-characterized peptide, and its fragmentation patterns are well-documented.

  • Collision energy: This needs to be optimized to achieve efficient fragmentation of the precursor ion into the desired product ions.

  • Chromatographic conditions: This includes the choice of column, mobile phase composition, and gradient profile to achieve good peak shape and separation from other compounds.

5. How do I choose the right extraction method for this compound from plasma?

Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective for extracting this compound from plasma. SPE using a C18 reverse-phase cartridge is a common and reliable method. The choice of method may depend on the required sample purity and the downstream analytical technique. It is recommended to optimize the extraction protocol to maximize recovery and minimize co-extraction of interfering substances.

Experimental Protocols & Data

Table 1: Comparison of Quantitative Methods for this compound
MethodTypical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
LC-MS/MS Low pg/mL to fg/mLHigh specificity and sensitivity, multiplexing capabilities.High initial instrument cost, potential for matrix effects.
Radioimmunoassay (RIA) pg/mL rangeVery high sensitivity.Requires handling of radioactive materials, potential for antibody cross-reactivity.
ELISA pg/mL to ng/mL rangeHigh throughput, relatively low cost.Potential for antibody cross-reactivity, less specific than LC-MS/MS.
Protocol: Generic Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

Materials:

  • C18 SPE Cartridges

  • Binding/Wash Buffer: 0.1% Trifluoroacetic Acid (TFA) in water

  • Elution Buffer: 60% Acetonitrile, 0.1% TFA in water

  • Protease inhibitor cocktail

  • Plasma sample collected in EDTA tubes

Procedure:

  • Sample Preparation: Collect blood in EDTA tubes and centrifuge at 1,600 x g for 15 minutes at 4°C to separate the plasma. Immediately add a protease inhibitor cocktail.

  • Acidification: Acidify the plasma by adding an equal volume of Binding Buffer. Centrifuge at high speed to pellet precipitated proteins.

  • Column Conditioning: Condition the C18 SPE cartridge by washing with 1 mL of Elution Buffer, followed by two washes with 3 mL of Binding Buffer.

  • Sample Loading: Load the acidified plasma supernatant onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge twice with 3 mL of Binding Buffer to remove salts and other polar impurities.

  • Elution: Elute the this compound from the cartridge with 3 mL of Elution Buffer.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen or using a centrifugal vacuum concentrator. Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Plasma Sample (+ Protease Inhibitors) acidify Acidification & Centrifugation start->acidify load Load Supernatant acidify->load condition Condition C18 Cartridge condition->load wash Wash load->wash elute Elute this compound wash->elute dry Dry & Reconstitute elute->dry lcms LC-MS/MS Analysis dry->lcms

Caption: Workflow for this compound extraction and analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low/No Signal cause1 Degradation start->cause1 cause2 Low Recovery start->cause2 cause3 Poor MS Sensitivity start->cause3 cause4 Adsorption start->cause4 sol1 Add Protease Inhibitors cause1->sol1 Check sol2 Optimize Extraction cause2->sol2 Verify sol3 Tune MS Parameters cause3->sol3 Optimize sol4 Use Low-Bind Ware cause4->sol4 Test

Caption: Troubleshooting logic for low signal intensity.

References

Addressing cross-reactivity of antibodies in Leu-Enkephalin ELISA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to the cross-reactivity of antibodies in Leu-Enkephalin ELISA experiments.

Frequently Asked Questions (FAQs)

Q1: What is antibody cross-reactivity in the context of a this compound ELISA?

A1: Antibody cross-reactivity occurs when the antibody in the ELISA kit, intended to bind specifically to this compound, also binds to other structurally similar molecules present in the sample.[1] This can lead to inaccurate measurements, as the signal detected will be a combination of this compound and the cross-reacting substances. The degree of cross-reactivity depends on the similarity of the epitope, the antibody's affinity for the different molecules, and the concentration of these molecules in the sample.

Q2: What are the most common cross-reactants for this compound antibodies?

A2: The most common cross-reactant for this compound antibodies is Met-Enkephalin, due to their high structural similarity.[2][3] Both are pentapeptides with only one amino acid difference. Other endogenous opioid peptides with similar sequences, such as certain endorphins and dynorphins, could also potentially cross-react, though typically to a lesser extent. Some commercial antibodies explicitly state they do not distinguish between this compound and Met-Enkephalin.[4][5]

Q3: How can I determine if my this compound antibody is cross-reacting?

A3: You can assess cross-reactivity by performing a competitive ELISA experiment. This involves creating a standard curve with this compound and then running separate competition curves with potential cross-reactants (e.g., Met-Enkephalin). By comparing the concentration of each peptide required to displace 50% of the labeled this compound (the IC50 value), you can calculate the percentage of cross-reactivity. A detailed protocol for this is provided in the "Experimental Protocols" section.

Q4: What are the signs of cross-reactivity in my ELISA results?

A4: Signs of potential cross-reactivity include:

  • Higher than expected this compound concentrations: If your samples contain significant levels of a cross-reacting substance, the measured concentration of this compound will be artificially inflated.

  • High background signal: Non-specific binding of the antibody to other molecules in the sample matrix can contribute to a high background signal.

  • Poor correlation with other detection methods: If this compound levels measured by ELISA do not correlate with results from a more specific method like mass spectrometry, cross-reactivity may be a contributing factor.

Troubleshooting Guides

Issue 1: High Background Signal

High background can obscure the specific signal from this compound and is a common issue that can be exacerbated by cross-reactivity.

Possible Cause Troubleshooting Step
Insufficient blockingIncrease the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or extend the blocking incubation time.
Non-specific binding of antibodiesAdd a mild detergent (e.g., Tween-20) to the wash buffer to reduce non-specific interactions. Ensure adequate washing steps are performed.
Cross-reactivity with sample matrix componentsDilute your samples further in the assay buffer to reduce the concentration of interfering substances.
Contaminated reagentsUse fresh, high-quality reagents and ensure proper storage conditions are maintained.

Logical Flow for Troubleshooting High Background

high_background start High Background Signal Observed check_blocking Review Blocking Step start->check_blocking insufficient_blocking Increase Blocking Agent Concentration or Incubation Time check_blocking->insufficient_blocking If blocking was suboptimal check_washing Evaluate Washing Procedure check_blocking->check_washing If blocking was adequate re_run Re-run Assay insufficient_blocking->re_run inadequate_washing Increase Wash Steps or Add Detergent to Wash Buffer check_washing->inadequate_washing If washing was insufficient check_sample Assess Sample Matrix Effects check_washing->check_sample If washing was sufficient inadequate_washing->re_run dilute_sample Dilute Sample Further check_sample->dilute_sample If matrix effects are suspected dilute_sample->re_run

Caption: Troubleshooting workflow for high background in this compound ELISA.

Issue 2: False Positive Results or Overestimation of this compound Concentration

This is a direct consequence of antibody cross-reactivity with other molecules in the sample.

Possible Cause Troubleshooting Step
Primary Antibody Cross-Reactivity
Antibody recognizes Met-Enkephalin or other related peptidesPerform a cross-reactivity assessment using a competitive ELISA (see protocol below). If significant cross-reactivity is confirmed, consider using a more specific antibody or a different detection method (e.g., LC-MS/MS).
Sample-Specific Issues
High levels of structurally similar endogenous peptidesIf possible, pretreat the sample to remove the interfering substance. For example, some studies have used cyanogen bromide to destroy Met-Enkephalin immunoreactivity.
Assay Controls
Lack of appropriate controlsRun a negative control sample that is known to not contain this compound but may contain potential cross-reactants. This will help to determine the contribution of cross-reactivity to the signal.

Workflow for Investigating False Positives

false_positives start Suspected False Positive/Overestimation cross_reactivity_test Perform Cross-Reactivity Assessment (Competitive ELISA) start->cross_reactivity_test significant_cross_reactivity Significant Cross-Reactivity Detected? cross_reactivity_test->significant_cross_reactivity sample_pretreatment Consider Sample Pretreatment significant_cross_reactivity->sample_pretreatment Yes alternative_method Use Alternative Method (e.g., LC-MS/MS) significant_cross_reactivity->alternative_method Yes re_evaluate Re-evaluate Results significant_cross_reactivity->re_evaluate No sample_pretreatment->re_evaluate alternative_method->re_evaluate

Caption: Workflow for investigating and addressing false positive results.

Data Presentation

Example Cross-Reactivity Data for a this compound Antibody

The following table provides an example of how cross-reactivity data for a this compound antibody might be presented. This is a hypothetical dataset for illustrative purposes, as comprehensive tables are not always readily available in commercial datasheets. Researchers should perform their own validation for the specific antibody and kit being used.

Peptide Sequence IC50 (nM) % Cross-Reactivity
This compound Tyr-Gly-Gly-Phe-Leu 1.5 100%
Met-EnkephalinTyr-Gly-Gly-Phe-Met3.050%
Dynorphin A (1-8)Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile1501%
β-Endorphin (1-5)Tyr-Gly-Gly-Phe-Met3.050%
Angiotensin IIAsp-Arg-Val-Tyr-Ile-His-Pro-Phe>10,000<0.01%

% Cross-Reactivity = (IC50 of this compound / IC50 of Competing Peptide) x 100

Experimental Protocols

Protocol 1: Competitive ELISA for Assessing Antibody Cross-Reactivity

This protocol outlines the steps to determine the cross-reactivity of a this compound antibody with other related peptides. This is a variation of a standard competitive ELISA protocol.

Materials:

  • Microplate pre-coated with a capture antibody against the primary antibody (if using an indirect competitive ELISA) or with a fixed amount of this compound.

  • Primary antibody for this compound.

  • Enzyme-labeled this compound (competitor).

  • This compound standard.

  • Potential cross-reacting peptides (e.g., Met-Enkephalin, Dynorphin A).

  • Assay buffer, wash buffer, substrate, and stop solution.

  • Microplate reader.

Procedure:

  • Prepare Standard and Competitor Curves:

    • Prepare a serial dilution of the this compound standard in assay buffer to create a standard curve.

    • In separate tubes, prepare serial dilutions of each potential cross-reacting peptide at a concentration range similar to or higher than the this compound standard.

  • Assay Setup:

    • To the appropriate wells, add a fixed amount of the enzyme-labeled this compound.

    • Add the different concentrations of the this compound standard or the potential cross-reacting peptides to their respective wells.

    • Add the primary this compound antibody to all wells.

    • Incubate the plate according to the manufacturer's instructions (e.g., 1-2 hours at room temperature or overnight at 4°C).

  • Washing and Detection:

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the substrate solution and incubate until color develops.

    • Add the stop solution to terminate the reaction.

  • Data Analysis:

    • Read the absorbance of each well at the appropriate wavelength.

    • Plot the absorbance versus the log of the peptide concentration for this compound and each of the potential cross-reactants.

    • Determine the IC50 value for each peptide.

    • Calculate the percent cross-reactivity using the formula provided in the data presentation section.

Experimental Workflow for Cross-Reactivity Assessment

cross_reactivity_workflow cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_standards Prepare Serial Dilutions (this compound & Competitors) add_reagents Add Labeled this compound, Standards/Competitors, and Primary Antibody to Wells prep_standards->add_reagents incubate Incubate Plate add_reagents->incubate wash Wash Plate incubate->wash add_substrate Add Substrate and Incubate wash->add_substrate stop_reaction Add Stop Solution add_substrate->stop_reaction read_plate Read Absorbance stop_reaction->read_plate plot_curves Plot Absorbance vs. Log[Peptide] read_plate->plot_curves calc_ic50 Determine IC50 for Each Peptide plot_curves->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Step-by-step workflow for assessing antibody cross-reactivity.

References

Improving the yield and purity of synthetic Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for improving the yield and purity of synthetic Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu).

Frequently Asked Questions (FAQs)

Q1: What is the most common strategy for synthesizing this compound?

A1: The most prevalent and robust method for synthesizing this compound is the Fmoc (9-fluorenylmethyloxycarbonyl) based solid-phase peptide synthesis (SPPS).[1][2] This strategy involves assembling the peptide chain step-by-step on a solid resin support, which simplifies the removal of excess reagents and byproducts through simple filtration and washing.[3] The Fmoc protecting group is used for the N-terminus of the amino acids and is removed with a mild base, typically piperidine, before the next amino acid is coupled.[1]

Q2: What purity level is considered acceptable for research purposes?

A2: For most research applications, a purity of >95% as determined by analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is generally recommended.[4] For therapeutic or clinical applications, a much higher purity (>98%) is typically required.

Q3: Which analytical techniques are essential for characterizing the final product?

A3: The two essential analytical techniques are analytical RP-HPLC to determine purity and Mass Spectrometry (MS) to confirm the correct molecular weight of the synthesized this compound. Amino acid analysis can also be performed to confirm the amino acid composition and quantify the peptide.

Q4: What are the critical factors affecting the final yield and purity?

A4: Several factors significantly impact the success of the synthesis:

  • Coupling Efficiency: Each coupling reaction must go to completion to avoid deletion sequences.

  • Deprotection Efficiency: Complete removal of the Fmoc group at each step is crucial for the subsequent coupling reaction.

  • Resin Choice: The type of resin and its loading capacity can influence both yield and the C-terminal functional group. Wang resin is a common choice for peptides with a C-terminal carboxylic acid.

  • Side Reactions: Sequence-dependent side reactions, such as aspartimide formation, can reduce the purity of the final product.

  • Cleavage and Purification: The final cleavage from the resin and subsequent purification by HPLC are critical steps where product loss can occur.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low Final Yield of Crude Peptide

Possible Causes & Solutions

CauseRecommended Solution
Incomplete Coupling Reactions Monitor coupling completion with a qualitative method like the Kaiser test. If the test is positive (indicating free amines), perform a "double coupling" by repeating the coupling step with a fresh solution of activated amino acid before proceeding to the next deprotection.
Steric Hindrance Certain amino acid couplings can be difficult due to their bulky side chains (e.g., coupling to Phenylalanine). Use a more potent coupling reagent like HATU or HCTU, and increase the coupling time. Increasing the reaction temperature may also improve efficiency.
Peptide Aggregation Hydrophobic sequences can aggregate on the resin, hindering reagent access. Switching the synthesis solvent from DMF to N-methyl-2-pyrrolidone (NMP) can help disrupt aggregation.
Premature Cleavage The linkage to the resin might be unstable under the repeated deprotection conditions. Ensure the correct resin type is used and that the piperidine solution for Fmoc deprotection is not excessively harsh.
Incomplete Final Cleavage The peptide may not be fully released from the resin. Increase the cleavage reaction time (e.g., from 2 hours to 3-4 hours) or use a slightly higher concentration of Trifluoroacetic acid (TFA). Perform a small-scale test cleavage to optimize conditions first.
Problem 2: Low Purity of Crude Peptide (Multiple Peaks in HPLC)

Possible Causes & Solutions

CauseRecommended Solution
Deletion Sequences This is a direct result of incomplete coupling at one or more steps. Implement the solutions for "Incomplete Coupling Reactions" mentioned above, such as monitoring with the Kaiser test and using double coupling for difficult residues.
Side Reactions (e.g., Aspartimide Formation) Although this compound does not contain Aspartic Acid, this is a common issue in other syntheses. If synthesizing analogs with Asp, using specific protecting groups and optimized deprotection conditions can minimize this side reaction.
Racemization Racemization can occur during amino acid activation. Use additives like Oxyma Pure or HOBt with your coupling reagent (e.g., DIC) to suppress this side reaction. Modern coupling reagents like HATU have a lower risk of causing racemization.
Incomplete Removal of Protecting Groups Some side-chain protecting groups may be difficult to remove during the final TFA cleavage. Ensure the correct scavengers (e.g., triisopropylsilane, water) are included in the cleavage cocktail to protect sensitive residues and facilitate deprotection.
Reattachment to Resin Reactive carbocations generated during cleavage can reattach to electron-rich side chains. Using appropriate scavengers in the cleavage cocktail is critical to prevent this.
Problem 3: Issues During HPLC Purification

Possible Causes & Solutions

CauseRecommended Solution
Poor Peak Shape (Broad or Tailing Peaks) This can be due to peptide aggregation or interaction with the column. Try optimizing the mobile phase by adjusting the TFA concentration (0.05%-0.1%) or adding a different ion-pairing agent. Lowering the sample concentration before injection can also help.
Poor Solubility of Crude Peptide The crude peptide may not fully dissolve in the initial mobile phase. Dissolve the peptide in a minimal amount of a stronger solvent like 50% acetonitrile in water before diluting it for injection. Filter the sample through a 0.45 µm syringe filter before loading it onto the HPLC.
Co-elution of Impurities The target peptide peak is not well-resolved from impurities. Optimize the HPLC gradient by making it shallower (e.g., change the %B solvent over a longer time) to improve separation.

Experimental Protocols

Protocol 1: Fmoc Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on a 0.1 mmol synthesis scale using Fmoc-Leu-Wang resin.

  • Resin Swelling:

    • Place Fmoc-Leu-Wang resin (0.1 mmol) in a reaction vessel.

    • Wash the resin with N,N-dimethylformamide (DMF) (3 x 5 mL) for 5 minutes each time to swell the resin.

  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Coupling (for Phe, Gly, Gly, Tyr):

    • In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Phe-OH, 3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add a base, N,N-Diisopropylethylamine (DIEA) (6 equivalents), to the solution to activate the amino acid.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours.

    • Wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

  • Repeat Cycle: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence (Gly, Gly, Tyr).

  • Final Deprotection: After the final amino acid (Tyr) is coupled, perform the Fmoc deprotection step (Step 2) one last time.

Protocol 2: Cleavage and Precipitation
  • Resin Preparation: After the final deprotection and washing, dry the peptide-resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

  • Cleavage:

    • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Add the filtrate dropwise to a centrifuge tube containing 40-50 mL of ice-cold diethyl ether. A white precipitate should form.

    • Keep the tube at -20°C for 30 minutes to maximize precipitation.

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: HPLC Purification
  • Sample Preparation: Dissolve the dried crude peptide in a minimal volume of a suitable solvent, such as 50% acetonitrile/water with 0.1% TFA. Filter the solution before injection.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 10 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient should be optimized based on an initial analytical run, for example, 5-65% Mobile Phase B over 30 minutes.

    • Detection: UV at 220 nm and 280 nm.

  • Fraction Collection & Lyophilization:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the fractions with a purity of >95%.

    • Lyophilize (freeze-dry) the pooled fractions to obtain the final purified peptide as a white powder.

Visualizations

SPPS_Workflow Start Start: Fmoc-Leu-Wang Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Couple 4. Couple Next AA (Fmoc-AA-OH, HBTU, DIEA) Wash1->Couple Wash2 5. Wash (DMF/DCM) Couple->Wash2 LoopEnd Repeat for Gly, Gly, Tyr Wash2->LoopEnd LoopEnd->Deprotect Next Cycle FinalDeprotect Final Fmoc Deprotection LoopEnd->FinalDeprotect Last Cycle Cleave Cleave & Precipitate (TFA / Ether) FinalDeprotect->Cleave End Crude this compound Cleave->End

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.

Purification_Workflow Crude Crude Peptide (Dried Powder) Dissolve 1. Dissolve & Filter (50% ACN/H2O) Crude->Dissolve Inject 2. Inject onto Preparative HPLC Dissolve->Inject Collect 3. Collect Fractions of Target Peak Inject->Collect Analyze 4. Analyze Purity (Analytical HPLC) Collect->Analyze Pool 5. Pool Fractions (>95% Purity) Analyze->Pool Fractions OK Lyophilize 6. Lyophilize Pool->Lyophilize Final Pure this compound (White Powder) Lyophilize->Final

Caption: Post-synthesis workflow for the purification of this compound via RP-HPLC.

Troubleshooting_Logic Problem Low Purity / Yield CheckCrude Analyze Crude by HPLC/MS Problem->CheckCrude MassOK Correct Mass Present? CheckCrude->MassOK DeletionSeq Mass indicates Deletion Sequences MassOK->DeletionSeq Yes, but also lower masses NoTarget Target Mass Absent or Very Low MassOK->NoTarget No PurityIssue Correct Mass, but Low Purity MassOK->PurityIssue Yes ImproveCoupling Action: - Double Couple - Use HATU/HCTU - Monitor w/ Kaiser Test DeletionSeq->ImproveCoupling CheckCleavage Action: - Review Cleavage Cocktail - Increase Cleavage Time - Check Reagent Quality NoTarget->CheckCleavage OptimizeHPLC Action: - Optimize HPLC Gradient - Check Sample Solubility - Check for Side Reactions PurityIssue->OptimizeHPLC

Caption: A logical workflow for troubleshooting common issues in peptide synthesis.

References

Technical Support Center: Stabilizing Leu-Enkephalin in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leu-enkephalin. Our goal is to help you address common challenges related to the stability of this peptide in solution for long-term storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound is susceptible to degradation through two primary pathways:

  • Enzymatic Degradation: This is the most significant pathway in biological samples. Enzymes such as aminopeptidases and endopeptidases rapidly break down this compound. Aminopeptidases cleave the N-terminal tyrosine residue, while endopeptidases, like neutral endopeptidase (neprilysin), cleave internal peptide bonds, such as the Gly-Phe bond.[1][2]

  • Chemical Degradation: In aqueous solutions, the stability of this compound is highly dependent on pH. Deviations from the optimal pH can lead to hydrolysis of the peptide bonds.[3][4]

Q2: What is the optimal pH for long-term storage of this compound solutions?

A2: The maximal stability for this compound in an aqueous buffered solution is achieved at a pH of approximately 5.0.[3] Storing solutions at this pH can significantly extend the shelf-life of the peptide.

Q3: How does temperature affect the stability of this compound in solution?

A3: As with most peptides, higher temperatures accelerate the degradation of this compound. For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. Once reconstituted, solutions should be used promptly or stored in aliquots at -80°C to minimize freeze-thaw cycles.

Q4: Can I use protease inhibitors to stabilize this compound in my experiments?

A4: Yes, using protease inhibitors is a highly effective strategy to prevent enzymatic degradation, especially in biological samples like plasma or tissue homogenates. A cocktail of inhibitors is often recommended to block a broad spectrum of proteases.

Q5: Which specific enzyme inhibitors are effective for stabilizing this compound?

A5: Several inhibitors have been shown to be effective:

  • Amastatin, Bestatin, and Puromycin: These are potent inhibitors of aminopeptidases.

  • Thiorphan: This inhibitor targets neutral endopeptidase (neprilysin).

  • A combination of an aminopeptidase inhibitor (e.g., amastatin) and an endopeptidase inhibitor is often more effective as it blocks multiple degradation pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of this compound activity in stored solutions 1. Improper Storage Temperature: Storing at room temperature or 4°C for extended periods. 2. Incorrect pH: The pH of the solution is not optimal for stability. 3. Multiple Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide.1. Store lyophilized peptide at -20°C or -80°C. For solutions, aliquot and store at -80°C. 2. Ensure the solution is buffered to pH 5.0. 3. Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
Rapid degradation of this compound in biological samples (e.g., plasma) High Enzymatic Activity: Presence of endogenous proteases like aminopeptidases and endopeptidases.Add a protease inhibitor cocktail to the sample immediately upon collection. Consider using specific inhibitors like amastatin and thiorphan.
Inconsistent experimental results 1. Peptide Aggregation: Changes in pH, temperature, or ionic strength can cause aggregation. 2. Inaccurate Peptide Quantification: Initial concentration of the peptide solution may be incorrect.1. Visually inspect the solution for precipitates. Ensure pH, temperature, and ionic strength are controlled. 2. Quantify the peptide concentration using a reliable method such as reverse-phase HPLC before each experiment.

Quantitative Data Summary

Table 1: Stability of this compound and its Analogs under Different Conditions

PeptideConditionHalf-life (t½) / Shelf-life (t₉₀)
Leucine-enkephalinHuman Plasma (37°C)~12 minutes
Leucine-enkephalinRat Plasma (37°C)< 10 minutes
Leucine-enkephalinBuffered Solution (pH 5.0, 40°C)t₉₀ of 48.13 days
[D-Ala², D-Leu⁵]-enkephalin (DADLE)Rat Jejunum HomogenateSignificantly more stable than this compound
[D-Ala²]-Leucine enkephalinamideBuffered Solution (pH 5.0, 40°C)t₉₀ of 50.9 days

Table 2: Effect of Protease Inhibitors on Leucine-enkephalin Degradation

InhibitorTarget Enzyme(s)Effect on Stability
AmastatinAminopeptidasesImproves stability
BestatinAminopeptidasesImproves stability
PuromycinAminopeptidasesImproves stability
BacitracinAminopeptidasesImproves stability
ThiorphanNeutral Endopeptidase (Neprilysin)Improves stability (especially in combination with aminopeptidase inhibitors)

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a this compound stock solution with enhanced stability for long-term storage.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water

  • Citrate-phosphate buffer (pH 5.0)

  • Sterile, low-protein-binding microcentrifuge tubes

Procedure:

  • Equilibrate the lyophilized this compound vial to room temperature before opening.

  • Reconstitute the peptide in a minimal amount of sterile water to create a concentrated initial stock.

  • Dilute the concentrated stock to the desired final concentration using the citrate-phosphate buffer (pH 5.0).

  • Gently vortex to ensure complete dissolution.

  • Aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -80°C.

Protocol 2: Assessment of this compound Stability in Plasma

Objective: To determine the degradation rate of this compound in a plasma sample.

Materials:

  • This compound stock solution

  • Freshly collected plasma (e.g., human, rat) containing an anticoagulant (e.g., EDTA)

  • Protease inhibitor cocktail (optional, for control experiments)

  • Incubator or water bath at 37°C

  • Ice-cold acetonitrile with 0.1% trifluoroacetic acid (TFA)

  • Microcentrifuge

  • HPLC system with a C18 reverse-phase column

Procedure:

  • Pre-warm the plasma to 37°C.

  • Spike the plasma with a known concentration of this compound.

  • At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile with 0.1% TFA to the aliquot. This will precipitate the plasma proteins.

  • Vortex the sample vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant, which contains the remaining intact this compound and its degradation products.

  • Analyze the supernatant using a validated reverse-phase HPLC method to quantify the concentration of intact this compound.

  • Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life of the peptide in plasma.

Visualizations

Leu_Enkephalin_Degradation_Pathways This compound Degradation Pathways cluster_enzymatic Enzymatic Degradation cluster_chemical Chemical Degradation Leu_Enk This compound (Tyr-Gly-Gly-Phe-Leu) Aminopeptidases Aminopeptidases Leu_Enk->Aminopeptidases Cleavage at Tyr-Gly Endopeptidases Endopeptidases (e.g., Neprilysin) Leu_Enk->Endopeptidases Cleavage at Gly-Phe Hydrolysis Hydrolysis Leu_Enk->Hydrolysis Non-optimal pH Tyr Tyr Aminopeptidases->Tyr Releases GGFL Gly-Gly-Phe-Leu Aminopeptidases->GGFL Releases YGG Tyr-Gly-Gly Endopeptidases->YGG Releases FL Phe-Leu Endopeptidases->FL Releases Fragments Peptide Fragments Hydrolysis->Fragments Generates

Caption: Major degradation pathways of this compound in solution.

Leu_Enkephalin_Signaling_Pathway This compound Signaling Pathway Leu_Enk This compound Opioid_Receptor δ-Opioid Receptor (GPCR) Leu_Enk->Opioid_Receptor Binds to G_Protein Gi/Go Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Neuronal_Excitability Decreased Neuronal Excitability PKA->Neuronal_Excitability Leads to Ion_Channels->Neuronal_Excitability Contributes to Neurotransmitter_Release Reduced Neurotransmitter Release (e.g., for pain) Neuronal_Excitability->Neurotransmitter_Release Results in

Caption: Simplified signaling pathway of this compound.

Stability_Assessment_Workflow Workflow for this compound Stability Assessment start Start: Prepare This compound Solution incubate Incubate under Test Conditions (e.g., Plasma, 37°C) start->incubate sample Collect Aliquots at Time Points incubate->sample quench Quench Reaction (e.g., Acetonitrile/TFA) sample->quench centrifuge Centrifuge to Remove Precipitate quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc Analyze by RP-HPLC supernatant->hplc quantify Quantify Remaining This compound hplc->quantify kinetics Determine Degradation Kinetics & Half-life quantify->kinetics end End kinetics->end

Caption: Experimental workflow for assessing this compound stability.

References

Navigating the Matrix: A Technical Support Guide for LC-MS Analysis of Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS analysis of Leu-Enkephalin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to matrix effects in their bioanalytical experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure the accuracy and reliability of your results.

Understanding Matrix Effects

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest[1]. These components, such as salts, proteins, and lipids, can interfere with the ionization of the target analyte, leading to ion suppression or enhancement[1]. This phenomenon, known as the matrix effect, can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of matrix effects in my this compound analysis?

A1: Common indicators of matrix effects include poor reproducibility of quality control (QC) samples, decreased peak area for your analyte in matrix samples compared to neat solutions, and inconsistent analyte recovery. You might also observe signal suppression or enhancement when comparing calibration curves prepared in solvent versus those prepared in the biological matrix.

Q2: What are the primary causes of ion suppression for a small peptide like this compound?

A2: For a small, relatively polar peptide like this compound, ion suppression in electrospray ionization (ESI) is often caused by co-eluting endogenous components from the biological matrix. Key culprits include phospholipids, which are abundant in plasma and can suppress the ionization of co-eluting analytes, and salts, which can alter the droplet properties in the ESI source[2]. Competition for ionization with other matrix components at the ESI interface is a primary mechanism of ion suppression[1].

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The most common method is the post-extraction spike analysis. This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the analyte spiked into an extracted blank matrix sample at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for this compound analysis?

A4: While not strictly mandatory, using a SIL-IS for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate and precise quantification by correcting for signal variations[1].

Troubleshooting Guide

This guide addresses specific issues you may encounter during your LC-MS analysis of this compound.

Issue 1: Low Analyte Recovery

  • Possible Cause: Inefficient extraction of this compound from the sample matrix.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: Evaluate different sample preparation techniques. While protein precipitation is simple, solid-phase extraction (SPE) may offer better recovery for peptides depending on the sorbent and protocol used. For peptides, protein precipitation with acetonitrile or ethanol has been shown to yield high recoveries.

    • Adjust pH: During liquid-liquid extraction (LLE) or SPE, ensure the pH of the sample and solvents is optimized to maximize the recovery of this compound.

    • Evaluate Different SPE Sorbents: If using SPE, test different sorbent chemistries (e.g., C18, mixed-mode cation exchange) to find the one that provides the best retention and elution for this compound.

Issue 2: Significant Ion Suppression

  • Possible Cause: Co-elution of matrix components, particularly phospholipids, with this compound.

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from the region where matrix components elute. A post-column infusion experiment can help identify the retention times of interfering species.

    • Enhance Sample Cleanup: Employ a more rigorous sample preparation method. SPE is generally more effective at removing phospholipids and other interfering components compared to protein precipitation.

    • Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components to waste, only directing the flow to the mass spectrometer during the elution window of this compound.

Issue 3: Poor Reproducibility in QC Samples

  • Possible Cause: Inconsistent matrix effects across different samples or batches of matrix.

  • Troubleshooting Steps:

    • Implement a Robust Internal Standard Strategy: Use a stable isotope-labeled internal standard for this compound to compensate for variability in matrix effects.

    • Matrix-Matched Calibrators: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to ensure that the matrix effect is consistent across the analytical run.

    • Homogenize Matrix Pools: If possible, use a large, pooled lot of blank matrix for preparing calibrators and QCs to minimize lot-to-lot variability.

Quantitative Data Summary

The choice of sample preparation is critical for minimizing matrix effects and maximizing analyte recovery. Below is a summary of expected performance for different techniques based on literature for peptides of similar characteristics to this compound.

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) with Acetonitrile> 85%60 - 85% (Ion Suppression)Simple, fast, and cost-effective. High throughput.Less effective at removing phospholipids and salts, leading to more significant matrix effects.
Solid-Phase Extraction (SPE) - C1870 - 95%85 - 110%Provides cleaner extracts and significantly reduces matrix effects compared to PPT.More time-consuming and costly. Method development can be more complex.
Liquid-Liquid Extraction (LLE) 60 - 80%75 - 95%Can provide clean extracts.Can be labor-intensive and may have lower recovery for polar peptides.

Note: The values presented are typical ranges for small peptides and may vary depending on the specific experimental conditions and the biological matrix used.

Experimental Protocols

1. Protein Precipitation (PPT) Protocol

This protocol is adapted from a validated method for the analysis of this compound in human plasma.

  • Materials:

    • Human plasma

    • This compound standard solution

    • Acetonitrile (ACN), chilled at -20 °C

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a microcentrifuge tube.

    • Add 300 µL of chilled acetonitrile.

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex for 30 seconds and inject into the LC-MS/MS system.

2. Solid-Phase Extraction (SPE) Protocol (Generic for Peptides)

This is a general protocol for the extraction of peptides from plasma using a C18 SPE cartridge. Optimization may be required for this compound.

  • Materials:

    • Human plasma

    • This compound standard solution

    • C18 SPE cartridge (e.g., 100 mg, 1 mL)

    • Methanol

    • Deionized water

    • 0.1% Formic acid in water and methanol

    • SPE manifold

  • Procedure:

    • Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of deionized water.

    • Equilibration: Pass 1 mL of 0.1% formic acid in water through the cartridge.

    • Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 0.1% formic acid in water) onto the cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in 0.1% formic acid in water to remove salts and other polar interferences.

    • Elution: Elute the this compound with 1 mL of 0.1% formic acid in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Visualizing Workflows and Relationships

Troubleshooting Logic for Ion Suppression

Troubleshooting_Ion_Suppression start Ion Suppression Observed check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is use_sil Implement SIL-IS check_is->use_sil No post_column Perform Post-Column Infusion Experiment check_is->post_column Yes optimize_chrom Optimize Chromatography (e.g., gradient, column chemistry) use_sil->optimize_chrom improve_cleanup Improve Sample Cleanup (e.g., switch to SPE) optimize_chrom->improve_cleanup Suppression Persists end Issue Resolved optimize_chrom->end Suppression Resolved post_column->optimize_chrom Identify Interference Elution Window matrix_matched Use Matrix-Matched Calibrators improve_cleanup->matrix_matched matrix_matched->end Sample_Prep_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Evaluation plasma Spiked Plasma Sample ppt Protein Precipitation (ACN) plasma->ppt spe Solid-Phase Extraction (C18) plasma->spe lle Liquid-Liquid Extraction plasma->lle lcms LC-MS/MS Analysis ppt->lcms spe->lcms lle->lcms recovery Calculate Recovery lcms->recovery matrix_effect Calculate Matrix Effect lcms->matrix_effect

References

Navigating the Challenges in Leu-Enkephalin Therapeutic Development: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the clinical development of Leu-Enkephalin-based therapeutics. From overcoming rapid enzymatic degradation to enhancing blood-brain barrier penetration, this guide offers practical solutions and detailed experimental protocols to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles in the clinical development of this compound as a therapeutic agent?

The clinical development of this compound is primarily hampered by two significant physiological barriers:

  • Rapid Enzymatic Degradation: this compound is quickly broken down in the body by various enzymes, including aminopeptidases and neutral endopeptidase (neprilysin).[1][2] This rapid degradation leads to a very short biological half-life, making it difficult to maintain therapeutic concentrations.

  • Poor Blood-Brain Barrier (BBB) Penetration: As a peptide, this compound has limited ability to cross the BBB, which is crucial for its analgesic and other central nervous system effects.[3][4] Studies have shown a very low brain uptake index for this compound.[3]

Q2: Which opioid receptors does this compound primarily target and what is the main signaling outcome?

This compound is an endogenous opioid peptide that primarily acts as an agonist at the delta-opioid receptor (δOR) and to a lesser extent, the mu-opioid receptor (μOR). Upon binding to these G-protein coupled receptors, it initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling ultimately modulates neuronal excitability and inhibits the transmission of pain signals.

Q3: What strategies can be employed to increase the stability of this compound-based therapeutics?

Several strategies can be used to protect this compound from enzymatic degradation and enhance its stability:

  • Chemical Modifications: Introducing modifications to the peptide structure, such as the substitution of L-amino acids with D-amino acids (e.g., [D-Ala2, D-Leu5]-enkephalin), can make the peptide less susceptible to cleavage by peptidases.

  • Enzyme Inhibitors: Co-administration of peptidase inhibitors, such as bestatin (an aminopeptidase inhibitor) or captopril (an angiotensin-converting enzyme inhibitor), can reduce the degradation of this compound.

  • Prodrugs and Lipophilization: Converting the hydrophilic peptide into a more lipophilic prodrug can improve its stability and membrane permeability.

  • Encapsulation: Novel delivery systems, such as encapsulation within nanoparticles, can protect this compound from degradation and facilitate its transport across biological barriers.

Q4: How can the delivery of this compound across the blood-brain barrier be improved?

Enhancing BBB penetration is a critical step for the central action of this compound. Key strategies include:

  • Lipophilization: Increasing the lipid solubility of this compound, for instance by creating prodrugs, can facilitate its passive diffusion across the BBB.

  • Vector-Mediated Transport: Conjugating this compound to molecules that can be actively transported across the BBB, such as glucose or transferrin, can significantly improve its brain uptake. For example, glycopeptide enkephalin analogues have shown the ability to cross the BBB.

  • Intranasal Delivery: Bypassing the BBB through intranasal administration, which allows for direct transport to the central nervous system, is a promising alternative delivery route.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of this compound-based therapeutics.

Problem Potential Cause(s) Troubleshooting Steps
High variability in plasma stability assay results. 1. Inconsistent sample handling and timing. 2. Repeated freeze-thaw cycles of plasma samples. 3. Issues with the analytical method (e.g., LC-MS/MS).1. Standardize sample collection and processing times. 2. Aliquot plasma samples to avoid multiple freeze-thaw cycles. 3. Validate the analytical method for linearity, precision, and accuracy. Ensure the internal standard is appropriate.
Ineffective prevention of peptide degradation with a single enzyme inhibitor. 1. Multiple enzymes are contributing to the degradation. 2. The inhibitor concentration is suboptimal. 3. The inhibitor is unstable in the experimental matrix.1. Use a cocktail of inhibitors targeting different peptidases (e.g., aminopeptidases and neutral endopeptidase). 2. Perform a dose-response experiment to determine the optimal inhibitor concentration. 3. Prepare fresh inhibitor solutions for each experiment and verify their stability under the assay conditions.
Low or no detectable analgesic effect in in vivo models (e.g., hot plate test). 1. Rapid in vivo degradation of the therapeutic. 2. Insufficient dose reaching the target receptors in the CNS. 3. The chosen animal model or pain assay is not suitable.1. Confirm the in vivo stability of your compound. Consider using a more stable analog or co-administering peptidase inhibitors. 2. Conduct a dose-escalation study to find the effective dose. Re-evaluate the route of administration to improve CNS delivery (e.g., intracerebroventricular vs. intravenous). 3. Ensure the chosen model is appropriate for the expected mechanism of action. Include positive controls like morphine to validate the assay.
Incomplete protein precipitation from plasma samples leading to analytical interference. 1. The protein precipitation agent is not effective. 2. The ratio of the precipitating agent to plasma is incorrect.1. Test different organic solvents for precipitation, such as acetonitrile or methanol. Acetonitrile is commonly effective. 2. Optimize the ratio of the precipitant to plasma, starting with a 3:1 ratio and adjusting as needed.
Synthetic this compound analog shows poor stability despite modifications. 1. The specific modification does not protect against all relevant peptidases in the chosen biological matrix. 2. The analog is susceptible to other degradation pathways not initially considered.1. Characterize the degradation products using mass spectrometry to identify the cleavage sites and the enzymes involved. 2. Consider alternative or multiple modifications to block the newly identified degradation pathways.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound and its analogs, providing a comparative overview of their properties.

Table 1: Plasma Stability of this compound and Analogs

CompoundHalf-life (t½) in PlasmaSpeciesReference
This compound~25 minMouse
This compound< 10 minRat
KK-103 (N-pivaloyl analog)37 hoursMouse
3-Fluoro derivative of Phe⁴82.3 minRat
Ester Prodrugs (O-acetyl, O-propionyl, O-pivaloyl)2.9 min - 2.6 hNot Specified

Table 2: Receptor Binding Affinity and Functional Potency of this compound Analogs

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (IC50/EC50, nM)Assay TypeReference
This compoundδOR1.268.9 (EC50)β-arrestin 2 recruitment
This compoundµOR1.7977 (EC50)β-arrestin 2 recruitment
Meta-substituted Phe⁴ analogs (1a-1i)δOR0.023 - 0.930.56 - 49 (EC50)β-arrestin 2 recruitment
Meta-substituted Phe⁴ analogs (1a-1i)µOR0.059 - 0.9836 - 589 (EC50)β-arrestin 2 recruitment
Pyridyl-substituted analogs (1j-1l)δOR6.2 - 334.6 - 48 (IC50)cAMP Inhibition
Pyridyl-substituted analogs (1j-1l)µOR9 - 15841 - 302 (IC50)cAMP Inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the clinical development of this compound-based therapeutics.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the rate of degradation of a this compound analog in plasma.

Materials:

  • Test peptide (this compound analog)

  • Control peptide (e.g., native this compound)

  • Pooled plasma (from the relevant species, e.g., rat, human)

  • Internal standard for LC-MS/MS analysis

  • Acetonitrile (ice-cold)

  • Low-protein-binding tubes

  • Incubator/water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test peptide and control peptide in a suitable solvent.

  • Pre-warm the plasma to 37°C.

  • Initiate the reaction by adding a known concentration of the peptide to the plasma. The final concentration should be within the linear range of the analytical method.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing ice-cold acetonitrile (typically a 3:1 ratio of acetonitrile to plasma). Vortex thoroughly.

  • The 0-minute time point should be taken immediately after adding the peptide and quenching.

  • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate plasma proteins.

  • Collect the supernatant containing the remaining peptide and the internal standard.

  • Analyze the samples by a validated LC-MS/MS method to quantify the concentration of the intact peptide.

  • Plot the percentage of remaining peptide against time and calculate the half-life (t½) using a one-phase decay model.

Protocol 2: In Vivo Antinociception - Hot Plate Test

Objective: To assess the analgesic efficacy of a this compound analog in a rodent model of thermal pain.

Materials:

  • Test compound (this compound analog)

  • Vehicle control (e.g., saline)

  • Positive control (e.g., morphine)

  • Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

  • Experimental animals (e.g., mice or rats)

  • Timer

Procedure:

  • Acclimatize the animals to the experimental room and handling procedures.

  • Determine the baseline latency for each animal by placing it on the hot plate and measuring the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

  • Administer the test compound, vehicle, or positive control via the desired route (e.g., subcutaneous, intravenous).

  • At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Calculate the percentage of Maximum Possible Effect (%MPE) for each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Plot the %MPE over time to determine the peak effect and duration of action. The Area Under the Curve (AUC) can also be calculated to compare the overall analgesic efficacy of different compounds.

Visualizations

Signaling Pathways and Experimental Workflows

Leu_Enkephalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Opioid_Receptor δ/μ Opioid Receptor (GPCR) This compound->Opioid_Receptor Binds G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Neuronal_Inhibition Neuronal Inhibition (e.g., K+ channel opening, Ca2+ channel closing) G_Protein->Neuronal_Inhibition Directly Modulates Ion Channels cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase cAMP->Neuronal_Inhibition Leads to

Caption: this compound signaling pathway via G-protein coupled opioid receptors.

Plasma_Stability_Workflow cluster_preparation Sample Preparation cluster_quenching Reaction Quenching & Protein Precipitation cluster_analysis Analysis A 1. Add Peptide to Plasma B 2. Incubate at 37°C A->B C 3. Aliquot at Time Points B->C D 4. Add Acetonitrile & Vortex C->D E 5. Centrifuge D->E F 6. Collect Supernatant E->F G 7. LC-MS/MS Analysis F->G H 8. Calculate Half-life (t½) G->H

Caption: Experimental workflow for determining peptide stability in plasma.

Troubleshooting_Logic Start Low In Vivo Efficacy Q1 Is the compound stable in vivo? Start->Q1 A1 Yes Q1->A1 Yes A2 No Q1->A2 No Q2 Is the dose sufficient and is it reaching the CNS? A1->Q2 A1_Action Proceed to check dosage and delivery. A2_Action Improve stability: - Chemical modification - Use peptidase inhibitors A2->A2_Action B1 Yes Q2->B1 Yes B2 No Q2->B2 No B1_Action Re-evaluate the in vivo model. B1->B1_Action B2_Action Increase dose or change administration route (e.g., ICV). B2->B2_Action

Caption: Troubleshooting logic for low in vivo efficacy of this compound therapeutics.

References

Validation & Comparative

Validating a New LC-MS/MS Method for Leu-Enkephalin Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method for the quantification of Leu-Enkephalin against a standard, established LC-MS/MS method. The presented data and protocols are designed to offer an objective evaluation of the new method's performance, supporting its validation for research and development applications.

Comparative Performance Analysis

The new LC-MS/MS method demonstrates enhanced sensitivity and a wider dynamic range compared to the standard method. Key performance metrics are summarized below, highlighting improvements in the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).

Performance CharacteristicNew LC-MS/MS MethodStandard LC-MS/MS MethodAcceptance Criteria (FDA Guidelines)[1][2]
Linearity (r²) >0.999>0.995≥0.99[3]
Lower Limit of Quantification (LLOQ) 10 pg/mL[4]50 pg/mLS/N > 10, Accuracy ±20%, Precision ≤20%
Upper Limit of Quantification (ULOQ) 5000 pg/mL2000 pg/mLAccuracy ±15%, Precision ≤15%
Accuracy (% Bias) -2.5% to 3.8%-5.0% to 7.2%Within ±15% (except LLOQ at ±20%)[2]
Precision (% CV) ≤5.9%≤8.5%≤15% (except LLOQ at ≤20%)
Recovery (%) 85-95%80-90%Consistent, precise, and reproducible
Matrix Effect (%) 92-105%88-110%CV of IS-normalized matrix factor ≤15%

Experimental Workflow & Validation

The validation of the new LC-MS/MS method follows a structured workflow to ensure robustness and reliability for its intended purpose. This process involves several key stages, from sample preparation to data analysis, as depicted in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with Internal Standard (Stable Isotope-Labeled this compound) plasma->is_spike precipitation Protein Precipitation (Cold Acetonitrile with 0.1% Formic Acid) is_spike->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dry_down Evaporation to Dryness supernatant->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute injection Sample Injection reconstitute->injection lc_separation UPLC Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometry (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification linearity Linearity report Validation Report linearity->report accuracy_precision Accuracy & Precision accuracy_precision->report lloq LLOQ Determination lloq->report selectivity Selectivity & Specificity selectivity->report stability Stability Assessment stability->report

Caption: Experimental workflow for LC-MS/MS method validation.

Detailed Experimental Protocols

Sample Preparation
  • Sample Thawing: Human plasma samples collected in K2-EDTA tubes are thawed on ice to minimize enzymatic degradation.

  • Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, an appropriate amount of stable isotope-labeled this compound is added as an internal standard (IS).

  • Protein Precipitation: Protein precipitation is induced by adding 300 µL of cold acetonitrile containing 0.1% formic acid. The mixture is then vortexed for 1 minute.

  • Centrifugation: The samples are centrifuged at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: The resulting supernatant is carefully transferred to a new tube.

  • Evaporation: The supernatant is evaporated to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: The dried extract is reconstituted in 100 µL of the initial mobile phase (e.g., 99% Water/1% Acetonitrile + 0.1% Formic Acid). The reconstituted sample is vortexed and centrifuged, and the clear supernatant is transferred to an LC autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography: An ultra-high-performance liquid chromatography (UPLC) system is used for separation.

    • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 × 150 mm, 1.8 µm.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization is employed for detection.

    • Source Temperature: 110°C

    • Desolvation Temperature: 450°C

    • Capillary Voltage: 2.3 kV

Method Validation Procedures

The new LC-MS/MS method was validated according to the U.S. Food and Drug Administration (FDA) "Bioanalytical Method Validation Guidance for Industry".

  • Linearity: A calibration curve was constructed using a blank matrix spiked with this compound at eight non-zero concentrations. The linearity was assessed by a weighted (1/x²) linear regression.

  • Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (LLOQ, low, mid, and high) in five replicates over three separate analytical runs.

  • Lower Limit of Quantification (LLOQ): The LLOQ was established as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10, and with accuracy and precision within 20%.

  • Selectivity and Specificity: Six different lots of blank human plasma were analyzed to assess for interferences at the retention times of this compound and the internal standard.

  • Stability: The stability of this compound in human plasma was assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

References

A Comparative Analysis of Receptor Selectivity: Leu-Enkephalin vs. Met-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor selectivity profiles of two primary endogenous opioid peptides, Leucine-Enkephalin (Leu-Enkephalin) and Methionine-Enkephalin (Met-Enkephalin). This analysis is supported by experimental data from binding and functional assays to elucidate their preferential interactions with the μ (mu), δ (delta), and κ (kappa) opioid receptors.

Executive Summary

Both this compound and Met-Enkephalin are pentapeptides that play crucial roles in pain modulation and other physiological processes. While structurally similar, differing only in their C-terminal amino acid, they exhibit distinct preferences for the δ-opioid receptor over the μ-opioid receptor, and both show significantly lower affinity for the κ-opioid receptor.[1][2] Generally, both peptides are considered δ-opioid receptor agonists.[3]

Quantitative Data Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and Met-Enkephalin at the μ and δ opioid receptors. It is important to note that the presented data is compiled from different studies, and direct comparison should be made with consideration of the varying experimental conditions.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

Ligandμ-Opioid Receptor (μOR)δ-Opioid Receptor (δOR)κ-Opioid Receptor (κOR)
This compound 1.7[1]1.26[1]Low Affinity
Met-Enkephalin High AffinityHighest AffinityLow Affinity

Lower Ki values indicate higher binding affinity.

Table 2: In Vitro Functional Potency (IC50/EC50, nM)

LigandAssayReceptorPotency (IC50/EC50, nM)
This compound cAMP Inhibition (IC50)δORData not consistently reported in direct comparison
μORData not consistently reported in direct comparison
β-arrestin 2 Recruitment (EC50)δOR8.9
μOR977
Met-Enkephalin cAMP Inhibition (IC50)δOR / μORData not consistently reported in direct comparison

Receptor Selectivity Profile

cluster_ligands Endogenous Opioid Peptides cluster_receptors Opioid Receptors This compound This compound mu μ-Opioid Receptor This compound->mu Moderate Affinity delta δ-Opioid Receptor This compound->delta High Affinity kappa κ-Opioid Receptor This compound->kappa Low Affinity Met-Enkephalin Met-Enkephalin Met-Enkephalin->mu High Affinity Met-Enkephalin->delta Highest Affinity Met-Enkephalin->kappa Low Affinity

Receptor binding preferences of this compound and Met-Enkephalin.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This assay quantifies the binding affinity of a ligand to a receptor by measuring the displacement of a radiolabeled ligand.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing opioid receptors radioligand Add radioligand (e.g., [3H]DAMGO for μOR, [3H]DPDPE for δOR) prep->radioligand competitor Add varying concentrations of unlabeled ligand (Leu- or Met-Enkephalin) radioligand->competitor incubate Incubate to reach binding equilibrium competitor->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioactivity (Scintillation counting) separate->quantify analyze Analyze data to determine IC50 and Ki quantify->analyze

Workflow of a competitive radioligand binding assay.

Procedure:

  • Membrane Preparation: Cell membranes from cell lines (e.g., HEK293 or CHO) stably expressing the opioid receptor of interest (μ, δ, or κ) are prepared.

  • Assay Setup: In a multi-well plate, a constant concentration of a selective radioligand (e.g., [³H]DAMGO for μOR, [³H]DPDPE for δOR) is incubated with the cell membranes in the absence or presence of increasing concentrations of the unlabeled competitor ligand (this compound or Met-Enkephalin).

  • Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation, providing a measure of the ligand's binding affinity.

Functional Assays: G-Protein Activation and β-Arrestin Recruitment

Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding initiates downstream signaling cascades, primarily through G-protein activation (leading to inhibition of adenylyl cyclase and a decrease in cAMP) and β-arrestin recruitment (involved in receptor desensitization and internalization).

Enkephalin Enkephalin OpioidReceptor Opioid Receptor (μOR / δOR) Enkephalin->OpioidReceptor binds G_Protein Gαi/o Protein OpioidReceptor->G_Protein activates Beta_Arrestin β-Arrestin OpioidReceptor->Beta_Arrestin recruits AdenylylCyclase Adenylyl Cyclase G_Protein->AdenylylCyclase inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP Desensitization Receptor Desensitization/ Internalization Beta_Arrestin->Desensitization

Simplified signaling pathways of opioid receptors.

1. cAMP Inhibition Assay: This assay measures the ability of a ligand to activate the G-protein signaling pathway, resulting in the inhibition of cyclic AMP (cAMP) production.

  • Procedure:

    • Cells expressing the opioid receptor of interest are treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • Increasing concentrations of the agonist (this compound or Met-Enkephalin) are added.

    • The level of cAMP is measured, often using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • The concentration-response curve is used to determine the IC50 value, representing the concentration of the agonist that causes 50% of the maximal inhibition of cAMP production.

2. β-Arrestin Recruitment Assay: This assay quantifies the recruitment of β-arrestin to the activated opioid receptor.

  • Procedure:

    • Cells co-expressing the opioid receptor fused to a reporter fragment and β-arrestin fused to the complementary reporter fragment are used (e.g., PathHunter® assay).

    • Upon agonist addition, the receptor and β-arrestin interact, bringing the reporter fragments together and generating a detectable signal (e.g., chemiluminescence).

    • The signal is measured at various agonist concentrations to generate a dose-response curve.

    • The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined.

Discussion

The available data consistently indicates that both this compound and Met-Enkephalin exhibit a preference for the δ-opioid receptor. However, they also bind with high to moderate affinity to the μ-opioid receptor, suggesting they can act as agonists at both receptor subtypes. Their affinity for the κ-opioid receptor is significantly lower, making them functionally selective against this receptor type.

The functional data, particularly from β-arrestin recruitment assays for this compound, reveals a much higher potency at the δ-opioid receptor compared to the μ-opioid receptor. This further supports the classification of this compound as a δ-preferring agonist. While comprehensive and directly comparative functional data for Met-Enkephalin is less readily available in the literature, its binding profile strongly suggests a similar preference for the δ-opioid receptor.

These differences in receptor selectivity, although subtle, may contribute to nuanced differences in their physiological roles. The development of synthetic analogs often aims to enhance selectivity for a specific receptor subtype to achieve more targeted therapeutic effects and reduce off-target side effects.

Conclusion

This compound and Met-Enkephalin are endogenous opioid peptides with a clear preference for the δ-opioid receptor, followed by the μ-opioid receptor, and with negligible affinity for the κ-opioid receptor. This guide provides a summary of their receptor selectivity based on available experimental data and outlines the standard methodologies used to determine these properties. For researchers in drug development, a thorough understanding of these selectivity profiles is fundamental for the design of novel opioid receptor modulators with improved therapeutic indices.

References

A Comparative Analysis of Analgesic Efficacy: Leu-Enkephalin Versus Morphine

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the endogenous opioid peptide Leu-enkephalin and the classical analgesic morphine reveals distinct pharmacological profiles. While both compounds elicit pain relief through interaction with opioid receptors, their potency, duration of action, and downstream signaling effects exhibit significant differences. This guide provides a comprehensive comparison based on available experimental data, offering insights for researchers and professionals in drug development.

This compound, a pentapeptide belonging to the enkephalin family of endogenous opioids, and morphine, a potent opiate alkaloid, both exert their analgesic effects primarily through the activation of opioid receptors, particularly the mu (µ) and delta (δ) opioid receptors.[1] However, their distinct molecular structures and receptor interaction kinetics lead to varied physiological responses. A critical factor in the in vivo activity of this compound is its rapid degradation by peptidases.[2] Therefore, experimental evaluations of its analgesic properties often necessitate the co-administration of peptidase inhibitors to reveal its full potential.

Quantitative Comparison of Analgesic and In Vitro Activity

The following tables summarize key quantitative data comparing this compound and morphine across various experimental parameters.

Table 1: Comparative Analgesic Potency and Duration

ParameterThis compound (with peptidase inhibitors)MorphineExperimental Model
Analgesic Potency (ED50) ~0.16 nmol (intrathecal)[2]4.6 mg/kg (subcutaneous)[3]Tail-Flick Test (Rat/Mouse)
Duration of Action At least 25 minutes (intrathecal)[2]2 to 3 hours (subcutaneous)Tail-Flick/Hot-Plate Test (Rat/Mouse)

Note: Direct comparison of ED50 values is challenging due to different routes of administration and experimental setups. The provided data represents values from separate studies and should be interpreted with caution.

Table 2: Receptor Binding Affinity (Ki in nM)

CompoundMu (µ) Opioid ReceptorDelta (δ) Opioid Receptor
This compound 1.71.26
Morphine 1.2220

Table 3: In Vitro Functional Activity

ParameterThis compoundMorphineAssay
cAMP Inhibition (IC50) Not directly compared193 nMcAMP Accumulation Assay
G-Protein Activation (EC50) ~300 nM (for inhibition of noradrenaline release)5-10 nM (for inhibition of noradrenaline release)Noradrenaline Release Assay

Comparative Side Effect Profile

While both this compound and morphine can induce typical opioid-related side effects, their propensity to do so may differ.

Table 4: Comparison of Major Side Effects

Side EffectThis compoundMorphine
Respiratory Depression Can induce respiratory depression, particularly via delta-receptor interaction.A well-established and significant risk, primarily mediated by mu-receptors.
Constipation Less data available, but opioid receptor activation in the gut is the underlying mechanism.A very common and often dose-limiting side effect.

Signaling Pathways and Experimental Workflows

The activation of opioid receptors by both this compound and morphine initiates a cascade of intracellular signaling events. The diagrams below illustrate these pathways and a typical experimental workflow for assessing analgesic effects.

cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_intracellular Intracellular Signaling This compound This compound Opioid Receptor (μ/δ) Opioid Receptor (μ/δ) This compound->Opioid Receptor (μ/δ) Binds to μ and δ receptors Morphine Morphine Morphine->Opioid Receptor (μ/δ) Primarily binds to μ receptors G-protein Activation (Gi/o) G-protein Activation (Gi/o) Opioid Receptor (μ/δ)->G-protein Activation (Gi/o) Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-protein Activation (Gi/o)->Adenylyl Cyclase Inhibition Ion Channel Modulation Ion Channel Modulation G-protein Activation (Gi/o)->Ion Channel Modulation ↓ cAMP ↓ cAMP Adenylyl Cyclase Inhibition->↓ cAMP ↓ Ca2+ influx, ↑ K+ efflux ↓ Ca2+ influx, ↑ K+ efflux Ion Channel Modulation->↓ Ca2+ influx, ↑ K+ efflux

Opioid Receptor Signaling Pathway

Animal Acclimatization Animal Acclimatization Baseline Nociceptive Measurement Baseline Nociceptive Measurement Animal Acclimatization->Baseline Nociceptive Measurement e.g., Tail-flick or Hot-plate test Drug Administration Drug Administration Baseline Nociceptive Measurement->Drug Administration e.g., this compound or Morphine Post-treatment Nociceptive Measurement Post-treatment Nociceptive Measurement Drug Administration->Post-treatment Nociceptive Measurement At various time points Data Analysis Data Analysis Post-treatment Nociceptive Measurement->Data Analysis Calculate ED50, duration, etc.

Analgesic Testing Workflow

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of analgesic compounds. Below are standardized protocols for two common behavioral assays used to assess nociception.

Tail-Flick Test

The tail-flick test is a measure of spinal nociceptive reflexes.

Objective: To assess the analgesic effect of a compound by measuring the latency of a rodent to withdraw its tail from a thermal stimulus.

Materials:

  • Tail-flick apparatus with a radiant heat source

  • Animal restrainer

  • Test subjects (rats or mice)

  • Test compounds (this compound with peptidase inhibitors, morphine) and vehicle control

  • Timer

Procedure:

  • Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Latency: Gently place the animal in the restrainer. Position the tail over the radiant heat source. Activate the heat source and start the timer. Stop the timer as soon as the animal flicks its tail. Record this baseline latency. A cut-off time (e.g., 10-15 seconds) is predetermined to prevent tissue damage.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal, or intrathecal).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), repeat the tail-flick measurement.

  • Data Analysis: The increase in tail-flick latency compared to baseline is a measure of analgesia. The data can be used to calculate the dose-response curve and the ED50 (the dose that produces 50% of the maximal analgesic effect).

Hot-Plate Test

The hot-plate test is a measure of a more complex, supraspinally integrated nociceptive response.

Objective: To evaluate the analgesic properties of a compound by measuring the reaction time of a rodent to a heated surface.

Materials:

  • Hot-plate apparatus with a controlled temperature surface

  • Plexiglass cylinder to confine the animal on the plate

  • Test subjects (mice or rats)

  • Test compounds and vehicle control

  • Timer

Procedure:

  • Acclimatization: Acclimate the animals to the testing environment.

  • Baseline Latency: Set the hot plate to a constant temperature (e.g., 52-55°C). Place the animal on the hot plate and immediately start the timer. Observe the animal for nociceptive behaviors such as licking a paw, shaking a paw, or jumping. Stop the timer as soon as one of these behaviors is observed. This is the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent injury.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-Treatment Latency: At specified time intervals after administration, place the animal back on the hot plate and measure the reaction latency.

  • Data Analysis: An increase in the latency to respond is indicative of an analgesic effect. Dose-response curves and ED50 values can be determined from this data.

References

A Comparative Analysis of Leu-Enkephalin and Synthetic Delta-Opioid Agonists

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological profiles of the endogenous opioid peptide Leu-Enkephalin and key synthetic delta-opioid receptor agonists. This guide provides a comparative analysis of their binding affinities, functional activities, and signaling pathways, supported by experimental data and detailed methodologies.

The delta-opioid receptor (DOR) has emerged as a promising therapeutic target for a range of conditions, including chronic pain, depression, and anxiety, with a potentially lower risk of the severe side effects associated with mu-opioid receptor (MOR) agonists like morphine.[1][2] This has spurred the development of selective DOR agonists. This guide provides a comparative analysis of the endogenous ligand this compound and several widely studied synthetic DOR agonists.

This compound is an endogenous pentapeptide (Tyr-Gly-Gly-Phe-Leu) that demonstrates a moderate selectivity for the DOR over the MOR.[3][4] Its therapeutic potential is limited by its rapid degradation in plasma.[5] Synthetic agonists have been developed to overcome this limitation and to exhibit improved selectivity and potency. This guide will focus on a comparative analysis of this compound with the following synthetic DOR agonists:

  • SNC80: A non-peptide agonist that is highly selective for the DOR and has been instrumental in characterizing DOR function.

  • BW373U86: Another potent and selective non-peptidic DOR agonist.

  • TAN-67: A non-peptidic DOR agonist with high binding affinity and selectivity.

Quantitative Comparison of Receptor Binding and Functional Potency

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or IC50) of this compound and the selected synthetic agonists at the delta, mu, and kappa opioid receptors. The data is compiled from various in vitro studies.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

CompoundDelta (δ) ReceptorMu (μ) ReceptorKappa (κ) ReceptorSelectivity (μ/δ)Selectivity (κ/δ)Reference
This compound1.261.7>100001.3>7936
SNC801.0 - 2.1150 - 500>1000~150-238>476
BW373U861.815348.318.9
TAN-670.647>1000>1000>1545>1545

Table 2: Functional Activity at the Delta-Opioid Receptor

CompoundAssay TypeParameterValue (nM)Reference
This compoundcAMP InhibitionEC508.9
SNC80cAMP InhibitionEC50~1-10
BW373U86Mouse Vas DeferensED500.2
TAN-67cAMP InhibitionEC501.72

In Vivo Effects: A Comparative Overview

While in vitro data provides valuable insights into the molecular pharmacology of these compounds, their in vivo effects are crucial for determining their therapeutic potential.

  • Analgesia: Both this compound and synthetic DOR agonists have demonstrated analgesic properties, particularly in models of chronic pain. However, the systemic administration of this compound is challenging due to its poor metabolic stability. Synthetic agonists like SNC80 have shown potent antinociceptive effects in various animal models.

  • Anxiolytic and Antidepressant-like Effects: Activation of DORs has been linked to anxiolytic and antidepressant responses. Studies with synthetic agonists have provided evidence for these effects.

  • Side Effect Profile: A significant advantage of DOR agonists over MOR agonists is the potential for a better side-effect profile, particularly concerning respiratory depression and abuse liability. However, some synthetic DOR agonists, like BW373U86, have been associated with convulsions at higher doses, highlighting the need for careful dose-response studies.

Signaling Pathways of Delta-Opioid Receptor Agonists

Upon binding of an agonist, the delta-opioid receptor, a G-protein coupled receptor (GPCR), primarily couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the Gβγ subunits can also modulate various downstream effectors, including ion channels. Furthermore, agonist binding can trigger the recruitment of β-arrestins, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.

DOR_Signaling_Pathway DOR δ-Opioid Receptor G_protein Gi/o Protein DOR->G_protein Activation beta_arrestin β-Arrestin DOR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Ion_channel Ion Channels (K+, Ca2+) G_protein->Ion_channel Modulation cAMP cAMP AC->cAMP Agonist Agonist (this compound or Synthetic Agonist) Agonist->DOR ATP ATP PKA PKA cAMP->PKA CREB CREB (Transcription Factor) PKA->CREB ERK ERK/MAPK Signaling beta_arrestin->ERK Activation

Delta-Opioid Receptor Signaling Pathway

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of pharmacological research. Below are detailed methodologies for key in vitro assays used to characterize opioid receptor agonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor. It involves the competition between a radiolabeled ligand and the unlabeled test compound for binding to the receptor.

Workflow:

Binding_Assay_Workflow A Prepare cell membranes expressing the opioid receptor B Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the test compound A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify radioactivity of the bound ligand using a scintillation counter C->D E Plot the data and calculate the IC50 value D->E F Calculate the Ki value using the Cheng-Prusoff equation E->F

Radioligand Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared from cultured cells or animal tissues.

  • Incubation: The membranes are incubated in a buffer solution containing a known concentration of a high-affinity radiolabeled ligand (e.g., [³H]naltrindole for DOR) and a range of concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the ability of an agonist to activate G-proteins coupled to the receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.

Workflow:

GTPgS_Assay_Workflow A Prepare cell membranes expressing the opioid receptor B Incubate membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test agonist A->B C Separate bound and free [³⁵S]GTPγS by rapid filtration B->C D Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter C->D E Plot the stimulated binding against the agonist concentration to determine EC50 and Emax values D->E

GTPγS Binding Assay Workflow

Detailed Protocol:

  • Membrane Preparation: As with the binding assay, cell membranes expressing the receptor are prepared.

  • Incubation: Membranes are incubated in a buffer containing GDP, [³⁵S]GTPγS, and varying concentrations of the agonist. The incubation is typically carried out at 30°C.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by scintillation counting.

  • Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect).

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Workflow:

cAMP_Assay_Workflow A Culture cells expressing the opioid receptor of interest B Pre-treat cells with varying concentrations of the test agonist A->B C Stimulate adenylyl cyclase with forskolin to induce cAMP production B->C D Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA) C->D E Plot the inhibition of forskolin-stimulated cAMP accumulation against the agonist concentration to determine IC50 values D->E

cAMP Accumulation Assay Workflow

Detailed Protocol:

  • Cell Culture: Cells stably or transiently expressing the delta-opioid receptor are cultured in appropriate media.

  • Agonist Treatment: Cells are pre-incubated with various concentrations of the test agonist.

  • Adenylyl Cyclase Stimulation: Adenylyl cyclase is then stimulated with forskolin to increase intracellular cAMP levels. The agonist's effect is measured as an inhibition of this forskolin-induced cAMP production.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of forskolin-stimulated cAMP levels is plotted against the log of the agonist concentration. A dose-response curve is fitted to determine the IC50 value, which represents the concentration of the agonist that causes 50% of its maximal inhibitory effect.

References

Stability Showdown: DADLE Outlasts Leu-Enkephalin in Enzymatic Degradation

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the endogenous opioid peptide Leu-enkephalin and its synthetic analog, [D-Ala2, D-Leu5]-enkephalin (DADLE), reveals a stark contrast in their stability, with DADLE demonstrating significantly greater resistance to enzymatic degradation. This enhanced stability, primarily attributed to a key structural modification, translates to a longer duration of action and positions DADADLE as a more robust candidate for therapeutic applications and research.

The inherent instability of naturally occurring peptides like this compound poses a significant challenge in their development as therapeutic agents. Rapid degradation by peptidases in the body limits their bioavailability and duration of effect. In contrast, synthetic analogs like DADLE have been engineered to overcome these limitations. The primary reason for DADLE's superior stability is the substitution of a D-Alanine (D-Ala) residue at the second position of the peptide chain, a modification that sterically hinders the action of aminopeptidases, the key enzymes responsible for the breakdown of this compound.[1]

Quantitative Stability Comparison

The following table summarizes the available quantitative data on the stability of this compound and DADLE. It is important to note that direct comparative studies of plasma half-life in the same species under identical conditions are limited. However, the available data from various biological matrices consistently underscore the significantly enhanced stability of DADLE.

PeptideBiological MatrixHalf-lifeReference
This compound Rat Plasma< 10 minutes[2]
Chick Plasma0.7 - 1 minute[3]
Mouse Plasma9 - 14 minutes[3]
DADLE Rabbit Nasal Mucosal Extract16.9 hours
Rabbit Rectal Mucosal Extract6.2 hours
Rabbit Vaginal Mucosal Extract6.8 hours

The Mechanism of Degradation: A Tale of Two Peptides

The enzymatic degradation of this compound is a well-characterized process primarily mediated by two classes of enzymes:

  • Aminopeptidases: These enzymes cleave the N-terminal Tyr-Gly peptide bond.

  • Angiotensin-Converting Enzyme (ACE): This enzyme cleaves the Gly-Phe peptide bond.

The D-Ala substitution in DADLE at the second position effectively shields the peptide from the action of aminopeptidases, which are stereospecific for L-amino acids. This single modification dramatically slows down the primary degradation pathway, leading to a substantially prolonged half-life.

Experimental Protocols

In Vitro Plasma Stability Assay

This section provides a detailed methodology for assessing the stability of peptides like this compound and DADLE in a plasma matrix.

Objective: To determine the in vitro half-life of a peptide in plasma.

Materials:

  • Test peptide (this compound or DADLE)

  • Pooled plasma from the desired species (e.g., human, rat)

  • Internal standard (a stable, structurally similar peptide)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Water, HPLC grade

  • Microcentrifuge tubes

  • Incubator (37°C)

  • Vortex mixer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test peptide and internal standard in an appropriate solvent (e.g., DMSO or water).

    • Prepare a quenching solution of 1% TFA in ACN.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the test peptide into the plasma at a final concentration of 1 µM.

    • At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Termination and Protein Precipitation:

    • Immediately add the withdrawn aliquot to a microcentrifuge tube containing the quenching solution and the internal standard.

    • Vortex vigorously to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully collect the supernatant and transfer it to an autosampler vial.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the test peptide relative to the internal standard.

  • Data Analysis:

    • Plot the percentage of the remaining peptide against time.

    • Calculate the half-life (t½) of the peptide using a first-order decay model.

Signaling Pathways and Experimental Workflows

The biological effects of both this compound and DADLE are mediated through their interaction with opioid receptors, primarily the delta (δ) and mu (μ) opioid receptors.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

Signaling_Pathway cluster_receptor Opioid Receptor Activation cluster_downstream Downstream Signaling Ligand This compound or DADLE Receptor δ/μ Opioid Receptor Ligand->Receptor Binding G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition MAPK MAPK Pathway G_Protein->MAPK Activation Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_Protein->Ion_Channels Modulation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response MAPK->Cellular_Response Ion_Channels->Cellular_Response

Opioid Receptor Signaling Pathway

The following diagram illustrates the experimental workflow for determining peptide stability in plasma.

Experimental_Workflow cluster_prep Sample Preparation cluster_sampling Time-course Sampling cluster_processing Sample Processing cluster_analysis Analysis Start Start Peptide_Spike Spike Peptide into Pre-warmed Plasma (37°C) Start->Peptide_Spike Incubation Incubate at 37°C Peptide_Spike->Incubation Time_Points Withdraw Aliquots at Specific Time Points Incubation->Time_Points Quench Quench with ACN/TFA & Internal Standard Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data_Analysis Calculate Half-life LCMS->Data_Analysis

In Vitro Plasma Stability Workflow

References

Validating Experimental Findings: A Comparative Guide to Leu-Enkephalin Reference Materials

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of experimental data are paramount. This guide provides an objective comparison of Leu-Enkephalin reference materials, crucial for validating findings in opioid signaling research and related fields. We present supporting experimental data and detailed protocols to ensure the integrity of your results.

This compound (Tyr-Gly-Gly-Phe-Leu), an endogenous opioid pentapeptide, is a critical neurotransmitter involved in pain modulation and emotional regulation.[1][2] Its interaction with opioid receptors, primarily the delta (δ) and mu (μ) opioid receptors, makes it a focal point of neuroscience research and a key molecule in the development of novel analgesics.[3][4] Given its significance, the use of well-characterized this compound reference materials is essential for accurate instrument calibration and the validation of experimental results.[5]

Comparative Analysis of this compound Reference Materials

To ensure the validity of experimental findings, it is crucial to utilize a reference material that meets stringent quality criteria. Below is a comparative summary of key performance attributes for commercially available this compound reference standards. While direct head-to-head comparative studies are not always publicly available, this guide synthesizes typical performance data based on established analytical methods.

Table 1: Purity and Identity Verification by HPLC and Mass Spectrometry

FeatureProduct A (Hypothetical)Product B (Waters Corp)Product C (Generic Supplier)
Purity (HPLC) ≥ 98%Lot-specific, typically ≥ 95%≥ 95%
Identity (MS) ConfirmedConfirmedConfirmed
Formulation Lyophilized solidLyophilized solidLyophilized solid
Storage -20°C ± 10°C-20°C ± 10°C-20°C
Shelf Life 12 months6 monthsVaries
Reconstituted Stability 1 week1 weekNot specified

Table 2: Performance in Receptor Binding Assays

ParameterProduct A (Hypothetical)This compound (Literature Value)
δ-Opioid Receptor (Kᵢ, nM) 0.9 - 1.51.26
μ-Opioid Receptor (Kᵢ, nM) 1.5 - 2.01.7
Assay Type Competitive Radioligand BindingCompetitive Radioligand Binding

Experimental Protocols for Validation

Accurate validation of this compound reference materials relies on standardized and meticulously executed experimental protocols. The following sections detail the methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is designed to separate and quantify this compound from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound reference standard

  • Sample diluent: Mobile Phase A

Procedure:

  • Sample Preparation: Dissolve the this compound reference material in the sample diluent to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 220 nm

    • Gradient: A linear gradient from 10% to 50% Mobile Phase B over 30 minutes.

  • Data Analysis: Calculate the purity of the this compound peak by integrating the peak area and expressing it as a percentage of the total peak area.

Mass Spectrometry (MS) for Identity Confirmation and Calibration

Mass spectrometry is a powerful tool for confirming the identity of this compound and for calibrating mass spectrometers.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS)

Reagents:

  • Solvent: 50:50 acetonitrile/water with 0.1% formic acid

  • This compound reference standard

Procedure:

  • Sample Preparation: Prepare a solution of the this compound reference material in the solvent at a concentration of approximately 1 pmol/µL.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Mass Range: m/z 100-1000

  • Data Analysis: Confirm the presence of the protonated molecular ion [M+H]⁺ for this compound at m/z 556.2771. Use this ion for instrument calibration.

Receptor Binding Assay for Functional Validation

This protocol determines the binding affinity of this compound to its target opioid receptors.

Materials:

  • Cell membranes prepared from cells expressing either the δ-opioid receptor or the μ-opioid receptor.

  • Radioligand (e.g., [³H]-naltrindole for δ-receptors, [³H]-DAMGO for μ-receptors)

  • This compound reference standard

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters

  • Scintillation cocktail

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the this compound reference standard.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Visualizing Key Processes

To further clarify the experimental and biological contexts, the following diagrams illustrate the this compound signaling pathway and a typical validation workflow.

Leu_Enkephalin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Opioid_Receptor Opioid Receptor (δ or μ) This compound->Opioid_Receptor Binds to G_Protein Gαi/o Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Decreased Neuronal Excitability cAMP->Cellular_Response Leads to

Caption: this compound signaling pathway.

Experimental_Validation_Workflow Start Start: Receive Reference Material Purity Purity Assessment (HPLC) Start->Purity Identity Identity Confirmation (Mass Spectrometry) Purity->Identity Function Functional Validation (Receptor Binding Assay) Identity->Function Compare Compare to Specifications Function->Compare Pass Pass: Use in Experiments Compare->Pass Meets Specs Fail Fail: Contact Supplier Compare->Fail Does Not Meet Specs

Caption: Experimental workflow for validating this compound reference materials.

References

Navigating the Analytical Maze: A Comparative Guide to Leu-Enkephalin Quantification Across Laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of Leu-Enkephalin is critical for advancing our understanding of pain modulation, reward pathways, and neurological disorders. However, the diversity of analytical methods employed across different laboratories presents a significant challenge to data comparability. This guide provides a comprehensive cross-validation overview of common methodologies for this compound measurement, offering supporting data and detailed protocols to aid in the design and interpretation of studies.

The choice of analytical technique, primarily revolving around immunoassays and liquid chromatography-mass spectrometry (LC-MS), fundamentally influences the sensitivity, specificity, and reproducibility of this compound quantification. While direct inter-laboratory comparison studies are not abundantly published, this guide synthesizes available data to highlight the expected performance characteristics and methodological nuances of each approach.

Performance Characteristics of Common Analytical Methods

The following table summarizes key quantitative performance metrics for this compound measurement using different analytical platforms. These values are collated from various studies and represent typical performance rather than a direct head-to-head comparison.

Analytical MethodLower Limit of Quantification (LLOQ)Precision (%CV)Key Considerations
LC-MS/MS 10 pg/mL[1] / 40 amol/sample[2][3][4]Typically <15%High specificity and accuracy; requires significant capital investment and expertise.
Radioimmunoassay (RIA) pmol/l range[5]Variable, dependent on antibody specificityHigh sensitivity; involves radioactive materials; potential for cross-reactivity.
ELISA ng/mL to pg/mL rangeTypically <20%High throughput and cost-effective; susceptible to matrix effects and antibody cross-reactivity.

In-Depth Look at Experimental Protocols

The reproducibility of this compound measurements is intrinsically linked to the experimental protocols employed. Below are detailed methodologies for the primary analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as a gold standard for peptide quantification due to its high specificity and sensitivity.

Sample Preparation:

  • Protein Precipitation: A common initial step for plasma samples is protein precipitation using organic solvents like acetonitrile or methanol to remove larger proteins.

  • Solid-Phase Extraction (SPE): For cleaner samples and to concentrate the analyte, SPE is often employed. Sep-pak cartridges are a noted option for extracting enkephalins from cerebrospinal fluid (CSF).

  • Internal Standards: To ensure accurate quantification, a stable isotope-labeled version of this compound is added to the sample at a known concentration early in the preparation process.

Chromatographic Separation:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for separating this compound from other sample components before it enters the mass spectrometer.

  • Mobile Phases: Typically consist of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve peak shape.

  • Gradient Elution: The proportion of the organic solvent is gradually increased over the course of the analysis to elute compounds of increasing hydrophobicity.

Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) is commonly used to generate charged ions of the this compound molecules.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection method where the mass spectrometer is set to detect a specific precursor ion of this compound and then a specific fragment ion produced by its collision-induced dissociation.

Immunoassays (RIA and ELISA)

Immunoassays rely on the specific binding of an antibody to this compound.

Radioimmunoassay (RIA):

  • Competitive Binding: A known quantity of radiolabeled this compound competes with the unlabeled this compound in the sample for a limited number of antibody binding sites.

  • Separation: The antibody-bound enkephalin is separated from the free enkephalin.

  • Detection: The amount of radioactivity in the bound fraction is measured, which is inversely proportional to the concentration of unlabeled this compound in the sample.

Enzyme-Linked Immunosorbent Assay (ELISA):

  • Coating: A microplate is coated with a capture antibody specific for this compound.

  • Sample Incubation: The sample is added to the wells, and the this compound binds to the capture antibody.

  • Detection Antibody: A second antibody, which is conjugated to an enzyme, is added and binds to the captured this compound.

  • Substrate Addition: A substrate for the enzyme is added, resulting in a color change.

  • Measurement: The intensity of the color is measured and is proportional to the amount of this compound in the sample.

Visualizing Workflows and Pathways

To further clarify the processes involved in cross-validation and the biological context of this compound, the following diagrams are provided.

Cross-Laboratory Validation Workflow cluster_lab1 Laboratory A cluster_lab2 Laboratory B cluster_analysis Central Analysis A_Sample Sample Aliquots A_Method Analytical Method A (e.g., LC-MS/MS) A_Sample->A_Method A_Data Data Set A A_Method->A_Data Compare Data Comparison (Statistical Analysis) A_Data->Compare B_Sample Sample Aliquots B_Method Analytical Method B (e.g., ELISA) B_Sample->B_Method B_Data Data Set B B_Method->B_Data B_Data->Compare Report Cross-Validation Report Compare->Report start Reference Sample Pool start->A_Sample start->B_Sample

Caption: A typical workflow for a cross-laboratory comparison of this compound measurements.

This compound Signaling Pathway LeuEnk This compound OpioidReceptor Opioid Receptor (δ and μ) LeuEnk->OpioidReceptor Binds to G_Protein Gi/Go Protein OpioidReceptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits IonChannel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->IonChannel cAMP ↓ cAMP AC->cAMP NeuronalActivity ↓ Neuronal Excitability cAMP->NeuronalActivity IonChannel->NeuronalActivity

Caption: A simplified diagram of the this compound signaling pathway.

Conclusion

The cross-validation of this compound measurements between different laboratories is a complex but essential undertaking. While LC-MS/MS offers superior specificity and sensitivity, immunoassays provide a high-throughput and cost-effective alternative. The choice of methodology should be guided by the specific research question, the required level of analytical rigor, and the available resources. By understanding the inherent differences in these techniques and standardizing protocols as much as possible, researchers can improve the comparability and reliability of this compound data across studies, ultimately accelerating progress in the field.

References

Head-to-head comparison of Leu-Enkephalin and other endogenous opioid peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Leu-Enkephalin and other major endogenous opioid peptides, including Met-Enkephalin, β-Endorphin, Dynorphin A, and Nociceptin/Orphanin FQ. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction to Endogenous Opioid Peptides

Endogenous opioid peptides are a class of neurotransmitters and neuromodulators that play a crucial role in a wide range of physiological processes, including pain perception, emotional regulation, reward, and stress responses. These peptides exert their effects by binding to and activating opioid receptors, which are G protein-coupled receptors (GPCRs) located throughout the central and peripheral nervous systems. The primary families of endogenous opioid peptides are the enkephalins, endorphins, dynorphins, and nociceptin/orphanin FQ. Each family exhibits distinct receptor binding profiles and physiological functions.

Diagram 1: Classification of Major Endogenous Opioid Peptides

G Proopiomelanocortin Proopiomelanocortin (POMC) Beta_Endorphin β-Endorphin Proopiomelanocortin->Beta_Endorphin Proenkephalin Proenkephalin Met_Enkephalin Met-Enkephalin Proenkephalin->Met_Enkephalin Leu_Enkephalin This compound Proenkephalin->Leu_Enkephalin Prodynorphin Prodynorphin Dynorphin_A Dynorphin A Prodynorphin->Dynorphin_A Pronociceptin Pronociceptin/Orphanin FQ Nociceptin Nociceptin/Orphanin FQ Pronociceptin->Nociceptin

Caption: Precursor proteins and their derived endogenous opioid peptides.

Comparative Analysis of Receptor Binding and Potency

The pharmacological effects of endogenous opioid peptides are determined by their binding affinity (Ki) and functional potency (EC50/IC50) at the different opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ), as well as the Nociceptin receptor (NOP).

Binding Affinity (Ki) of Endogenous Opioid Peptides

The inhibition constant (Ki) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for major endogenous opioid peptides at human recombinant opioid receptors.

PeptideMu (μ) Receptor Ki (nM)Delta (δ) Receptor Ki (nM)Kappa (κ) Receptor Ki (nM)NOP Receptor Ki (nM)
This compound 1.5 - 4.50.5 - 2.0>1000>1000
Met-Enkephalin 1.0 - 5.00.8 - 2.5>1000>1000
β-Endorphin 0.3 - 1.00.5 - 3.08 - 15>1000
Dynorphin A 0.5 - 2.01.0 - 5.00.1 - 0.5>1000
Nociceptin/Orphanin FQ >1000>1000>10000.1 - 0.8

Note: Ki values can vary depending on the experimental conditions, such as the radioligand and cell system used.

Functional Potency (EC50/IC50) of Endogenous Opioid Peptides

The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) represents the concentration of a ligand that produces 50% of its maximal response in a functional assay. Lower values indicate higher potency. The following table summarizes the functional potencies of endogenous opioid peptides in GTPγS binding or cAMP inhibition assays.

PeptideMu (μ) Receptor EC50/IC50 (nM)Delta (δ) Receptor EC50/IC50 (nM)Kappa (κ) Receptor EC50/IC50 (nM)NOP Receptor EC50/IC50 (nM)
This compound 20 - 1001 - 10>1000>1000
Met-Enkephalin 15 - 801 - 15>1000>1000
β-Endorphin 0.5 - 5.01 - 1010 - 50>1000
Dynorphin A 1 - 105 - 200.1 - 1.0>1000
Nociceptin/Orphanin FQ >1000>1000>10000.5 - 5.0

Note: EC50/IC50 values are highly dependent on the specific functional assay and cell system employed.

Opioid Receptor Signaling Pathways

Upon binding of an endogenous opioid peptide, the corresponding opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The canonical pathway involves the activation of inhibitory G proteins (Gi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G protein can modulate ion channels, such as activating G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels (VGCCs).

Diagram 2: Canonical Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Opioid_Peptide Opioid Peptide Opioid_Receptor Opioid Receptor (GPCR) Opioid_Peptide->Opioid_Receptor Binds G_Protein Gαi/oβγ Opioid_Receptor->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux VGCC VGCC G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->VGCC Inhibits ATP ATP ATP->AC Ca_ion Ca2+ Ca_ion->VGCC

Caption: Simplified overview of the Gi/o-coupled signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of endogenous opioid peptides.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • Radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors, [³H]U69,593 for κ-receptors).

  • Unlabeled test peptides (this compound, etc.).

  • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, radioligand, and binding buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-radiolabeled universal opioid antagonist (e.g., 10 µM Naloxone).

    • Competition: Cell membranes, radioligand, and varying concentrations of the test peptide.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test peptide to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram 3: Workflow for a Competitive Radioligand Binding Assay

G start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Test Peptides) start->prepare_reagents setup_plate Set up 96-well Plate (Total, Non-specific, Competition) prepare_reagents->setup_plate incubate Incubate to Reach Equilibrium setup_plate->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Step-by-step process of a competitive binding assay.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.[1]

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Unlabeled GTPγS.

  • Test peptides.

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA).

Procedure:

  • Assay Setup: In a 96-well plate, add the following: assay buffer, GDP (e.g., 10 µM), cell membranes, and varying concentrations of the test peptide.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 0.1 nM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values. Plot the specific binding against the log concentration of the test peptide to determine the EC50 and Emax values.

cAMP Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a downstream second messenger in the Gi/o signaling pathway.

Materials:

  • Whole cells stably expressing the opioid receptor of interest.

  • Forskolin (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor).

  • Test peptides.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with IBMX to prevent cAMP degradation.

  • Agonist Stimulation: Add varying concentrations of the test peptide to the cells.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of the test peptide to determine the IC50 and the maximal inhibition of the forskolin-stimulated response.

Conclusion

This guide provides a comparative overview of the key pharmacological properties of major endogenous opioid peptides. This compound and Met-Enkephalin are primarily δ-receptor agonists, β-Endorphin shows high affinity for both μ- and δ-receptors, Dynorphin A is a potent κ-receptor agonist, and Nociceptin/Orphanin FQ is the selective ligand for the NOP receptor. The provided data and experimental protocols serve as a valuable resource for researchers in the field of opioid pharmacology and drug discovery. The distinct receptor profiles of these peptides underscore their diverse physiological roles and highlight the potential for developing receptor-selective therapeutics with improved efficacy and side-effect profiles.

References

Benchmarking new Leu-Enkephalin analogs against established standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for benchmarking new Leu-Enkephalin (Leu-ENK) analogs against established standards. Enkephalins are endogenous opioid peptides that play a crucial role in pain modulation.[1][2] The development of novel analogs aims to enhance therapeutic properties such as stability, receptor selectivity, and blood-brain barrier permeability while minimizing adverse effects commonly associated with traditional opioids, like respiratory depression and tolerance.[3][4]

Objective comparison through standardized in vitro and in vivo assays is critical for identifying promising new chemical entities. This document outlines the essential experimental protocols and data presentation formats required for a thorough evaluation.

In Vitro Benchmarking: Receptor Affinity and Functional Activity

In vitro assays are fundamental for determining the molecular pharmacology of new analogs at the primary opioid receptors: mu (μ), delta (δ), and kappa (κ).[5]

Receptor Binding Affinity

Competitive radioligand binding assays are used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype. This assay measures the ability of an unlabeled analog to displace a radiolabeled ligand with known high affinity for the target receptor.

Table 1: Comparative Opioid Receptor Binding Affinities (Ki, nM)

Compoundμ-Opioid Receptor (MOP) Ki (nM)δ-Opioid Receptor (DOP) Ki (nM)κ-Opioid Receptor (KOP) Ki (nM)
New Analog X 0.9525.4>1000
This compound1.7 - 3.41.2 - 4.0Low Affinity
DAMGO (μ-selective)~1-10>1000>1000
DPDPE (δ-selective)>1000~1-10>1000
U-69,593 (κ-selective)>1000>1000~1-5

Note: Data for "New Analog X" is hypothetical. Ki values for standards are approximate ranges from published literature.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare Membrane Homogenates (Expressing Target Receptor) setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate Incubate with Radioligand & Test Compound setup->incubate filter Rapid Filtration to Separate Bound from Free Ligand incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis: Calculate IC50 -> Ki count->analyze

Workflow for a competitive radioligand binding assay.
G-Protein Dependent Signaling

Opioid receptors primarily couple to inhibitory G-proteins (Gαi/o), which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The cAMP inhibition assay is a robust method to quantify the functional potency (EC50) and efficacy (Emax) of an agonist.

Table 2: G-Protein Signaling Potency and Efficacy (cAMP Inhibition)

Compoundμ-Opioid Receptor (MOP)δ-Opioid Receptor (DOP)
EC50 (nM) Emax (% DAMGO)
New Analog X 2.598%
This compound5.2100%
DAMGO1.5100%
DPDPE>10,000<10%

Note: Data for "New Analog X" is hypothetical. Emax is expressed relative to a standard full agonist for that receptor.

β-Arrestin Recruitment and Signaling Bias

Agonist binding can also trigger G-protein-independent signaling by recruiting β-arrestin proteins. This pathway is associated with receptor desensitization, internalization, and the mediation of certain side effects. Characterizing an analog's ability to recruit β-arrestin is crucial for identifying "biased agonists" that preferentially activate G-protein signaling over β-arrestin pathways, a key strategy for developing safer analgesics.

Table 3: β-Arrestin 2 Recruitment Potency and Efficacy

Compoundμ-Opioid Receptor (MOP)δ-Opioid Receptor (DOP)
EC50 (nM) Emax (% DAMGO)
New Analog X 35.025%
This compound20.080%
DAMGO30.0100%
DPDPE>10,000<10%

Note: Data for "New Analog X" is hypothetical, illustrating a potential G-protein bias at the μ-opioid receptor (lower EC50 and higher Emax in Table 2 vs. Table 3).

cluster_pathway Simplified Opioid Receptor Signaling agonist Opioid Agonist (e.g., Leu-ENK Analog) receptor Opioid Receptor (GPCR) agonist->receptor g_protein Gαi/o Activation receptor->g_protein G-Protein Pathway beta_arrestin β-Arrestin Recruitment receptor->beta_arrestin β-Arrestin Pathway ac Adenylyl Cyclase Inhibition g_protein->ac camp ↓ cAMP ac->camp analgesia Analgesia camp->analgesia internalization Receptor Internalization, Desensitization beta_arrestin->internalization side_effects Side Effects (e.g., Tolerance) internalization->side_effects

Primary opioid receptor signaling pathways.

In Vivo Benchmarking: Analgesic Efficacy

In vivo models are essential to evaluate the antinociceptive effects of new analogs in a complex physiological system. Thermal nociception tests are standard for assessing centrally-mediated analgesia.

Hot Plate Analgesia Test

The hot plate test measures the latency of a mouse or rat to react to a thermal stimulus (e.g., paw licking or jumping) after administration of the test compound. An increase in reaction time indicates an analgesic effect.

Table 4: In Vivo Analgesic Activity (Mouse Hot Plate Test)

Compound (Dose)Peak Effect Latency (s)Area Under Curve (AUC)Maximum Possible Effect (%MPE)
Vehicle8.5 ± 1.25100%
New Analog X (10 mg/kg) 25.5 ± 3.5153085%
Morphine (10 mg/kg)28.0 ± 2.8168095%
This compound (10 mg/kg)10.2 ± 1.561214%

Note: Data is hypothetical. %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. A cut-off time (e.g., 30-40s) is used to prevent tissue damage.

cluster_workflow Hot Plate Test Workflow acclimate Acclimate Animal to Test Environment baseline Measure Baseline Latency on Hot Plate (52-55°C) acclimate->baseline administer Administer Test Compound (e.g., s.c., i.p.) baseline->administer measure Measure Post-Drug Latency at Timed Intervals administer->measure cutoff Remove Animal at Reaction or Cut-Off Time measure->cutoff analyze Analyze Data: Calculate %MPE and AUC cutoff->analyze naloxone Optional: Administer Naloxone to Confirm Opioid Mechanism analyze->naloxone

Workflow for the in vivo hot plate analgesia test.

Detailed Experimental Protocols

Protocol 1: Radioligand Competitive Binding Assay
  • Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing the human μ-opioid receptor) in an ice-cold buffer (e.g., 50 mM Tris-HCl). Perform differential centrifugation to isolate the membrane fraction. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add assay components in triplicate: assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for MOP), the membrane preparation, and varying concentrations of the unlabeled test compound (the new analog).

  • Incubation: Incubate the plate for 60-90 minutes at 25°C to allow binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Washing: Wash filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place filters in scintillation vials with a scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand like naloxone) from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Protocol 2: HTRF cAMP Inhibition Assay
  • Cell Culture: Use HEK293 or CHO cells stably expressing the opioid receptor of interest. Plate cells in a 384-well plate and incubate overnight.

  • Assay Protocol:

    • Replace culture medium with assay buffer.

    • Add the test compounds (new analogs) at various concentrations and incubate for 30 minutes at 37°C.

    • Add forskolin solution to stimulate adenylyl cyclase and induce a sub-maximal cAMP response.

    • Add HTRF detection reagents (cAMP d2-labeled antibody and cryptate-labeled cAMP) as per the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the two emission signals and convert it to cAMP concentration using a standard curve. Plot the inhibition of the forskolin-induced cAMP response against the log concentration of the test compound to determine EC50 and Emax values.

Protocol 3: In Vivo Hot Plate Test
  • Animal Model: Use adult mice (e.g., C57BL/6, 18-22 g).

  • Apparatus: Use a commercial hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • Place each mouse individually on the hot plate and record the baseline latency to the first sign of nociception (e.g., hind paw licking, jumping). Immediately remove the mouse after the response. Impose a cut-off time (e.g., 30 seconds) to prevent tissue injury.

    • Administer the test compound or vehicle control via a specific route (e.g., subcutaneous, intraperitoneal).

    • Measure the post-treatment latencies at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: Convert the raw latency data into the percentage of Maximum Possible Effect (%MPE). Plot the time-course of the analgesic effect and calculate the Area Under the Curve (AUC) to assess the total analgesic effect over time.

References

A Comparative Guide to Inter-species Differences in Leu-Enkephalin Metabolism and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolism and function of Leu-Enkephalin across different species. The information presented is intended to aid researchers in understanding the physiological roles of this endogenous opioid peptide and to provide a basis for the development of novel therapeutics.

Metabolism of this compound: A Species-Dependent Process

This compound is an endogenous opioid peptide with the amino acid sequence Tyr-Gly-Gly-Phe-Leu that is found in the brains of many animals, including humans[1]. Its physiological effects are tightly regulated by rapid enzymatic degradation. The primary enzymes responsible for this compound metabolism belong to three main classes: aminopeptidases, dipeptidyl aminopeptidases, and dipeptidyl carboxypeptidases[2][3]. Significant inter-species differences exist in the kinetics and relative contributions of these enzymes to this compound hydrolysis[2].

Plasma Half-Life

The rapid degradation of this compound results in a short plasma half-life, which varies across species. This variability is a critical factor to consider when designing pharmacokinetic and pharmacodynamic studies.

SpeciesPlasma Half-Life (t½)Notes
Human ~5 minutesRapidly hydrolyzed in plasma.
Rat < 10 minutesPredominantly metabolized by aminopeptidase N and angiotensin-converting enzyme in plasma[4]. The half-life has been reported as 9.4 minutes in another study.
Mouse ~25 minutes
Key Degrading Enzymes

The enzymatic breakdown of this compound is initiated by the cleavage of the Tyr¹-Gly² bond by aminopeptidases (like Aminopeptidase N) or the Gly³-Phe⁴ bond by neutral endopeptidase (NEP, also known as neprilysin or "enkephalinase") and angiotensin-converting enzyme (ACE). The relative importance of these enzymes differs significantly between species.

EnzymeSpeciesContribution to this compound Metabolism
Aminopeptidase N (APN) RatA major contributor to this compound hydrolysis in plasma, responsible for approximately 85-90% of degradation in combination with ACE.
HumanPresent and active in plasma, contributing to this compound breakdown.
Neprilysin (NEP) RatActivity against this compound in plasma is reportedly undetectable.
HumanPresent in various tissues and contributes to enkephalin degradation.
Angiotensin-Converting Enzyme (ACE) RatA major contributor to this compound hydrolysis in plasma, along with Aminopeptidase N.
HumanContributes to the degradation of this compound.

Functional Differences: Receptor Binding and Analgesic Potency

This compound exerts its physiological effects primarily by acting as an agonist at mu (µ) and delta (δ) opioid receptors, with a significantly greater preference for the latter. Species-specific variations in receptor density, affinity, and downstream signaling pathways can lead to different functional outcomes.

Opioid Receptor Binding Affinity

The binding affinity of this compound to opioid receptors is a key determinant of its potency. While direct comparative studies across multiple species are limited, available data from cell lines expressing recombinant receptors and brain homogenates provide valuable insights.

Receptor SubtypeSpecies/SystemBinding Affinity (Ki)
Delta Opioid Receptor (δOR) Cell line (CHO)1.26 nM
Mu Opioid Receptor (µOR) Cell line (CHO)1.7 nM
Delta Opioid Receptor (δOR) Rat Brain HomogenateA this compound analog, [³H]DALA, showed high affinity with a K_D of 0.7 nM and a low-affinity site with a K_D of 5 nM.
Mu Opioid Receptor (µOR) Rat Brain HomogenateA this compound analog displaced a µ-selective ligand with a Ki of 12.6 nM.

It is important to note that the density and affinity of delta-opioid binding sites are substantially greater in the mouse brain compared to the rat brain, which may contribute to differences in the functional potency of delta-acting ligands between these species.

Analgesic Effects

The analgesic potency of this compound is highly dependent on the route of administration and the co-administration of peptidase inhibitors to prevent its rapid degradation.

SpeciesAdministration RouteAnalgesic Effect
Rat Intrathecal (with peptidase inhibitors)Produces analgesia at a dose of 0.3 nmol in the tail-flick test.
Intrathecal (without peptidase inhibitors)No analgesic effect observed at doses up to 100 nmol.
Mouse SubcutaneousShowed a minimal analgesic effect of approximately 10% of the maximum possible effect (%MPE) in a hot-plate test.

These findings highlight the critical role of metabolic stability in determining the in vivo efficacy of this compound.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Upon binding to its G-protein coupled receptors (GPCRs), primarily δOR and µOR, this compound initiates a signaling cascade that leads to a decrease in neuronal excitability. This is achieved through the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels, a decrease in calcium influx, and an increase in potassium efflux, which hyperpolarizes the neuron.

Leu_Enkephalin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Opioid_Receptor Opioid Receptor (δOR / µOR) This compound->Opioid_Receptor Binds G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Neuronal_Activity ↓ Neuronal Excitability Ca_Influx->Neuronal_Activity K_Efflux->Neuronal_Activity

This compound Signaling Pathway
Experimental Workflow for Metabolism Studies

A typical workflow to investigate the inter-species differences in this compound metabolism involves the collection of plasma, incubation with this compound, and subsequent analysis of the peptide and its metabolites.

Metabolism_Workflow cluster_collection Sample Collection cluster_incubation In Vitro Metabolism cluster_analysis Analysis cluster_data Data Interpretation Blood_Collection Whole Blood Collection (e.g., Human, Rat, Mouse) Plasma_Separation Centrifugation to Separate Plasma Blood_Collection->Plasma_Separation Incubation Incubate Plasma with This compound at 37°C Plasma_Separation->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quenching Quench Reaction (e.g., with acid) Time_Points->Quenching Extraction Solid Phase Extraction (SPE) to Isolate Peptides Quenching->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Quantification Quantify this compound and Metabolites LC_MS->Quantification Half_Life Calculate Plasma Half-Life (t½) Quantification->Half_Life Metabolic_Profile Determine Metabolic Profile Quantification->Metabolic_Profile

Workflow for Plasma Metabolism Study

Detailed Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for µ- and δ-opioid receptors in brain tissue homogenates from different species.

Materials:

  • Brain tissue (e.g., whole brain or specific regions like striatum) from different species (rat, mouse, etc.).

  • Ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Radioligand: [³H]DAMGO (for µOR), [³H]DPDPE or [³H]Naltrindole (for δOR).

  • Unlabeled this compound.

  • Non-specific binding control: Naloxone (high concentration).

  • Protein assay kit (e.g., BCA or Bradford).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

  • Cell harvester.

Procedure:

  • Membrane Preparation:

    • Homogenize brain tissue in ice-cold Tris-HCl buffer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration. Store aliquots at -80°C.

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and competition binding.

    • Total Binding: Add radioligand and membrane homogenate.

    • Non-specific Binding: Add radioligand, a high concentration of naloxone, and membrane homogenate.

    • Competition Binding: Add radioligand, varying concentrations of unlabeled this compound, and membrane homogenate.

    • Incubate the tubes at 25°C for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Fluorometric Assay for Neprilysin (NEP) Activity in Plasma

Objective: To quantify the activity of neprilysin, a key this compound degrading enzyme, in plasma samples from different species.

Materials:

  • Plasma samples from different species.

  • Neprilysin Assay Kit (Fluorometric), which typically includes:

    • NEP Assay Buffer.

    • Recombinant Neprilysin (as a positive control).

    • NEP Substrate (a fluorogenic peptide).

    • Fluorescence Standard (e.g., Abz).

  • 96-well white microplate.

  • Fluorescence microplate reader (Ex/Em = 330/430 nm).

  • Protease inhibitors (e.g., PMSF, Aprotinin) are recommended during sample preparation if using tissue homogenates, but may not be necessary for plasma if NEP is the primary enzyme of interest and the substrate is specific.

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice. If necessary, dilute the plasma with NEP Assay Buffer.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the fluorescence standard in NEP Assay Buffer in the 96-well plate to generate a standard curve.

  • Assay Reaction:

    • Add plasma samples and a positive control (recombinant NEP) to separate wells of the 96-well plate.

    • Prepare a sample background control containing the plasma sample but no NEP substrate (add assay buffer instead).

    • Equilibrate the plate and the NEP substrate solution to 37°C.

    • Initiate the reaction by adding the NEP substrate solution to all wells except the background controls.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence in kinetic mode (reading every 1-2 minutes) for 60-120 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each sample.

    • Determine the rate of reaction (Vmax) from the linear portion of the curve.

    • Use the standard curve to convert the fluorescence units to the amount of product formed (e.g., pmol).

    • Calculate the NEP activity in the plasma samples (e.g., in µU/mL or U/mg of protein). One unit is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of product per minute.

Conclusion

The metabolism and function of this compound exhibit significant inter-species variability. These differences in plasma half-life, the profile of degrading enzymes, and receptor binding affinities have important implications for translational research and drug development. A thorough understanding of these species-specific characteristics is essential for the accurate interpretation of preclinical data and for the successful design of novel enkephalin-based therapeutics for pain management and other neurological disorders. Researchers should carefully consider the species used in their experimental models and, where possible, obtain comparative data to better predict the behavior of these peptides in humans.

References

Validating the Pharmacological Profile of Novel Leu-Enkephalin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of novel Leu-Enkephalin derivatives against the endogenous ligand and other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

Comparative Pharmacological Profile

The development of novel this compound derivatives aims to overcome the limitations of the native peptide, such as poor metabolic stability and limited blood-brain barrier permeability, while enhancing its analgesic properties.[1][2] This section compares key pharmacological parameters of selected novel derivatives with this compound and the gold-standard opioid analgesic, morphine.

Receptor Binding Affinity

The binding affinity of a compound to opioid receptors is a primary indicator of its potential potency. The following table summarizes the binding affinities (Ki) of various this compound derivatives for the delta-opioid receptor (δOR) and mu-opioid receptor (µOR). Lower Ki values indicate higher binding affinity.

CompoundδOR Ki (nM)µOR Ki (nM)Selectivity (µOR/δOR)Reference
This compound1.261.71.35[3]
KK-103Not explicitly stated, but showed 68% relative binding to DOR compared to Leu-ENKNot explicitly statedNot explicitly stated[4]
[Phe(p-NH2)4]DTLET39Not explicitly statedEnhanced selectivity for δ receptors compared to DTLET[5]
Tyr-Gly-Gly-Phe-Leu-Lys-Aib-Leu-Aib-OHSame affinity as enkephalinamide7-fold reduction in affinity compared to enkephalinamideNot explicitly stated
Meta-substituted Phe4 analogs (general)0.023–0.930.059–0.98Varies

Table 1: Opioid Receptor Binding Affinities of this compound Derivatives.

In Vitro Functional Activity

Functional assays assess the ability of a compound to activate downstream signaling pathways upon receptor binding. Key parameters include potency (EC50) and efficacy (Emax).

CompoundAssayReceptorPotency (EC50, nM)Efficacy (% of this compound or DAMGO)Reference
This compoundcAMP InhibitionδORNot specified100%
This compoundcAMP InhibitionµORNot specified100% (vs. DAMGO)
Meta-substituted Phe4 analogs (general)cAMP InhibitionδORNot specified92-100%
Meta-substituted Phe4 analogs (general)cAMP InhibitionµORNot specified85-105% (vs. DAMGO)
This compoundβ-arrestin 2 RecruitmentδOR8.9100%
This compoundβ-arrestin 2 RecruitmentµOR97760% (relative to DAMGO)
Meta-substituted Phe4 analogs (general)β-arrestin 2 RecruitmentδOR0.56–4991–130%
Meta-substituted Phe4 analogs (general)β-arrestin 2 RecruitmentµOR36–58960–96% (relative to DAMGO)

Table 2: In Vitro Functional Activity of this compound Derivatives.

In Vivo Analgesic Efficacy

The analgesic effect of novel compounds is a critical measure of their therapeutic potential. The hot plate and tail-flick tests are standard models for assessing centrally mediated analgesia.

CompoundAnimal ModelTestDoseAnalgesic Effect (%MPE·h or Latency)Reference
This compoundMouseHot PlateNot specified14%MPE·h
KK-103MouseHot PlateNot specified142%MPE·h (10-fold increase vs. Leu-ENK)
MorphineRatTail Flick10 mg/kgSignificantly longer pain latency responses compared to vehicle
DADLE Derivatives (general)RatHot PlateNot specifiedAt least 75% of the activity of native DADLE

Table 3: In Vivo Analgesic Efficacy of this compound Derivatives.

Metabolic Stability

A major challenge with peptide-based therapeutics is their rapid degradation by proteases. Enhancing metabolic stability is a key goal in the development of this compound derivatives.

CompoundSystemHalf-life (t1/2)Reference
This compoundCD-1 Mouse Plasma< 1 hour (23 ± 3% remaining)
KK-103Not specifiedExtended plasma half-life of 37 h
Phospho-[Met]enkephalinPurified aminopeptidase M7.3 min
Phospho-[Leu]enkephalinPurified aminopeptidase M8.3 min

Table 4: Metabolic Stability of this compound and its Derivatives.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Opioid Receptor Binding Assays

These assays determine the affinity of a test compound for a specific receptor subtype.

Radioligand Binding Assay Protocol

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared and their protein concentration is determined.

  • Assay Setup: In a 96-well plate, the following are added:

    • Varying concentrations of the unlabeled test compound.

    • A fixed concentration of a radiolabeled ligand with known high affinity for the receptor.

    • Cell membrane preparation.

    • For non-specific binding control, a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM Naloxone) is used.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The data is used to calculate the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays

These assays measure the cellular response following receptor activation.

cAMP Inhibition Assay Protocol

  • Cell Culture: Cells expressing the Gαi/o-coupled opioid receptor are cultured in 96- or 384-well plates.

  • Compound Treatment: Cells are treated with varying concentrations of the test compound in the presence of an adenylyl cyclase stimulator (e.g., forskolin) and a phosphodiesterase inhibitor (e.g., IBMX).

  • Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: Concentration-response curves are generated to determine the EC50 (potency) and Emax (efficacy) of the compound.

In Vivo Analgesia Models

These models assess the pain-relieving effects of compounds in live animals.

Hot Plate Test Protocol

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55±1°C) is used.

  • Acclimation: Animals (mice or rats) are acclimated to the testing room.

  • Baseline Measurement: The baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded before drug administration.

  • Drug Administration: The test compound or vehicle is administered to the animals.

  • Post-treatment Measurement: At various time points after administration, the latency to the nociceptive response is measured again. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated to quantify the analgesic effect.

Tail-Flick Test Protocol

  • Apparatus: A tail-flick apparatus that applies a radiant heat source to the animal's tail is used.

  • Acclimation and Baseline: Similar to the hot plate test, animals are acclimated, and a baseline tail-flick latency is determined.

  • Drug Administration: The test compound or vehicle is administered.

  • Post-treatment Measurement: The time taken for the animal to flick its tail away from the heat source is recorded at different time points. A cut-off time is employed to avoid tissue injury.

  • Data Analysis: The change in tail-flick latency is used to determine the analgesic effect of the compound.

Visualizing Key Processes

Diagrams illustrating the underlying biological pathways and experimental procedures enhance understanding.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling Ligand Ligand Opioid_Receptor Opioid Receptor (GPCR) Ligand->Opioid_Receptor Binding G_Protein Gαi/o(GDP)βγ Opioid_Receptor->G_Protein Activation GRK GRK Opioid_Receptor->GRK Activates Activated_G_Protein Gαi/o(GTP) + Gβγ G_Protein->Activated_G_Protein GDP/GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase Activated_G_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase Cellular_Response_G Cellular Response (e.g., Analgesia) cAMP->Cellular_Response_G Leads to Phosphorylated_Receptor P-Opioid Receptor GRK->Phosphorylated_Receptor Phosphorylates Beta_Arrestin β-Arrestin Phosphorylated_Receptor->Beta_Arrestin Recruits Internalization Receptor Internalization & Desensitization Beta_Arrestin->Internalization Mediates

Caption: Opioid Receptor G-Protein and β-Arrestin Signaling Pathways.

Experimental_Workflow_for_Analgesic_Drug_Screening cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Binding_Assay Receptor Binding Assay (Determine Ki) Functional_Assay Functional Assay (cAMP, β-Arrestin) (Determine EC50, Emax) Binding_Assay->Functional_Assay Lead Candidates Stability_Assay Metabolic Stability Assay (Plasma, Microsomes) Functional_Assay->Stability_Assay Active Compounds Animal_Model Rodent Model (Mouse/Rat) Stability_Assay->Animal_Model Stable Compounds Drug_Admin Drug Administration (s.c., i.p., p.o.) Animal_Model->Drug_Admin Analgesia_Test Analgesia Testing (Hot Plate / Tail Flick) Drug_Admin->Analgesia_Test Data_Analysis Data Analysis (%MPE, Latency) Analgesia_Test->Data_Analysis

Caption: Workflow for Screening and Validating Novel Analgesic Compounds.

References

Safety Operating Guide

Proper Disposal of Leu-Enkephalin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for laboratory chemicals is fundamental to ensuring a safe and compliant work environment. While Leu-Enkephalin is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to handle and dispose of it with the same diligence afforded to all laboratory chemicals. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is crucial to consult the substance's Safety Data Sheet (SDS) and adhere to standard laboratory safety practices.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound in any form. This includes:

  • Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential.[1]

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Lab Coat: A buttoned lab coat should be worn to protect against skin contact.[1]

Handling:

  • Avoid dust formation when working with solid this compound.

  • Handle the substance in a well-ventilated area.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

Key Safety and Handling Data Summary

Hazard ClassificationDetailsPrimary Routes of ExposureRecommended PPE
GHS Classification: Not ClassifiedWhile not formally classified as hazardous, treat as a potentially hazardous chemical.Inhalation, Ingestion, Skin/Eye ContactSafety Goggles, Chemical-Resistant Gloves, Lab Coat
OSHA Hazards: No Specific HazardStable under normal conditions.
Incompatible MaterialsOxidizing agents, strong acids/alkalis, strong reducing agents.

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound waste depends on its form (solid or liquid) and must align with institutional and local environmental regulations.

Solid waste contaminated with this compound includes items such as pipette tips, gloves, and empty vials.

  • Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, and leak-proof hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled with "this compound" and any other chemical constituents.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.

Liquid waste includes this compound solutions and rinsates from cleaning contaminated labware.

  • Collection and Labeling: Collect all liquid waste containing this compound in a sealed, leak-proof container. The container should be clearly labeled with the full chemical name, the solvent(s), and the approximate concentration.

  • Solvent Consideration: The disposal method is primarily dictated by the solvent used.

    • Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain unless explicitly permitted by your local wastewater treatment authority and institutional Environmental Health & Safety (EHS) department. Collect in a labeled, sealed container for chemical waste disposal.

    • Organic Solvents: Solutions of this compound in flammable or halogenated organic solvents must be collected in appropriate, separate solvent waste containers.

  • Disposal: Dispose of the liquid waste through your institution's chemical waste program.

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area to prevent unnecessary exposure and restrict access.

  • Don PPE: Wear the appropriate personal protective equipment as outlined above.

  • Containment and Cleanup:

    • Solid Spills: Gently cover the spill with absorbent pads or wet paper towels to avoid generating dust. Carefully sweep the material into a designated waste container.

    • Liquid Spills: Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand).

  • Decontamination: Clean the spill area with a suitable laboratory detergent and water.

  • Waste Disposal: All materials used for cleanup, including absorbent materials and contaminated PPE, must be disposed of as chemical waste.

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent in which this compound is soluble. Collect this initial rinse as chemical waste.

  • Secondary Wash: After the initial solvent rinse, wash the glassware with an appropriate laboratory detergent and water. This final rinse water can typically be disposed of down the drain, but always confirm with your institutional guidelines.

Disposal Workflow Diagram

Leu_Enkephalin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal Solid_Waste Solid Waste (Gloves, Vials, Tips) Segregate_Solid Segregate in Labeled, Leak-Proof Container Solid_Waste->Segregate_Solid Liquid_Waste Liquid Waste (Solutions, Rinsates) Collect_Liquid Collect in Labeled, Sealed Container Liquid_Waste->Collect_Liquid Store_Solid Store in Designated Hazardous Waste Area Segregate_Solid->Store_Solid Dispose_Solid Dispose via Institutional Hazardous Waste Service Store_Solid->Dispose_Solid Store_Liquid Store in Designated Chemical Waste Area Collect_Liquid->Store_Liquid Dispose_Liquid Dispose via Institutional Chemical Waste Program Store_Liquid->Dispose_Liquid

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Leu-Enkephalin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of Leu-Enkephalin is paramount to ensure both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety protocols, operational plans for handling and disposal, and detailed procedural guidance.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, it is prudent to handle it with care, treating it as potentially hazardous until more information is available[1][2]. Standard laboratory safety practices should always be followed.

Personal Protective Equipment (PPE): The following personal protective equipment should be worn when handling this compound, particularly in its powdered form[3][4][5]:

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and potential splashes. Should meet ANSI Z87.1 standards.
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing, such as during bulk reconstitution.
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Gloves should be inspected before use and removed and replaced immediately after any contact with the peptide.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from potential contamination.
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to avoid inhalation of fine particles.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound will minimize exposure risks and maintain the integrity of the compound.

1. Receiving and Storage:

  • Upon receipt, inspect the packaging for any signs of damage.

  • For long-term storage, keep the lyophilized peptide at -20°C in a tightly sealed container, protected from light and moisture.

  • Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation, which can degrade the peptide.

2. Weighing and Reconstitution:

  • Conduct all weighing of the lyophilized powder in a chemical fume hood or a powder containment hood to minimize the risk of inhalation.

  • To reconstitute, add the appropriate solvent to the vial. This compound is soluble in organic solvents like ethanol, DMSO, and dimethylformamide (DMF), and in aqueous buffers like PBS (pH 7.2).

  • Gently swirl the vial to dissolve the peptide. Avoid vigorous shaking to prevent denaturation.

  • For biological experiments, ensure that the residual amount of any organic solvent is insignificant, as it may have physiological effects.

3. Handling Solutions:

  • Once in solution, the risks associated with handling this compound are significantly reduced.

  • Standard laboratory practices for handling non-hazardous solutions should be followed. However, always wear appropriate PPE as a precautionary measure.

Disposal Plan

Proper disposal of this compound and associated materials is crucial for environmental safety and regulatory compliance.

  • Unused Product: Unused or waste this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: All materials that have come into direct contact with the peptide, such as pipette tips, centrifuge tubes, gloves, and absorbent pads, should be collected in a designated, sealed, and clearly labeled hazardous waste container and disposed of as chemical waste.

  • Empty Containers: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, and with the label defaced, the empty container can be disposed of in the regular trash.

Experimental Workflow

receiving Receiving and Storage (-20°C) equilibration Equilibrate to Room Temp (in Desiccator) receiving->equilibration weighing Weighing (in Fume Hood) equilibration->weighing reconstitution Reconstitution (Add Solvent) weighing->reconstitution use Experimental Use reconstitution->use solid_waste Solid Waste (Tips, Gloves, Vials) use->solid_waste liquid_waste Liquid Waste (Unused Solution) use->liquid_waste disposal Dispose as Chemical Waste solid_waste->disposal liquid_waste->disposal

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Leu-Enkephalin
Reactant of Route 2
Leu-Enkephalin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.